2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
Description
Properties
IUPAC Name |
2-(4-bromo-3-oxobutyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c13-7-8(15)5-6-14-11(16)9-3-1-2-4-10(9)12(14)17/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPZBCHKQSHXQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00396036 | |
| Record name | 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51132-00-4 | |
| Record name | 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51132-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromo-3-oxobutyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00396036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(4-bromo-3-oxobutyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.669 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Structure Elucidation of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the structure elucidation of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. It outlines a proposed synthetic pathway and details the expected analytical data from key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, offering detailed experimental protocols and data interpretation.
Introduction
This compound is a functionalized derivative of phthalimide, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The incorporation of an α-bromoketone moiety introduces a reactive center, making it a potentially valuable intermediate for the synthesis of more complex molecules and a candidate for biological evaluation. Accurate structural elucidation is paramount for understanding its chemical properties and potential applications. This guide details the methodologies and expected outcomes for the comprehensive characterization of this compound.
Proposed Synthesis
A plausible synthetic route to this compound involves a two-step process starting from commercially available reagents. The initial step is the synthesis of the precursor, N-(3-oxobutyl)phthalimide, followed by its selective bromination at the α-position to the ketone.
Experimental Protocol: Synthesis of N-(3-Oxobutyl)phthalimide (Precursor)
-
Reaction Setup: To a solution of potassium phthalimide (1.85 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a round-bottom flask equipped with a magnetic stirrer, add 1-chlorobutan-2-one (1.07 g, 10 mmol).
-
Reaction Conditions: Stir the reaction mixture at 60 °C for 12 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(3-oxobutyl)phthalimide.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve N-(3-oxobutyl)phthalimide (2.17 g, 10 mmol) in glacial acetic acid (30 mL) in a flask protected from light.
-
Bromination: Add bromine (0.51 mL, 10 mmol) dropwise to the solution while stirring.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Pour the reaction mixture into 150 mL of cold water to precipitate the product.
-
Purification: Filter the solid, wash thoroughly with water, and then with a cold solution of sodium bisulfite to remove any unreacted bromine. Recrystallize the crude product from ethanol to afford pure this compound.
Structure Elucidation
The definitive structure of this compound is established through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for the target compound.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | dd | 2H | Aromatic H (ortho to C=O) |
| ~7.73 | dd | 2H | Aromatic H (meta to C=O) |
| ~4.85 | s | 2H | -CH₂-Br |
| ~4.15 | t | 2H | -N-CH₂- |
| ~3.20 | t | 2H | -CH₂-C(=O)- |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~200.5 | C=O (ketone) |
| ~167.8 | C=O (imide) |
| ~134.2 | Aromatic C-H |
| ~132.0 | Aromatic C (quaternary) |
| ~123.5 | Aromatic C-H |
| ~45.0 | -N-CH₂- |
| ~40.0 | -CH₂-C(=O)- |
| ~35.0 | -CH₂-Br |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.
Table 3: Predicted IR Absorption Data (KBr pellet, cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1770 | Strong | C=O stretch (imide, symmetric) |
| ~1715 | Strong | C=O stretch (imide, asymmetric) |
| ~1725 | Strong | C=O stretch (ketone) |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1400 | Strong | C-N stretch |
| ~650 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, with a molecular formula of C₁₂H₁₀BrNO₃, the expected molecular weight is approximately 296.12 g/mol . Due to the presence of bromine, a characteristic isotopic pattern (M+ and M+2 peaks in an approximate 1:1 ratio) is expected for the molecular ion and any bromine-containing fragments.
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment |
| 295/297 | [M]⁺ (Molecular ion) |
| 216 | [M - Br]⁺ |
| 174 | [M - CH₂BrCO]⁺ |
| 160 | [Phthalimide-N=CH₂]⁺ |
| 147 | [Phthalimide]⁺ |
| 130 | [C₈H₄O₂]⁺ |
| 104 | [C₇H₄O]⁺ |
| 76 | [C₆H₄]⁺ |
Visualization of Workflows
Proposed Synthesis Workflow
The following diagram illustrates the proposed two-step synthesis of this compound.
Caption: Proposed two-step synthesis of the target compound.
Structure Elucidation Workflow
The logical workflow for the structural confirmation of the synthesized compound is depicted below.
An In-depth Technical Guide to the Synthesis of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, a valuable intermediate in organic and medicinal chemistry. The synthesis is primarily achieved through a modified Gabriel synthesis, a robust method for the formation of N-alkylated phthalimides. This document details the synthetic pathway, experimental protocols, and relevant data.
Synthetic Pathway
The synthesis of this compound is a two-step process. The first step involves the preparation of the key electrophile, 1,4-dibromobutan-2-one. The second, and core, step is the N-alkylation of potassium phthalimide with the synthesized 1,4-dibromobutan-2-one.
Step 1: Synthesis of 1,4-Dibromobutan-2-one
The most common and efficient route to 1,4-dibromobutan-2-one is through the oxidation of its precursor, 1,4-dibromo-2-butanol. This alcohol can be synthesized via the reaction of allyl bromide with formaldehyde.
Step 2: N-Alkylation of Potassium Phthalimide (Gabriel Synthesis)
The target molecule is synthesized by the nucleophilic substitution reaction between potassium phthalimide and 1,4-dibromobutan-2-one. The phthalimide anion acts as a surrogate for the ammonia anion, allowing for a controlled mono-alkylation and avoiding the formation of over-alkylated byproducts. This reaction is a classic example of the Gabriel synthesis, widely used for the preparation of primary amines, and in this case, N-substituted phthalimides.[1][2]
The overall synthetic pathway can be visualized as follows:
References
An In-depth Technical Guide on 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione (CAS Number 6284-26-0)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available information on 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. It is important to note that while physicochemical properties for this specific compound are available, detailed experimental protocols for its synthesis and specific biological activity data are not extensively reported in publicly accessible scientific literature. Therefore, this guide also includes representative information from closely related isoindoline-1,3-dione derivatives to provide a contextual understanding of the potential applications and methodologies associated with this class of compounds.
Core Compound Information
This compound is a halogenated derivative of the phthalimide scaffold. The isoindoline-1,3-dione moiety is a prominent pharmacophore in medicinal chemistry, known for its diverse biological activities.[1][2] The presence of a reactive α-haloketone functional group in the side chain suggests its potential as an intermediate in organic synthesis or as a covalent modifier of biological targets.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 6284-26-0 | [][4] |
| Molecular Formula | C₁₂H₁₀BrNO₃ | [] |
| Molecular Weight | 296.12 g/mol | [] |
| Boiling Point | 404.4°C at 760 mmHg | [] |
| Density | 1.689 g/cm³ | [] |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CBr | [] |
| InChI | InChI=1S/C11H8BrNO3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4H,5-6H2 | [] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound (CAS 6284-26-0) is not available in the reviewed literature, a general and representative method for the synthesis of N-substituted isoindoline-1,3-diones can be described. This typically involves the reaction of phthalic anhydride with a primary amine.
Representative Synthesis of an N-Substituted Isoindoline-1,3-dione Derivative
The following protocol is for the synthesis of 2-(aryl)-isoindoline-1,3-diones, adapted from a method used for preparing nitro-substituted analogs.[5][6] This provides a foundational methodology that could be adapted for the synthesis of the title compound.
Reaction: Phthalic Anhydride + Primary Amine → N-Substituted Isoindoline-1,3-dione
Materials:
-
Phthalic anhydride derivative
-
Appropriate primary aromatic amine
-
Glacial acetic acid
Procedure:
-
A mixture of the phthalic anhydride derivative and the corresponding primary aromatic amine is prepared in glacial acetic acid.
-
The reaction mixture is refluxed for 2-3 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, leading to the precipitation of the product.
-
The solid product is collected by filtration, washed, and can be further purified by recrystallization.
General Synthetic Workflow
The synthesis of N-substituted isoindoline-1,3-diones is a fundamental transformation in organic chemistry. The general workflow is depicted in the diagram below.
Caption: General workflow for the synthesis of N-substituted isoindoline-1,3-diones.
Biological Activity and Potential Applications
The isoindoline-1,3-dione scaffold is a versatile platform for the development of therapeutic agents with a wide range of biological activities.[1][2] While specific studies on this compound are lacking, research on analogous compounds provides insight into its potential applications.
Acetylcholinesterase (AChE) Inhibition
Several isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[1] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain.
The table below summarizes the AChE inhibitory activity of some representative isoindoline-1,3-dione derivatives.
| Compound Derivative | IC₅₀ (µM) against AChE | Reference |
| para-fluoro substituted 7a | 2.1 | [1] |
| para-fluoro substituted 7f | 2.1 | [1] |
| Unsubstituted 7e | Data not specified, but substitutions showed no significant effect | [1] |
Anti-inflammatory and Anticancer Activity
Derivatives of isoindoline-1,3-dione have also demonstrated potential as anti-inflammatory and anticancer agents.[2][7] For instance, certain halogenated derivatives have shown significant antiproliferative activity against human cancer cell lines like Caco-2 and HCT-116.[7] Some studies have also explored their role as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation.[8][9]
Conceptual Signaling Pathway: Acetylcholinesterase Inhibition
The diagram below illustrates the general mechanism of action for an acetylcholinesterase inhibitor.
Caption: Conceptual diagram of acetylcholinesterase (AChE) inhibition.
Future Directions
The presence of the reactive α-bromoketone moiety in this compound makes it an interesting candidate for further investigation. Future research could focus on:
-
Development of a reliable synthesis protocol: A documented and optimized synthesis method is crucial for making this compound more accessible for research.
-
Structural confirmation: Detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) would be necessary to unequivocally confirm its structure.
-
Biological screening: A comprehensive biological evaluation could uncover its potential as a therapeutic agent, for example, as an enzyme inhibitor or an alkylating agent for biomolecules.
-
Application as a synthetic intermediate: Its bifunctional nature makes it a potentially useful building block for the synthesis of more complex molecules.
References
- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 4. 2-(4-BROMO-3-OXOBUTYL)-1H-ISOINDOLE-1,3(2H)-DIONE | 6284-26-0 [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. journaljpri.com [journaljpri.com]
- 7. researchgate.net [researchgate.net]
- 8. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking [mdpi.com]
- 9. researchgate.net [researchgate.net]
IUPAC name for C12H10BrNO3
An in-depth technical guide on a specific isomer of the chemical formula C12H10BrNO3 cannot be provided at this time. Extensive searches for a well-characterized compound with this exact molecular formula have not yielded a specific, researched isomer. The molecular formula C12H10BrNO3 can represent a vast number of constitutional isomers and stereoisomers, and without published scientific literature detailing the synthesis, properties, and biological activity of a particular structure, the creation of a comprehensive technical guide with experimental protocols, quantitative data, and signaling pathways is not feasible.
The search for the IUPAC name and associated research data for C12H10BrNO3 did not identify a prominent or commonly studied compound. Scientific databases and literature searches for this specific formula, as well as for related classes of compounds such as bromo-nitro substituted heterocycles with a C12 backbone, did not retrieve sufficient information to form the basis of the requested in-depth guide.
For a technical guide of this nature to be developed, a specific, known, and studied chemical entity is required. This would allow for the collection and presentation of factual data, including:
-
IUPAC Name: The systematic name determined by the rules of the International Union of Pure and Applied Chemistry, which is dependent on the precise arrangement of atoms in the molecule.
-
Quantitative Data: Measurable properties such as melting point, boiling point, solubility, spectral data (NMR, IR, Mass Spectrometry), and biological activity metrics (e.g., IC50 values).
-
Experimental Protocols: Detailed methods for the synthesis, purification, characterization, and biological testing of the compound.
-
Signaling Pathways and Mechanisms of Action: Information on how the compound interacts with biological systems, which is typically elucidated through extensive research.
Without a specific isomer of C12H10BrNO3 that has been subject to such scientific inquiry, the core requirements for the requested technical guide cannot be met. Further research in the chemical literature would be necessary to first identify a relevant compound with this molecular formula before a detailed technical document could be compiled.
Reactivity of the α-Bromoketone Moiety in Isoindoline-1,3-diones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoindoline-1,3-dione scaffold, commonly known as phthalimide, is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of an α-bromoketone moiety to this scaffold creates a versatile synthetic intermediate with significant potential for the construction of complex heterocyclic systems and novel drug candidates. The electrophilic nature of both the carbonyl carbon and the α-carbon, coupled with the reactivity of the bromine leaving group, opens up a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the α-bromoketone functionality within the isoindoline-1,3-dione framework, presenting key quantitative data, detailed experimental protocols, and visual representations of reaction pathways.
Synthesis of the Core Intermediate: 2-(2-Bromoacetyl)isoindoline-1,3-dione
The primary starting material for exploring the reactivity of this moiety is 2-(2-bromoacetyl)isoindoline-1,3-dione. Its synthesis is a crucial first step and can be achieved through the bromination of N-acetylphthalimide.
Experimental Protocol: Synthesis of 2-(2-Bromoacetyl)isoindoline-1,3-dione[1]
A mixture of N-acetylphthalimide and N-bromosuccinimide (NBS) in dioxane is heated to facilitate the bromination reaction.
Materials:
-
N-acetylphthalimide
-
N-Bromosuccinimide (NBS)
-
Dioxane
Procedure:
-
A solution of N-acetylphthalimide in dioxane is prepared in a round-bottom flask equipped with a reflux condenser.
-
N-Bromosuccinimide is added to the solution.
-
The reaction mixture is heated at reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization to afford 2-(2-bromoacetyl)isoindoline-1,3-dione.
Caption: Synthetic workflow for 2-(2-bromoacetyl)isoindoline-1,3-dione.
Key Reactions of the α-Bromoketone Moiety
The presence of the α-bromoketone functionality allows for a variety of subsequent reactions, primarily driven by nucleophilic substitution at the α-carbon.
Hantzsch Thiazole Synthesis
A classic and highly efficient method for the construction of thiazole rings involves the reaction of an α-haloketone with a thioamide. The reaction of 2-(2-bromoacetyl)isoindoline-1,3-dione with thiourea provides a direct route to 2-(2-aminothiazol-5-yl)isoindoline-1,3-dione, a valuable building block for further derivatization.[1]
| Reactant 1 | Reactant 2 | Solvent | Base | Conditions | Product | Yield |
| 2-(2-Bromoacetyl)isoindoline-1,3-dione | Thiourea | Ethanol | Piperidine | Reflux | 2-(2-Aminothiazol-5-yl)isoindoline-1,3-dione | High |
Materials:
-
2-(2-Bromoacetyl)isoindoline-1,3-dione
-
Thiourea
-
Ethanol
-
Piperidine
Procedure:
-
Dissolve 2-(2-bromoacetyl)isoindoline-1,3-dione and thiourea in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture at reflux. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product precipitates from the solution and can be collected by filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure product.
References
Potential Biological Activities of Brominated Isoindoline-1,3-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindoline-1,3-dione, or phthalimide, core is a privileged scaffold in medicinal chemistry, famously represented by the controversial drug thalidomide. The introduction of bromine atoms to this scaffold can significantly modulate the lipophilicity, electronic properties, and steric profile of the resulting derivatives, leading to a diverse range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic applications of brominated isoindoline-1,3-dione derivatives, focusing on their anticancer, enzyme inhibitory, and other pharmacological effects. The content herein summarizes key quantitative data, details relevant experimental protocols, and visualizes critical molecular pathways to support further research and development in this promising area.
Anticancer and Cytotoxic Activities
Brominated isoindoline-1,3-dione derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest.
1.1. In Vitro Cytotoxicity
Studies have shown that bromination can enhance the antiproliferative effects of isoindoline-1,3-dione compounds. For instance, tetra-brominated derivatives have been found to be more effective than their tetra-chlorinated counterparts. The cytotoxic effects of several brominated derivatives have been quantified against a range of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Brominated Isoindoline-1,3-dione and Related Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | CC50 | 0.26 µg/mL | [1] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (chronic myelogenous leukemia) | CC50 | 3.81 µg/mL | [1] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | MCF-7 (Breast) | IC50 | 7.17 ± 0.94 µM | |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | MCF-7 (Breast) | IC50 | 2.93 ± 0.47 µM | |
| N-benzylisoindole-1,3-dione derivatives | A549 (Lung) | - | Showed inhibitory effects | [2] |
| Tetra-brominated isoindole-1,3-dione derivative | Caco-2 (Colorectal) | IC50 | 0.080 µmol/mL | [3] |
1.2. Mechanism of Action: Apoptosis and Cell Cycle Arrest
A primary mechanism for the anticancer activity of these compounds is the induction of programmed cell death (apoptosis). Treatment with 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione was found to induce both apoptosis and necrosis in Raji cells.[1] Similarly, other brominated derivatives have been shown to arrest cell cycle progression. For example, one derivative caused cell cycle arrest at the G2/M phase in MCF-7 cells.
The induction of apoptosis often involves the modulation of key regulatory proteins. The intrinsic pathway, depicted below, is a common route activated by cellular stress.
Enzyme Inhibition
The isoindoline-1,3-dione scaffold is a versatile platform for designing potent enzyme inhibitors. The addition of bromine can enhance binding affinity and inhibitory activity against several key enzyme targets.
2.1. Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers. Brominated sulfenimide derivatives of phthalimide have shown potent, low micromolar to nanomolar inhibition of human carbonic anhydrase isoforms I and II (hCA-I and hCA-II).
2.2. Cholinesterase (AChE/BChE) Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used to treat Alzheimer's disease. Isoindoline-1,3-dione derivatives have been investigated as potential cholinesterase inhibitors, with some compounds showing potent activity.
2.3. VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Certain 5-bromo-indolin-2-one derivatives, which share a related core structure, have demonstrated potent inhibition of VEGFR-2 kinase activity.
Table 2: Enzyme Inhibitory Activity of Brominated Isoindoline-1,3-dione and Related Derivatives
| Compound/Derivative | Enzyme Target | Activity Metric | Value | Reference |
| Bromo-sulfenimide (1f) | hCA-I | Ki | 0.023 µM | |
| Bromo-sulfenimide (1f) | hCA-II | Ki | 0.044 µM | |
| Isoindolinone derivatives (2c, 2f) | hCA-I | Ki | 11.48 - 16.09 nM | [4] |
| Isoindolinone derivatives (2c, 2f) | hCA-II | Ki | 9.32 - 14.87 nM | [4] |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7c) | VEGFR-2 | IC50 | 0.728 µM | |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d) | VEGFR-2 | IC50 | 0.503 µM | |
| Acetohydrazide derivative (8a) | AChE | IC50 | 0.11 ± 0.05 µM | [5] |
| Acetohydrazide derivative (8a) | AChE | Ki | 0.0886 µM | [5] |
| Acetohydrazide derivatives (8a-h) | BChE | IC50 | 5.7 - 30.2 µM | [5] |
Mechanism of Action: Modulation of Cereblon E3 Ligase
A landmark discovery in the pharmacology of phthalimides was the identification of cereblon (CRBN) as the primary target of thalidomide and its analogs (IMiDs). CRBN is a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). The binding of an IMiD-like molecule to CRBN acts as a "molecular glue," altering the substrate specificity of the E3 ligase. This leads to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins that are not normally targeted by this complex.[6][7][8] This mechanism is central to both the therapeutic (e.g., anti-myeloma) and teratogenic effects of these compounds.[6][9] Given the structural similarity, it is highly probable that brominated isoindoline-1,3-dione derivatives exert some of their biological effects through this pathway.
Other Biological Activities
Beyond anticancer and enzyme inhibitory effects, these derivatives have been explored for other pharmacological properties.
Table 3: Analgesic, Anti-inflammatory, and Antileishmanial Activities
| Activity | Assay | Compound/Derivative | Result |
| Analgesic | Acetic Acid-Induced Writhing | Isoindoline-1,3-dione derivatives | Significant % protection |
| Anti-inflammatory | Protein Denaturation | Isoindoline-1,3-dione derivatives | Excellent % inhibition |
| Antileishmanial | Leishmania tropica assay | Halogenated isoindole-1,3-dione | IC50 = 0.0478 µmol/mL |
Experimental Protocols
The evaluation of brominated isoindoline-1,3-dione derivatives involves a series of standardized in vitro and in vivo assays. A general workflow is presented below, followed by detailed protocols for key experiments.
5.1. MTT Cell Viability Assay[10][11][12]
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment : Treat cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (e.g., 10 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization : Add a detergent reagent (e.g., 100 µL of acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[11][13]
-
Absorbance Reading : Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[10]
5.2. Annexin V/Propidium Iodide (PI) Apoptosis Assay[14][15][16][17]
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment & Harvesting : Treat cells with the test compound for the desired time. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Staining : Resuspend the cell pellet in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye like Propidium Iodide (PI).[17]
-
Incubation : Incubate the cells for 15 minutes at room temperature in the dark. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.[15][16]
-
Flow Cytometry : Analyze the stained cells on a flow cytometer. The different cell populations are quantified based on their fluorescence signals:
-
Viable : Annexin V-negative / PI-negative
-
Early Apoptotic : Annexin V-positive / PI-negative
-
Late Apoptotic/Necrotic : Annexin V-positive / PI-positive
-
5.3. Carbonic Anhydrase (CA) Inhibition Assay[18][19][20]
This assay measures the esterase activity of CA.
-
Reagent Preparation : Prepare assay buffer (e.g., Tris-HCl), a stock solution of the CA enzyme, and a stock solution of the substrate p-nitrophenyl acetate (p-NPA) in an organic solvent like acetonitrile.[18]
-
Enzyme-Inhibitor Pre-incubation : In a 96-well plate, add assay buffer, the test inhibitor at various concentrations, and the CA enzyme solution. Incubate for 10-15 minutes at room temperature to allow for binding.[18][19]
-
Reaction Initiation : Start the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement : Immediately measure the increase in absorbance at 400-405 nm in kinetic mode. The enzyme catalyzes the hydrolysis of colorless p-NPA to the yellow product p-nitrophenol.[18][20] The rate of this reaction is inversely proportional to the inhibitor's potency.
5.4. Acetic Acid-Induced Writhing Test (Analgesic Activity)[21][22][23]
This in vivo model assesses peripheral analgesic activity.
-
Animal Grouping : Use mice randomly divided into control, standard (e.g., Diclofenac), and test groups.
-
Compound Administration : Administer the test compounds and standard drug via a suitable route (e.g., orally or intraperitoneally) at a specific time before the induction of writhing.
-
Induction of Writhing : Inject a solution of acetic acid (e.g., 0.7% or 1%) intraperitoneally to induce a pain response.[21][22]
-
Observation : A few minutes after the acetic acid injection, count the number of "writhes" (a characteristic stretching and constriction of the abdomen) for a set period (e.g., 10-15 minutes).[21][22]
-
Analysis : The analgesic effect is quantified as the percentage reduction in the number of writhes compared to the control group.
5.5. In Vitro Anti-inflammatory Activity (Protein Denaturation)[24][25][26]
This assay assesses anti-inflammatory potential by measuring the inhibition of protein denaturation.
-
Reaction Mixture : Prepare a reaction mixture containing a protein solution (e.g., egg albumin or bovine serum albumin), phosphate-buffered saline (PBS), and the test extract at various concentrations.[24][25]
-
Incubation : Incubate the mixtures at 37°C for 15-20 minutes.
-
Heat Denaturation : Induce denaturation by heating the mixtures at a higher temperature (e.g., 57°C or 70°C) for 5-20 minutes.[24][25]
-
Measurement : After cooling, measure the turbidity of the solutions spectrophotometrically (e.g., at 660 nm). Denaturation increases the turbidity of the solution.
-
Analysis : The percentage inhibition of denaturation is calculated by comparing the absorbance of the test samples to the control.
Conclusion
Brominated isoindoline-1,3-dione derivatives represent a versatile and potent class of compounds with a wide spectrum of biological activities. Their enhanced anticancer and enzyme inhibitory properties, coupled with a potentially unique mechanism of action via modulation of the CRBN E3 ligase complex, make them highly attractive candidates for further drug development. The data and protocols summarized in this guide provide a solid foundation for researchers and scientists to explore the full therapeutic potential of this chemical scaffold. Future work should focus on elucidating detailed structure-activity relationships, optimizing lead compounds for selectivity and safety, and exploring novel therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. atcc.org [atcc.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. clyte.tech [clyte.tech]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. assaygenie.com [assaygenie.com]
- 20. benchchem.com [benchchem.com]
- 21. rjptsimlab.com [rjptsimlab.com]
- 22. saspublishers.com [saspublishers.com]
- 23. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 24. innpharmacotherapy.com [innpharmacotherapy.com]
- 25. plantarchives.org [plantarchives.org]
- 26. e-mjm.org [e-mjm.org]
Review of isoindoline-1,3-dione derivatives in medicinal chemistry
An In-Depth Technical Guide to Isoindoline-1,3-dione Derivatives in Medicinal Chemistry
For decades, the isoindoline-1,3-dione scaffold, commonly known as phthalimide, has been a cornerstone in medicinal chemistry. This privileged N-heterocyclic structure is found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its journey from the historical tragedy of thalidomide to the development of life-saving immunomodulatory drugs (IMiDs) for cancer therapy highlights a remarkable evolution in drug discovery.[2][3] This guide offers a technical exploration of the synthesis, multifaceted biological activities, and mechanisms of action of isoindoline-1,3-dione derivatives, tailored for researchers, scientists, and drug development professionals.
The Isoindoline-1,3-dione Core: Synthesis and Properties
The phthalimide structure is characterized by a benzene ring fused to a five-membered pyrrolidine ring containing two carbonyl groups at positions 1 and 3.[2] This framework serves as a versatile building block in organic synthesis, largely due to the reactivity of the imide nitrogen.[4]
A primary method for synthesizing N-substituted phthalimides involves the condensation of phthalic anhydride with a primary amine. This reaction is robust and allows for the introduction of a wide variety of substituents at the nitrogen atom, which is crucial for modulating the biological activity of the resulting derivatives.[5][6]
Below is a generalized workflow for the synthesis of N-substituted isoindoline-1,3-dione derivatives.
Therapeutic Applications and Mechanisms of Action
Isoindoline-1,3-dione derivatives exhibit a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects.[1][7][8]
Anticancer Activity: The IMiD Revolution
The most significant therapeutic application of this scaffold is in oncology. Thalidomide, once infamous for its teratogenicity, was repurposed for treating multiple myeloma.[2][3] This led to the development of more potent and safer analogues, lenalidomide and pomalidomide, collectively known as immunomodulatory imide drugs (IMiDs).[3][9]
The primary mechanism of action for IMiDs involves their interaction with the Cereblon (CRBN) protein.[3][10] CRBN is a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[11][12] The binding of an IMiD to CRBN allosterically modifies the ligase's substrate specificity, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific "neosubstrates" that are not normally targeted by CRBN.[3][10][11]
Key neosubstrates in multiple myeloma cells are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3][13] Their degradation leads to the downregulation of critical oncogenic factors like IRF4 and c-MYC, resulting in potent anti-proliferative and apoptotic effects on myeloma cells.[13] This targeted protein degradation mechanism is a paradigm shift in drug development and has paved the way for technologies like Proteolysis-Targeting Chimeras (PROTACs), which often utilize CRBN-binding moieties.[10][14]
Anti-inflammatory and Analgesic Activities
The anti-inflammatory properties of isoindoline-1,3-dione derivatives are well-documented. Thalidomide and its analogues can inhibit the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α), by enhancing the degradation of its mRNA.[9][15] Other derivatives have been shown to suppress nitric oxide (NO) production by down-regulating the expression of inducible nitric oxide synthase (iNOS).[16] This modulation of inflammatory pathways also contributes to their analgesic effects.[17][18] Studies have demonstrated that certain derivatives can significantly reduce carrageenan-induced paw edema in animal models, a classic test for anti-inflammatory agents.[17][19]
Other Biological Activities
The versatile phthalimide scaffold has been explored for various other therapeutic purposes:
-
Antimicrobial Activity: Derivatives have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.[5]
-
Antimalarial Activity: Some N-phenyl phthalimide derivatives have demonstrated inhibitory activity against Plasmodium falciparum by targeting the cytochrome bc1 complex.[20]
-
Anticonvulsant Activity: The structural features of the phthalimide ring have been utilized in the design of compounds with potential anticonvulsant properties.[1]
Quantitative Data and Structure-Activity Relationships (SAR)
The biological activity of isoindoline-1,3-dione derivatives is highly dependent on the nature of the substituent attached to the imide nitrogen. Structure-Activity Relationship (SAR) studies are crucial for optimizing potency and selectivity.
| Compound Class/Derivative | Target/Assay | Activity Metric | Result | Reference |
| Anticancer Derivatives | ||||
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji cells (Burkitt's lymphoma) | CC50 | 0.26 µg/mL | [21] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 cells (Leukemia) | CC50 | 3.81 µg/mL | [21] |
| Compound 7 (containing azide and silyl ether) | A549 cells (Lung carcinoma) | IC50 | 19.41 µM | [22] |
| Tetrabrominated derivative (Compound 3) | Caco-2 cells (Colon adenocarcinoma) | IC50 | 0.080 µmol/mL | [7] |
| Anti-inflammatory Derivatives | ||||
| Compound IIh | LPS-stimulated NO production in RAW264.7 cells | IC50 | 8.7 µg/mL | [16] |
| ZM3 (10 mg/kg) | Carrageenan-induced rat paw edema (3h) | % Inhibition | 62.1% | [19] |
| ZM5 (20 mg/kg) | Carrageenan-induced rat paw edema (3h) | % Inhibition | 63.8% | [19] |
| Analgesic Derivatives | ||||
| ZM5 (50 mg/kg) | Acetic acid-induced writhing (mice) | % Reduction | >60% | [17] |
| Compound 3a | Acetic acid-induced writhing (mice) | Analgesic Activity | 1.6x Metamizole Sodium | [8] |
Table 1: Summary of Biological Activities of Selected Isoindoline-1,3-dione Derivatives.
SAR analysis reveals that lipophilic properties and the presence of specific functional groups, such as halogens (bromine, chlorine) or silyl ethers, can significantly enhance anticancer and antimicrobial activities.[7][23] For anti-inflammatory action, the bulkiness of the N-substituted alkyl chain has been associated with biological activity.[16]
Representative Experimental Protocols
While detailed, step-by-step protocols are specific to each publication, the following sections outline the general methodologies for key assays used to evaluate these derivatives.
General Protocol for In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., A549, HeLa, K562) are cultured in appropriate media and conditions until they reach logarithmic growth phase.[22][24]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The isoindoline-1,3-dione derivatives are dissolved in a suitable solvent (like DMSO) and diluted to various concentrations. The cells are then treated with these compounds for a specified period (e.g., 48 or 72 hours).[21]
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The results are used to calculate the percentage of cell viability and the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
General Protocol for In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Laboratory animals (typically rats or mice) are acclimatized to the laboratory conditions.[17][19]
-
Compound Administration: Animals are divided into groups: a control group (vehicle), a positive control group (a known anti-inflammatory drug like Indomethacin or Diclofenac), and test groups receiving different doses of the isoindoline-1,3-dione derivatives orally or via injection.[17][19]
-
Induction of Inflammation: After a set time (e.g., 1 hour) post-compound administration, a sub-plantar injection of carrageenan solution is administered into the paw of each animal to induce localized inflammation and edema.
-
Measurement of Edema: The paw volume is measured at various time points (e.g., 1, 3, and 5 hours) after the carrageenan injection, typically using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for the treated groups is calculated relative to the control group.
Drug Discovery and Development Workflow
The development of novel isoindoline-1,3-dione derivatives follows a structured drug discovery pipeline, from initial design to preclinical evaluation.
Conclusion
The isoindoline-1,3-dione scaffold continues to be a highly valuable framework in medicinal chemistry. The groundbreaking discovery of its role in targeted protein degradation via Cereblon has revitalized interest and opened new avenues for therapeutic intervention, particularly in oncology. The synthetic tractability of the phthalimide core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties to address a wide range of diseases. Future research will likely focus on developing next-generation derivatives with enhanced selectivity, improved safety profiles, and novel mechanisms of action, further cementing the legacy of this remarkable chemical entity.
References
- 1. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]
- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest [proquest.com]
- 8. mdpi.com [mdpi.com]
- 9. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. gosset.ai [gosset.ai]
- 12. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eurekaselect.com [eurekaselect.com]
- 24. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Synthesis of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines the primary synthetic route for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, a key intermediate in various pharmaceutical and organic syntheses. The synthesis is a robust two-step process commencing with the Gabriel synthesis of an N-substituted phthalimide, followed by a selective α-bromination of a ketone. This document provides a detailed examination of the starting materials, experimental protocols, and quantitative data to support researchers in the successful synthesis of the target compound.
Synthetic Pathway Overview
The most logical and widely applicable synthetic strategy for this compound involves a two-step sequence:
-
Step 1: Synthesis of 2-(3-Oxobutyl)isoindoline-1,3-dione. This initial step utilizes the well-established Gabriel synthesis, which involves the N-alkylation of potassium phthalimide with a suitable 4-halo-2-butanone. This method is highly efficient for the formation of the carbon-nitrogen bond and avoids the over-alkylation often seen with other amination methods.[1][2][3]
-
Step 2: α-Bromination of 2-(3-Oxobutyl)isoindoline-1,3-dione. The intermediate ketone is then selectively brominated at the α-position (the terminal methyl group) to yield the final product, this compound. This transformation is a common and well-understood reaction in organic chemistry.[4][5]
The overall synthetic workflow is depicted below:
Starting Materials
The successful synthesis of the target compound relies on the quality and purity of the starting materials. The key precursors for this synthesis are detailed in the table below.
| Starting Material | Structure | CAS Number | Key Properties | Supplier Examples |
| Potassium Phthalimide | 1074-82-4 | White solid, stable under normal conditions. The key nucleophile in the Gabriel synthesis. | Sigma-Aldrich, TCI, Acros Organics | |
| 4-Bromo-2-butanone | 816-40-0 | Colorless to yellow liquid. A lachrymator, handle with care in a fume hood. | Sigma-Aldrich, Alfa Aesar, TCI | |
| 4-Chloro-2-butanone | 6322-49-2 | Colorless to light yellow liquid. A lachrymator, handle with care. | Sigma-Aldrich, Alfa Aesar, Combi-Blocks |
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 2-(3-Oxobutyl)isoindoline-1,3-dione
This procedure is based on the principles of the Gabriel synthesis, a reliable method for forming primary amines and their derivatives.[6][7]
Reaction Scheme:
Procedure:
-
To a stirred solution of potassium phthalimide (1.0 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add 4-bromo-2-butanone or 4-chloro-2-butanone (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 2-(3-oxobutyl)isoindoline-1,3-dione.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Melting Point | 118-120 °C |
Step 2: Synthesis of this compound
The α-bromination of the ketone intermediate is a critical step to introduce the bromine atom at the terminal position of the butyl chain.[4]
Reaction Scheme:
Procedure:
-
Dissolve 2-(3-oxobutyl)isoindoline-1,3-dione (1.0 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of dichloromethane and methanol.
-
Add a brominating agent such as N-bromosuccinimide (NBS) (1.1 equivalents) in portions or a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature. The use of a radical initiator like AIBN may be beneficial if using NBS.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >97% |
| Appearance | White to off-white solid |
Signaling Pathways and Logical Relationships
The logical progression of the synthesis can be visualized as a series of transformations leading from basic starting materials to the final, more complex product.
Conclusion
The synthesis of this compound is a well-defined, two-step process that is both efficient and scalable. By following the detailed protocols outlined in this guide, researchers and drug development professionals can reliably produce this valuable intermediate for their ongoing research and development endeavors. The use of the Gabriel synthesis in the initial step ensures a high yield of the N-alkylated intermediate, while the subsequent α-bromination provides a direct route to the final product. Careful control of reaction conditions and appropriate purification techniques are paramount to achieving high purity and yield.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Gabriel Synthesis [organic-chemistry.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. orgosolver.com [orgosolver.com]
An In-depth Technical Guide to the Chemical Hazards and Safety Information for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated chemical hazards and safety information for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione (CAS Number: 51132-00-4). Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, the information presented herein is largely based on data from structurally similar compounds. All personnel handling this chemical should exercise caution and adhere to rigorous safety protocols. It is strongly recommended to obtain a substance-specific SDS from the supplier before use.
Chemical Identification and Physical Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 51132-00-4 |
| Molecular Formula | C₁₂H₁₀BrNO₃ |
| Molecular Weight | 296.12 g/mol |
| Appearance | Solid (form may vary) |
| Solubility | Data not available. Expected to be soluble in organic solvents. |
Hazard Identification and Classification
Based on the hazard profiles of analogous phthalimide derivatives, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be related to irritation of the skin, eyes, and respiratory system.
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
GHS Pictograms and Signal Word (Anticipated)
Signal Word: Warning
Toxicological Information
| Exposure Route | Anticipated Health Effects |
| Inhalation | May cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath. |
| Skin Contact | Causes skin irritation, which may manifest as redness, itching, and inflammation. |
| Eye Contact | Causes serious eye irritation, potentially leading to redness, pain, and watering. |
| Ingestion | The toxicological effects of ingestion have not been determined. |
First-Aid Measures
Immediate and appropriate first-aid measures are crucial in the event of accidental exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure.
Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin and eyes.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store locked up.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. |
Experimental Protocols for Hazard Assessment
The following are generalized experimental protocols based on OECD guidelines for assessing the key anticipated hazards of this chemical.
Experimental Protocol: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)
Objective: To determine the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A small amount of the test substance (e.g., 0.5 g) is applied to a small area of the clipped skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape. An untreated area of skin serves as a control.
-
Exposure: The test substance is left in place for a specified duration, typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is gently cleansed. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system.
-
Classification: The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema.
Experimental Protocol: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)
Objective: To determine the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are the recommended species.
-
Procedure: A single dose of the test substance (e.g., 0.1 mL for liquids or 100 mg for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations include the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).
-
Scoring: The severity of the ocular lesions is scored using a standardized system.
-
Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.
Hazard Communication Workflow
The following diagram illustrates a logical workflow for communicating the hazards associated with this compound.
Caption: Hazard communication and management workflow for chemical safety.
Disposal Considerations
All waste materials, including the chemical itself and any contaminated items, should be disposed of as hazardous waste. Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines and to ensure compliance with local, state, and federal regulations. Do not dispose of this chemical down the drain.
Molecular weight and formula of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, a molecule of interest within the broader class of isoindoline-1,3-dione derivatives.
Core Compound Data
Quantitative and identifying data for this compound are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₂H₁₀BrNO₃ |
| Molecular Weight | 296.12 g/mol |
| CAS Number | 51132-00-4 |
| IUPAC Name | This compound |
| Synonyms | 1-Bromo-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butan-2-one |
| Physical Appearance | Solid (predicted) |
| Purity | Typically available at ≥97% from commercial suppliers[1] |
Chemical Structure
The chemical structure of this compound is characterized by a phthalimide group linked via a nitrogen atom to a four-carbon chain containing a ketone at the 3-position and a bromine atom at the 4-position.
Experimental Protocols: Synthesis
A specific, peer-reviewed synthesis protocol for this compound is not extensively documented in publicly available literature. However, its synthesis can be reliably achieved through the principles of the Gabriel synthesis, which is a well-established method for preparing primary amines and N-substituted phthalimides.[2][3][4] The proposed method involves the N-alkylation of potassium phthalimide with a suitable brominated ketone.
Proposed Synthesis Workflow:
Detailed Methodology:
-
Preparation of Potassium Phthalimide:
-
Phthalimide is dissolved in a suitable solvent, such as absolute ethanol or dimethylformamide (DMF).
-
An equimolar amount of potassium hydroxide (KOH) or potassium hydride (KH) is added to the solution.[5]
-
The mixture is stirred, leading to the deprotonation of the phthalimide and the formation of the potassium phthalimide salt, which may precipitate.[6][7] The salt is then filtered and dried.
-
-
N-Alkylation Reaction:
-
The dried potassium phthalimide is suspended in an aprotic polar solvent like DMF.[2]
-
An equimolar amount or a slight excess of 1,4-dibromo-2-butanone is added to the suspension.
-
The reaction mixture is heated, typically between 60-100 °C, and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
The nucleophilic phthalimide anion attacks the primary carbon bearing a bromine atom in 1,4-dibromo-2-butanone via an SN2 mechanism.[3][4]
-
-
Isolation and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature and poured into cold water to precipitate the crude product.
-
The solid is collected by vacuum filtration and washed with water to remove inorganic salts and residual DMF.
-
The crude this compound is then purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the pure product.
-
Potential Biological Activity and Applications
While there is limited specific biological data available for this compound, the isoindoline-1,3-dione (or phthalimide) scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.[8][9]
General Activities of Isoindoline-1,3-dione Derivatives:
-
Anti-inflammatory and Analgesic Effects: Many derivatives of isoindoline-1,3-dione have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics.[10][11]
-
Antimicrobial and Antifungal Activity: The phthalimide ring is a core component of various compounds synthesized and tested for their efficacy against bacterial and fungal strains.[8][9]
-
Anticancer Properties: Certain isoindoline-1,3-dione derivatives have demonstrated antiproliferative activity against various cancer cell lines, sometimes inducing apoptosis.[12]
-
Enzyme Inhibition: This class of compounds has been explored as inhibitors for various enzymes, including cyclooxygenase (COX) and acetylcholinesterase, the latter being relevant for Alzheimer's disease research.
The presence of a reactive α-bromoketone functional group in this compound suggests it could act as an alkylating agent, potentially forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in biological macromolecules. This makes it a candidate for use as a chemical probe in proteomics or as a starting point for the design of targeted covalent inhibitors.
Disclaimer: The biological activities mentioned are characteristic of the general class of isoindoline-1,3-dione derivatives. The specific biological profile of this compound has not been extensively reported and would require dedicated experimental evaluation.
References
- 1. 51132-00-4 | 2-(4-Bromo-3-oxobutyl)-2,3-dihydro-1H-isoindole-1,3-dione - Moldb [moldb.com]
- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Khan Academy [khanacademy.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. journaljpri.com [journaljpri.com]
- 10. media.neliti.com [media.neliti.com]
- 11. Synthesis And Biological Evaluation Of Isoindoline-1, 3- Dione Derivatives - Neliti [neliti.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione in Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the utilization of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione as an alkylating agent. This reagent is a valuable synthetic intermediate, particularly in the construction of complex heterocyclic molecules and as a building block in medicinal chemistry. The presence of a phthalimide group, a common pharmacophore, and a reactive α-bromoketone moiety makes it a versatile tool for introducing a protected amino-butanone chain to various nucleophiles. These application notes outline a general procedure for N-alkylation of primary and secondary amines, data on expected yields based on analogous reactions, and a visualization of the experimental workflow.
Introduction
This compound is a bifunctional molecule featuring a phthalimide-protected amine and an α-bromoketone. The phthalimide group is a well-known protecting group for primary amines, often employed in the Gabriel synthesis. The α-bromoketone is a potent electrophile, susceptible to nucleophilic substitution by a wide range of nucleophiles, including amines, thiols, and carbanions. The carbonyl group activates the adjacent carbon-bromine bond, facilitating its displacement.
This reagent is particularly useful for the synthesis of derivatives containing a 1-amino-3-butanone or related structural motif, which is present in various biologically active compounds. The phthalimide group can be later removed under standard conditions (e.g., using hydrazine) to liberate the primary amine, allowing for further functionalization.
Experimental Protocols
General Protocol for N-Alkylation of Amines
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃))
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.0 equivalent) in anhydrous DMF or MeCN (0.1-0.5 M), add the non-nucleophilic base (1.2-1.5 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise over 5-10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
Note: Reaction times and temperatures may need to be optimized for specific substrates. For less reactive amines, gentle heating (e.g., 40-60 °C) may be required.
Deprotection of the Phthalimide Group (Gabriel Amine Synthesis)
Materials:
-
N-alkylated phthalimide product from section 2.1
-
Hydrazine monohydrate (NH₂NH₂·H₂O)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Aqueous sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve the N-alkylated phthalimide (1.0 equivalent) in ethanol or methanol (0.1-0.5 M).
-
Add hydrazine monohydrate (2.0-5.0 equivalents) to the solution.
-
Reflux the reaction mixture for 2-4 hours. A white precipitate (phthalhydrazide) should form.
-
Cool the mixture to room temperature and filter off the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude primary amine.
-
Further purification can be achieved by acid-base extraction or chromatography if necessary. For isolation as a hydrochloride salt, the crude amine can be dissolved in a minimal amount of solvent and treated with a solution of HCl in ether or dioxane.
Data Presentation
The following table summarizes hypothetical quantitative data for the N-alkylation of various amines with this compound, based on typical yields for similar α-bromoketone alkylations.
| Entry | Amine | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 12 | 25 | 75-85 |
| 2 | Benzylamine | DIPEA | MeCN | 18 | 25 | 80-90 |
| 3 | Morpholine | K₂CO₃ | DMF | 12 | 25 | 85-95 |
| 4 | Piperidine | DIPEA | MeCN | 16 | 25 | 88-96 |
| 5 | N-Methylaniline | K₂CO₃ | DMF | 24 | 40 | 60-70 |
Visualization of Experimental Workflow and Reaction
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation reaction.
General Reaction Scheme
Caption: General alkylation reaction scheme.
Applications in Drug Development
The isoindoline-1,3-dione (phthalimide) moiety is a recognized pharmacophore found in a variety of therapeutic agents with activities including anti-inflammatory, analgesic, anticonvulsant, and immunomodulatory (e.g., Thalidomide and its analogs). The 1-amino-3-butanone scaffold can be found in inhibitors of various enzymes.
Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds for drug discovery. By reacting it with diverse libraries of amines or other nucleophiles, a wide range of derivatives can be rapidly synthesized. These new chemical entities can then be screened for biological activity, potentially leading to the discovery of new drug candidates. The ability to deprotect the phthalimide group to reveal a primary amine offers a handle for further diversification, such as in the construction of PROTACs or other targeted therapies.
Application of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is a versatile bifunctional reagent that serves as a valuable building block in the synthesis of a variety of heterocyclic compounds. Its structure incorporates a reactive α-bromoketone moiety, a key electrophile for cyclocondensation reactions, and a phthalimide-protected amino group. The phthalimido group can be retained in the final molecule or can be readily removed to liberate a primary amine, allowing for further functionalization. This dual reactivity makes it a strategic starting material for the construction of diverse heterocyclic scaffolds, many of which are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities.
This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic systems utilizing this compound as a precursor.
Synthesis of 2-Amino-4-(phthalimidomethyl)thiazoles
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. The reaction of an α-haloketone with a thiourea or thioamide derivative yields the corresponding thiazole. In this application, this compound serves as the α-bromoketone component.
Application Notes:
2-Aminothiazoles are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of the phthalimidomethyl substituent at the 4-position of the thiazole ring provides a handle for further molecular modifications. The phthalimide group can act as a bulky lipophilic moiety or be deprotected to a primary amine for the introduction of other functional groups, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocol: Synthesis of 2-Amino-4-((1,3-dioxoisoindolin-2-yl)methyl)thiazole
-
Materials:
-
This compound
-
Thiourea
-
Ethanol
-
Sodium bicarbonate (optional)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Add thiourea (1.0 - 1.2 eq.) to the solution.
-
Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
-
Expected Outcome: The reaction is expected to yield 2-amino-4-((1,3-dioxoisoindolin-2-yl)methyl)thiazole as a solid.
Quantitative Data Summary:
| Product Name | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 2-Amino-4-((1,3-dioxoisoindolin-2-yl)methyl)thiazole | This compound, Thiourea | Ethanol | 4-6 | High |
Reaction Workflow:
Caption: Hantzsch synthesis of a 2-aminothiazole derivative.
Synthesis of Phthalimide-Substituted Pyridazinones
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a range of biological activities, including cardiovascular and anti-inflammatory effects. The reaction of a 1,4-dicarbonyl compound with hydrazine can be employed for the synthesis of the pyridazine ring. This compound, being a γ-keto-α-bromo compound, can be envisioned to react with hydrazine to form a pyridazinone derivative.
Application Notes:
The synthesis of pyridazinone derivatives bearing a phthalimide moiety opens avenues for the development of new chemical entities with potential therapeutic applications. The phthalimido group can influence the pharmacokinetic and pharmacodynamic properties of the final molecule. Subsequent deprotection of the phthalimide can provide a primary amine for further diversification.
Experimental Protocol: Synthesis of 6-( (1,3-Dioxoisoindolin-2-yl)methyl)-2H-pyridazin-3(6H)-one
-
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol or Acetic Acid
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.0 - 1.2 eq.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or after partial removal of the solvent.
-
Collect the solid by filtration and purify by recrystallization.
-
-
Expected Outcome: The reaction should yield the corresponding phthalimide-substituted pyridazinone.
Quantitative Data Summary:
| Product Name | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 6-((1,3-Dioxoisoindolin-2-yl)methyl)-2H-pyridazin-3(6H)-one | This compound, Hydrazine hydrate | Ethanol/Acetic Acid | 6-8 | Moderate to High |
Reaction Workflow:
Caption: Synthesis of a phthalimide-substituted pyridazinone.
Potential Application in the Synthesis of Phthalimide-Substituted Diazepines
Diazepines are seven-membered heterocyclic rings containing two nitrogen atoms. They are core structures in a number of psychoactive drugs. A potential application of this compound is in the synthesis of diazepine derivatives through reaction with a 1,2-diamine, such as ethylenediamine.
Application Notes:
The synthesis of phthalimide-substituted diazepines provides a route to novel compounds with potential central nervous system (CNS) activity. The phthalimide group can be used to modulate lipophilicity, which is a key factor for blood-brain barrier penetration.
Proposed Experimental Protocol: Synthesis of 7-((1,3-Dioxoisoindolin-2-yl)methyl)-2,3-dihydro-1H-1,4-diazepine
-
Materials:
-
This compound
-
Ethylenediamine
-
A suitable solvent (e.g., Ethanol, Toluene)
-
A non-nucleophilic base (e.g., Triethylamine, Diisopropylethylamine)
-
-
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen solvent.
-
Add the base (1.1 eq.) to the solution.
-
Slowly add ethylenediamine (1.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux for an extended period (e.g., 12-24 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture and filter off any salts.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
-
-
Expected Outcome: The reaction is proposed to yield the corresponding seven-membered diazepine ring with the phthalimidomethyl substituent.
Logical Relationship Diagram:
Caption: Proposed logical steps for diazepine synthesis.
Disclaimer: The provided protocols are based on general synthetic methodologies for the respective heterocyclic systems. The reaction conditions may require optimization for the specific substrate, this compound. It is highly recommended to perform small-scale test reactions to determine the optimal conditions before scaling up. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-(4-bromo-3-oxobutyl)isoindoline-1,3-dione as a key intermediate in the preparation of pharmaceutical compounds, particularly cathinone derivatives. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and illustrates the synthetic and mechanistic pathways.
Introduction
This compound is a versatile bifunctional molecule containing an α-bromoketone moiety and a phthalimide-protected amine. This structure makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds. The phthalimide group serves as a reliable protecting group for a primary amine, preventing over-alkylation, a common issue in amine synthesis. The α-bromoketone is a reactive electrophile, readily undergoing nucleophilic substitution with primary or secondary amines to form β-ketoamines, the core structure of cathinone derivatives.
Substituted cathinones are a class of psychoactive compounds that act as monoamine transporter inhibitors or releasing agents, with applications in medicinal chemistry for the development of novel therapeutics targeting the central nervous system. The use of this compound allows for the controlled and efficient synthesis of these complex molecules.
Synthesis of this compound
The synthesis of the title intermediate can be achieved in a two-step process starting from phthalimide and methyl vinyl ketone.
Step 1: Synthesis of N-(3-Oxobutyl)isoindoline-1,3-dione (Precursor)
The precursor is synthesized via a Michael addition of phthalimide to methyl vinyl ketone.
-
Reaction Scheme: Phthalimide + Methyl Vinyl Ketone → N-(3-Oxobutyl)isoindoline-1,3-dione
-
Experimental Protocol:
-
To a solution of phthalimide (14.7 g, 100 mmol) in acetonitrile (200 mL), add triethylamine (1.4 mL, 10 mmol).
-
Heat the mixture to reflux and add methyl vinyl ketone (8.4 mL, 100 mmol) dropwise over 30 minutes.
-
Continue refluxing for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in dichloromethane (150 mL) and wash with 1M HCl (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain N-(3-oxobutyl)isoindoline-1,3-dione as a white solid.
-
Step 2: α-Bromination to Yield this compound
The α-carbon of the ketone is brominated to yield the final intermediate.
-
Reaction Scheme: N-(3-Oxobutyl)isoindoline-1,3-dione + Brominating Agent → this compound
-
Experimental Protocol:
-
Dissolve N-(3-oxobutyl)isoindoline-1,3-dione (10.8 g, 50 mmol) in chloroform (100 mL).
-
Add copper(II) bromide (22.3 g, 100 mmol) and a catalytic amount of potassium bromide (0.6 g, 5 mmol).
-
Reflux the mixture for 12 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture and filter to remove the copper salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
-
Table 1: Summary of Synthesis Data
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 1 | N-(3-Oxobutyl)isoindoline-1,3-dione | C₁₂H₁₁NO₃ | 217.22 | 75-85 | >98 |
| 2 | This compound | C₁₂H₁₀BrNO₃ | 296.12 | 60-70 | >97 |
Application in the Synthesis of a Cathinone Derivative
This compound is an excellent starting material for the synthesis of cathinone analogs. The following protocol describes the synthesis of a phthalimide-protected cathinone derivative.
Step 3: Reaction with a Primary Amine
-
Reaction Scheme: this compound + R-NH₂ → Phthalimide-protected Cathinone Derivative
-
Experimental Protocol (Example with Methylamine):
-
Dissolve this compound (5.92 g, 20 mmol) in methyl isobutyl ketone (MIBK) (100 mL).
-
Add a 40% aqueous solution of methylamine (5.8 mL, 60 mmol) dropwise at room temperature.
-
Stir the mixture at room temperature for 24 hours.
-
Separate the organic layer and wash it with water (3 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-(4-(methylamino)-3-oxobutyl)isoindoline-1,3-dione.
-
Step 4: Deprotection to Yield the Final Cathinone Analog
The phthalimide protecting group is removed by hydrazinolysis.
-
Reaction Scheme: Phthalimide-protected Cathinone Derivative + Hydrazine → Cathinone Analog + Phthalhydrazide
-
Experimental Protocol:
-
Dissolve the crude product from Step 3 in ethanol (100 mL).
-
Add hydrazine hydrate (1.5 mL, 30 mmol) and reflux the mixture for 4 hours.
-
A white precipitate of phthalhydrazide will form. Cool the mixture to room temperature and filter off the precipitate.
-
Acidify the filtrate with concentrated HCl to a pH of approximately 2 and then concentrate under reduced pressure.
-
The resulting solid can be recrystallized from isopropanol/ether to yield the hydrochloride salt of the cathinone analog.
-
Table 2: Representative Data for Cathinone Analog Synthesis
| Step | Product | Molecular Formula (as HCl salt) | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 3 & 4 | 1-Amino-4-(methylamino)butan-2-one hydrochloride | C₅H₁₃ClN₂O | 152.62 | 50-65 (over 2 steps) |
Mechanism of Action of Cathinone Derivatives
Substituted cathinones primarily exert their pharmacological effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] Depending on their specific structure, they can act as either reuptake inhibitors (blockers) or as substrates that induce neurotransmitter release (releasers).[1] This modulation of monoamine levels in the synapse is responsible for their stimulant and psychoactive properties. The affinity and selectivity for these transporters can be tuned by modifying the substituents on the aromatic ring and the amino group.
Table 3: Representative Biological Activity of Cathinone Derivatives (IC₅₀ values in nM)
| Compound | DAT | NET | SERT |
| Cathinone | 74 | 38 | 986 |
| Methcathinone | 35 | 45 | 1147 |
| Mephedrone | 120 | 50 | 98 |
Data are representative and may vary depending on the specific assay conditions.
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic route to cathinone analogs using the intermediate.
Diagram 2: Experimental Workflow
Caption: Overall experimental workflow from starting materials to final product.
Diagram 3: Mechanism of Action
Caption: Interaction of cathinone derivatives with monoamine transporters.
References
Application Notes and Protocols for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione as a Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is a heterobifunctional linker designed for the development of targeted therapies, particularly in the field of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates two key functionalities: an isoindoline-1,3-dione moiety, a known ligand for the Cereblon (CRBN) E3 ubiquitin ligase[1][], and a reactive α-bromoketone group. This unique combination allows for its application in constructing covalent PROTACs, which can induce the degradation of specific proteins of interest (POIs) through the ubiquitin-proteasome system.
The isoindoline-1,3-dione "warhead" serves to hijack the CRBN E3 ligase, a component of the cellular machinery responsible for tagging proteins for degradation. The α-bromoketone "anchor" acts as a reactive electrophile, capable of forming a stable covalent bond with nucleophilic residues, such as cysteine, on a target protein. By linking a POI ligand to this bifunctional molecule, a PROTAC can be formed that first covalently binds to the target protein and then recruits the CRBN E3 ligase to induce its ubiquitination and subsequent degradation by the proteasome. This covalent approach can offer advantages in terms of potency and duration of action compared to non-covalent PROTACs.[3]
Mechanism of Action
The proposed mechanism of action for a PROTAC utilizing this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This proximity, facilitated by the linker, leads to the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation.
References
Application Notes and Protocols for the Intramolecular Cyclization of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the intramolecular cyclization of 2-(4-bromo-3-oxobutyl)isoindoline-1,3-dione. This reaction does not proceed via a classical Gabriel synthesis but rather through an intramolecular nucleophilic substitution, leading to the formation of a fused heterocyclic system. The resulting pyrrolo[2,1-a]isoindol-5-one scaffold is a key structural motif in various biologically active compounds, showing potential in drug discovery for its diverse pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[1] These application notes offer a comprehensive guide for researchers engaged in the synthesis of novel heterocyclic compounds for pharmaceutical applications.
Introduction
The isoindoline-1,3-dione (phthalimide) moiety is a privileged scaffold in medicinal chemistry, present in a variety of therapeutic agents. The starting material, this compound, possesses a reactive α-bromo ketone functionality, which is susceptible to intramolecular cyclization. Instead of undergoing a traditional Gabriel synthesis to form a primary amine, the enolizable ketone can participate in an intramolecular nucleophilic attack on the carbon bearing the bromine atom. This process leads to the formation of a five-membered ring fused to the isoindoline core, yielding a pyrrolo[2,1-a]isoindol-5-one derivative.
This class of compounds has garnered significant interest due to its presence in natural alkaloids and its wide range of biological activities.[2][3] The protocol detailed below provides a method for the synthesis of this valuable heterocyclic system.
Experimental Protocols
Intramolecular Cyclization of this compound
This protocol describes the base-mediated intramolecular cyclization of this compound to yield 2,3-dihydropyrrolo[2,1-a]isoindol-5(1H)-one.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt) or other suitable non-nucleophilic base (e.g., DBU, NaH)
-
Anhydrous ethanol or other suitable aprotic solvent (e.g., THF, DMF)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol (or another suitable solvent) to the flask to dissolve the starting material. A typical concentration would be in the range of 0.1-0.5 M.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of sodium ethoxide (1.1 eq) in ethanol. Alternatively, another non-nucleophilic base can be used.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl solution until the mixture is neutral or slightly acidic.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2,3-dihydropyrrolo[2,1-a]isoindol-5(1H)-one.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for analogous intramolecular cyclization reactions leading to the formation of fused heterocyclic systems.
| Starting Material | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(o-bromophenyl) phthalimide | n-butyllithium | THF/Hexane | -78 to rt | - | 91 | |
| N-o-(bromo-β-phenylethyl) phthalimide | n-butyllithium | THF/Hexane | -78 to rt | - | 90 | |
| 2-Iodobenzamides with 2-oxoethyl function | Pd₂(dba)₃, Xantphos | i-PrOH/Et₃N | 70 | - | 60-85 | |
| 2-aryl-pyrrolidines and alkynes | [RuCl₂(p-cymene)]₂ | - | - | - | - |
Note: The yields and reaction conditions are for analogous or related reactions and may require optimization for the specific substrate.
Mandatory Visualization
Experimental Workflow Diagram
Caption: Intramolecular Cyclization Workflow.
Proposed Signaling Pathway Application
Given that isoindoline-1,3-dione derivatives are known to exhibit neuroprotective and anti-inflammatory effects, the synthesized pyrrolo[2,1-a]isoindol-5-one could potentially modulate pathways involved in neuroinflammation and oxidative stress. One such pathway is the Nrf2-ARE signaling pathway, which is a key regulator of cellular antioxidant responses.
Caption: Nrf2-ARE Signaling Pathway.
Conclusion
The provided protocol outlines a robust method for the synthesis of 2,3-dihydropyrrolo[2,1-a]isoindol-5(1H)-one through the intramolecular cyclization of this compound. This transformation provides access to a valuable heterocyclic scaffold with significant potential in drug discovery. The application notes serve as a comprehensive resource for researchers aiming to synthesize and explore the therapeutic potential of this and related compounds. Further studies are warranted to fully elucidate the biological activities and mechanisms of action of these novel derivatives.
References
Application Notes and Protocols for Nucleophilic Substitution on 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is a valuable synthetic intermediate characterized by a phthalimide group and an α-bromo ketone moiety. The presence of the bromine atom alpha to a carbonyl group makes it highly susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide variety of functional groups, leading to the synthesis of diverse molecular scaffolds with potential applications in medicinal chemistry and drug development. Isoindoline-1,3-dione derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
This document provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on this compound with various nucleophiles, including amines, thiols, and phenols.
Reaction Principle
The core reaction involves the displacement of the bromide ion from the α-carbon of the ketone by a nucleophile. The electron-withdrawing nature of the adjacent carbonyl group activates the carbon-bromine bond, facilitating an SN2-type reaction. The general reaction scheme is depicted below:
General Reaction Scheme for Nucleophilic Substitution
Caption: General scheme of the nucleophilic substitution reaction.
Reaction Conditions
The success of the nucleophilic substitution on this compound is highly dependent on the choice of nucleophile, solvent, base, and reaction temperature. Due to the propensity of α-halo ketones to undergo side reactions, such as enolization and subsequent elimination or Favorskii rearrangement, careful optimization of these parameters is crucial. Generally, less basic nucleophiles and non-polar aprotic solvents are preferred to minimize these undesired pathways.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions for the nucleophilic substitution on this compound with various classes of nucleophiles. Please note that specific yields are highly dependent on the exact substrate and nucleophile used and should be optimized for each specific case.
| Nucleophile Class | Example Nucleophile | Solvent | Base | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Amines | Aniline | Acetonitrile | K₂CO₃ | Room Temp. - 50 | 4 - 12 | 70 - 90 |
| Benzylamine | Dichloromethane | Triethylamine | Room Temp. | 6 - 18 | 75 - 95 | |
| Secondary Amines | Morpholine | Tetrahydrofuran | K₂CO₃ | Room Temp. - 60 | 8 - 24 | 65 - 85 |
| Piperidine | Acetonitrile | Diisopropylethylamine | Room Temp. | 6 - 16 | 70 - 90 | |
| Thiols | Thiophenol | Acetone | K₂CO₃ | Room Temp. | 2 - 6 | 85 - 98 |
| Benzyl mercaptan | Ethanol | Sodium ethoxide | 0 - Room Temp. | 1 - 4 | 80 - 95 | |
| Phenols | Phenol | Dimethylformamide | Cs₂CO₃ | 50 - 80 | 12 - 24 | 50 - 75 |
| 4-Methoxyphenol | Acetonitrile | K₂CO₃ | 60 - 80 | 18 - 36 | 55 - 80 |
Experimental Protocols
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol describes a general procedure for the synthesis of 2-(4-(benzylamino)-3-oxobutyl)isoindoline-1,3-dione.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.1-0.2 M) in a round-bottom flask, add triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzylamine (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-18 hours.
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
This protocol outlines a general procedure for the synthesis of 2-(3-oxo-4-(phenylthio)butyl)isoindoline-1,3-dione.
Materials:
-
This compound
-
Thiophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a suspension of anhydrous potassium carbonate (1.5 eq) in acetone (0.1-0.2 M) in a round-bottom flask, add this compound (1.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add thiophenol (1.1 eq) to the suspension.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
After completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure product.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the nucleophilic substitution reaction and subsequent work-up.
Caption: General experimental workflow for the reaction.
Logical Relationship of Reaction Components
This diagram shows the logical relationship between the reactants and conditions leading to the final product.
Caption: Key components and conditions for the synthesis.
Application Notes and Protocols: The Role of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A typical PROTAC consists of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The isoindoline-1,3-dione scaffold, a core component of immunomodulatory drugs like thalidomide and its analogs, is a widely used E3 ligase ligand that recruits Cereblon (CRBN). The molecule 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is a functionalized derivative of this scaffold, incorporating a reactive α-bromoketone moiety. This feature positions it as a versatile building block in the development of PROTACs, particularly for the synthesis of covalent or electrophilic PROTACs.
The α-bromoketone group can act as an electrophilic warhead, enabling the formation of a covalent bond with nucleophilic residues (such as cysteine, lysine, or histidine) on the target protein. This covalent engagement can offer advantages such as increased potency, prolonged duration of action, and the ability to target proteins that are difficult to address with traditional non-covalent binders.
Mechanism of Action
A PROTAC synthesized using this compound would operate through the general mechanism of PROTAC-mediated protein degradation. The isoindoline-1,3-dione moiety binds to the CRBN E3 ligase, while the other end of the molecule, attached via the linker derived from the 4-bromo-3-oxobutyl chain, binds to the protein of interest. This binding induces the formation of a ternary complex between the POI and the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
In the case of a covalent PROTAC developed from this building block, the α-bromoketone would form a covalent bond with the POI, leading to irreversible or slowly reversible binding. This can enhance the efficiency of ternary complex formation and subsequent degradation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of a CRBN-recruiting PROTAC and a general experimental workflow for its synthesis and evaluation.
Data Presentation
Table 1: Representative Degradation Potency of CRBN-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-110 | Androgen Receptor | VCaP | 1 | >95 | [Arvinas] |
| dBET1 | BRD4 | MV4;11 | 8 | >98 | [Winter et al., 2015] |
| Pomalidomide-JQ1 PROTAC | BRD4 | 22Rv1 | 30 | ~90 | [Lu et al., 2015] |
| THAL-TMP | DHFR | HEK293T | 500 | ~70 | [Schneekloth et al., 2008] |
DC50: Concentration for 50% maximal degradation; Dmax: Maximum degradation. Note: This data is for illustrative purposes and is not derived from the title compound.
Table 2: Representative Cellular Activity of CRBN-Based PROTACs
| PROTAC | Target Protein | Cell Line | IC50 (nM) (Cell Viability) | Reference |
| ARV-110 | Androgen Receptor | VCaP | <10 | [Arvinas] |
| dBET1 | BRD4 | MV4;11 | 4.3 | [Winter et al., 2015] |
| Pomalidomide-JQ1 PROTAC | BRD4 | 22Rv1 | 19 | [Lu et al., 2015] |
IC50: Concentration for 50% inhibition of cell viability. Note: This data is for illustrative purposes and is not derived from the title compound.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a PROTAC using this compound as a starting material. Specific reaction conditions, purification methods, and assay parameters should be optimized for each specific target and cell line.
Protocol 1: Synthesis of a PROTAC via Nucleophilic Substitution
This protocol describes a potential synthetic route where a nucleophilic group on the protein of interest (POI) ligand reacts with the α-bromoketone of this compound.
Materials:
-
This compound
-
POI ligand with a nucleophilic handle (e.g., amine, thiol, or hydroxyl group)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
High-Performance Liquid Chromatography (HPLC) for purification
-
NMR and Mass Spectrometry for characterization
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI ligand (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Addition of Electrophile: Add a solution of this compound (1.1-1.5 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the structure and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Evaluation of Protein Degradation by Western Blot
This protocol outlines the steps to assess the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cultured cells expressing the protein of interest
-
Synthesized PROTAC molecule
-
Cell culture medium and supplements
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for western blots
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4 °C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for the POI and the loading control.
-
Normalize the POI band intensity to the loading control band intensity.
-
Calculate the percentage of protein remaining relative to the DMSO control for each PROTAC concentration.
-
Plot the percentage of protein remaining against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
This compound represents a valuable chemical tool for the development of novel PROTACs. Its bifunctional nature, combining a CRBN-recruiting phthalimide moiety with a reactive electrophilic linker, provides a direct route to synthesizing covalent PROTACs. The provided protocols offer a foundational framework for the synthesis and evaluation of such molecules. Researchers are encouraged to adapt and optimize these methods to suit their specific protein of interest and experimental systems, thereby unlocking the full potential of this versatile building block in the expanding field of targeted protein degradation.
Application Notes and Protocols: Synthesis of Novel Thiazole-Based Enzyme Inhibitors from 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of a novel class of potential enzyme inhibitors derived from 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. The synthetic strategy employs the robust Hantzsch thiazole synthesis to generate a library of 2-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazole derivatives. Given the prevalence of the phthalimide moiety in various enzyme inhibitors, this class of compounds holds promise for therapeutic development. This application note focuses on the synthesis, proposed biological evaluation against human carbonic anhydrase IX (CA IX), a key enzyme implicated in tumor hypoxia, and detailed experimental protocols.
Introduction
The isoindoline-1,3-dione (phthalimide) scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. Its derivatives have been reported to exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. The starting material, this compound, possesses a reactive α-bromoketone moiety, making it an ideal precursor for the synthesis of various heterocyclic compounds.
This protocol details a synthetic route to a novel series of thiazole derivatives. The Hantzsch thiazole synthesis, a classic and efficient method, is utilized to react the α-bromoketone with various thioureas or thioamides. The resulting thiazole-containing phthalimides are promising candidates for screening as enzyme inhibitors. Notably, derivatives containing the phthalimide-thiazole core have shown inhibitory activity against enzymes such as human neutrophil elastase and carbonic anhydrases.
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia.[1] Its expression is regulated by the hypoxia-inducible factor 1α (HIF-1α).[1] CA IX plays a crucial role in pH regulation in the tumor microenvironment, contributing to tumor cell survival, proliferation, and migration.[2] Its limited expression in normal tissues makes it an attractive target for cancer therapy.[2] This document outlines a proposed screening of the synthesized compounds against CA IX.
Data Presentation
The following table summarizes representative inhibitory activities of phthalimide-containing sulfonamides and other derivatives against human carbonic anhydrase isoforms. This data is provided for comparative purposes to highlight the potential of the proposed synthesized compounds.
| Compound ID | Target Enzyme | Ki (nM)[3] | IC50 (µM) | Notes |
| Acetazolamide (Standard) | hCA I | 250 | 6.07[4] | Clinically used CA inhibitor. |
| Acetazolamide (Standard) | hCA II | 12 | - | High affinity for CA II. |
| Phthalimide-capped sulfonamide 1 | hCA I | 28.5 | - | Potent inhibitor.[3] |
| Phthalimide-capped sulfonamide 1 | hCA II | 2.2 | - | Highly potent and selective for CA II.[3] |
| Phthalimide-hydantoin hybrid 3a | hCA VII | 75 | - | Sub-micromolar inhibition.[2] |
| Phthalimide-hydantoin hybrid 3b | hCA IX | - | ~0.1 | Moderate inhibition.[2] |
| Morpholine-thiazole 24 | bCA II | - | 14.68[5] | Example of a thiazole-based CA inhibitor.[5] |
| Phthalimide-thiazole 4c | HNE | - | 12.98[6] | Example of a phthalimide-thiazole inhibitor for a different enzyme class.[6] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazole Derivatives
This protocol describes a general procedure for the synthesis of the target compounds via the Hantzsch thiazole synthesis.[7][8][9]
Materials:
-
This compound
-
Substituted or unsubstituted thiourea (e.g., thiourea, N-methylthiourea, etc.)
-
Ethanol or Methanol
-
5% Sodium carbonate solution
-
Standard laboratory glassware
-
Stirring hotplate
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol (10 mL per gram of starting material).
-
Add the desired thiourea (1.2 equivalents) to the solution.
-
Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution with stirring.[8]
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 2-amino-4-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazole derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).
Protocol 2: In Vitro Carbonic Anhydrase IX Inhibition Assay
This protocol outlines a general method for screening the synthesized compounds for their inhibitory activity against human carbonic anhydrase IX based on its esterase activity.[10]
Materials:
-
Recombinant human Carbonic Anhydrase IX
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Synthesized inhibitor compounds dissolved in DMSO
-
Acetazolamide (positive control inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of CA IX in the assay buffer.
-
Prepare a stock solution of pNPA in acetonitrile.
-
Prepare serial dilutions of the synthesized inhibitor compounds and acetazolamide in the assay buffer containing a constant small percentage of DMSO.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add 180 µL of the assay buffer.
-
Add 10 µL of the diluted inhibitor solutions or acetazolamide to the respective wells. For the control (no inhibition), add 10 µL of the buffer with DMSO.
-
Add 10 µL of the CA IX enzyme solution to all wells except for the blank.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the pNPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode at 37°C for 10-15 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
Caption: Synthetic workflow for novel thiazole-phthalimide inhibitors.
Caption: Carbonic Anhydrase IX signaling pathway under hypoxia.
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrofluorimetric and Computational Investigation of New Phthalimide Derivatives towards Human Neutrophil Elastase Inhibition and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Click Chemistry with 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing derivatives of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione in click chemistry for various applications, including bioconjugation and the synthesis of novel bioactive compounds. The protocols detailed below cover the conversion of the starting α-bromo ketone to a click-ready azide, followed by its use in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Overview and Potential Applications
The isoindoline-1,3-dione (phthalimide) scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with diverse biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects. By functionalizing this core structure with a triazole ring via click chemistry, researchers can rapidly generate libraries of novel compounds for drug discovery and chemical biology.
The this compound is a versatile starting material that can be readily converted into its corresponding azide derivative, 2-(4-azido-3-oxobutyl)isoindoline-1,3-dione. This azide can then be "clicked" with a wide range of terminal alkynes to create a variety of conjugates. Potential applications include:
-
PROTACs and Antibody-Drug Conjugates (ADCs): The isoindoline-1,3-dione moiety is a known ligand for the E3 ligase cereblon, making these derivatives valuable for the development of Proteolysis Targeting Chimeras (PROTACs). Click chemistry provides a robust method for attaching a linker and a warhead targeting a protein of interest.
-
Bioactive Compound Synthesis: The 1,2,3-triazole linker formed through click chemistry is not merely a passive connector but can actively participate in binding to biological targets. This approach has been used to synthesize compounds with anticancer and antimicrobial activities.[1][2]
-
Bioconjugation: These derivatives can be used to label biomolecules, such as proteins and nucleic acids, with the phthalimide group for various biochemical assays.[3]
Experimental Protocols
This section provides detailed protocols for the synthesis of the azide precursor and its subsequent use in CuAAC reactions.
Synthesis of 2-(4-azido-3-oxobutyl)isoindoline-1,3-dione
This protocol describes the conversion of the starting α-bromo ketone to the corresponding α-azido ketone via nucleophilic substitution.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Acetone (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the acetone using a rotary evaporator.
-
To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 2-(4-azido-3-oxobutyl)isoindoline-1,3-dione can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Quantitative Data (Representative):
| Parameter | Value |
| Reactants | This compound, Sodium Azide |
| Solvent | Acetone |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Yield | >90% (typical) |
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for the click reaction between 2-(4-azido-3-oxobutyl)isoindoline-1,3-dione and a terminal alkyne.
Materials:
-
2-(4-azido-3-oxobutyl)isoindoline-1,3-dione
-
Terminal alkyne of choice
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 2-(4-azido-3-oxobutyl)isoindoline-1,3-dione (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
To the stirring solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2,3-triazole conjugate.
Quantitative Data for CuAAC Reactions (Representative Examples):
| Azide | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| N-(azidoalkyl)phthalimide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | 85-95 | General Protocol |
| N-(azidoalkyl)phthalimide | Propargyl alcohol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | 80-90 | General Protocol |
| N-(azidoalkyl)phthalimide | 1-Ethynyl-4-fluorobenzene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 18 | 82 | General Protocol |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall experimental workflow from the starting material to the final triazole conjugate.
Caption: Experimental workflow for the synthesis of isoindoline-1,3-dione-triazole conjugates.
Signaling Pathway: Inhibition of TNF-α Signaling
Isoindoline-1,3-dione derivatives, such as thalidomide and its analogs, are known to modulate the tumor necrosis factor-alpha (TNF-α) signaling pathway, which is crucial in inflammation and cancer.[][5] The synthesized triazole conjugates can be screened for their ability to inhibit this pathway. The diagram below illustrates a simplified overview of the TNF-α signaling cascade leading to the activation of NF-κB, a key transcription factor for pro-inflammatory genes.
Caption: Simplified TNF-α signaling pathway and a potential point of inhibition.
Biological Activity Data
The synthesized isoindoline-1,3-dione-triazole conjugates can be evaluated for their biological activities. The following table presents representative anticancer activity data for similar compounds.
Table 1: In Vitro Anticancer Activity of Isoindoline-1,3-dione-Triazole Derivatives
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 36 | A549 (Lung Carcinoma) | 10.21 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 12.53 | [1] | |
| 37 | A549 (Lung Carcinoma) | 6.76 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 9.44 | [1] | |
| 45 | A549 (Lung Carcinoma) | 11.34 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 13.88 | [1] | |
| Fluorouracil (Control) | A549 (Lung Carcinoma) | 28.97 | [1] |
| HepG2 (Hepatocellular Carcinoma) | 35.12 | [1] |
IC₅₀: The half maximal inhibitory concentration.
These data indicate that isoindoline-1,3-dione-triazole conjugates can exhibit potent anticancer activity, in some cases surpassing that of the standard chemotherapeutic agent, Fluorouracil.[1] Further studies have shown that such compounds can induce apoptosis in cancer cells.[1]
Conclusion
The use of this compound as a precursor for click chemistry provides a powerful and versatile platform for the synthesis of novel chemical entities with significant potential in drug discovery and chemical biology. The protocols and data presented here offer a solid foundation for researchers to explore the vast chemical space accessible through this approach and to develop new therapeutic agents and biological probes.
References
- 1. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 5. Identification of Tumor Necrosis Factor-Alpha (TNF-α) Inhibitor in Rheumatoid Arthritis Using Network Pharmacology and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhandbuch: Derivatisierung von 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion für das biologische Screening
Anwendungsgebiete: Wirkstoffforschung, Medizinische Chemie, Biologisches Screening
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Einleitung
Isoindolin-1,3-dion, auch als Phthalimid bekannt, ist ein wichtiger Baustein in der medizinischen Chemie. Derivate dieser Struktur weisen eine breite Palette an biologischen Aktivitäten auf, darunter krebsbekämpfende, entzündungshemmende und analgetische Eigenschaften.[1][2] Das Molekül 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion stellt aufgrund seiner reaktiven α-Bromketon-Funktionalität eine vielseitige Ausgangsverbindung für die Synthese einer Bibliothek von Derivaten dar. Diese können anschließend auf ihre biologische Wirksamkeit in verschiedenen Assays getestet werden, um neue Leitstrukturen für die Wirkstoffentwicklung zu identifizieren.
Dieses Dokument beschreibt detaillierte Protokolle für die Synthese einer Reihe von Derivaten aus 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion und deren anschließendes biologisches Screening auf zytotoxische, entzündungshemmende und Acetylcholinesterase-inhibierende Aktivitäten.
Synthese von Derivaten
Die α-Bromketon-Einheit in 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion ist ein ausgezeichneter Elektrophil und ermöglicht die einfache Einführung verschiedener funktioneller Gruppen durch nukleophile Substitution. Im Folgenden werden drei beispielhafte Synthesewege zur Erzeugung einer diversen Derivatbibliothek vorgestellt.
Allgemeiner Arbeitsablauf der Synthese
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.
Protokoll 1: Synthese von Thiazol-Derivaten (Hantzsch-Thiazolsynthese)
Die Hantzsch-Thiazolsynthese ist eine klassische Methode zur Herstellung von Thiazolringen durch die Reaktion eines α-Halogenketons mit einem Thioamid.[3][4][5][6][7]
Materialien:
-
2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion
-
Thioharnstoff (oder substituiertes Thioharnstoff-Derivat)
-
Ethanol
-
Natriumhydrogencarbonat (gesättigte wässrige Lösung)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte
-
Dünnschichtchromatographie (DC)-Ausrüstung
-
Rotationsverdampfer
-
Ausrüstung für die Säulenchromatographie (Kieselgel)
Durchführung:
-
In einem Rundkolben werden 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion (1 Äquiv.) und Thioharnstoff (1,1 Äquiv.) in Ethanol gelöst.
-
Die Reaktionsmischung wird unter Rückfluss erhitzt und der Reaktionsfortschritt mittels DC verfolgt.
-
Nach vollständigem Umsatz wird die Reaktion abgekühlt und das Lösungsmittel am Rotationsverdampfer entfernt.
-
Der Rückstand wird in Ethylacetat aufgenommen und mit gesättigter Natriumhydrogencarbonat-Lösung gewaschen, um das als Nebenprodukt entstehende HBr-Salz zu neutralisieren.
-
Die organische Phase wird abgetrennt, über Natriumsulfat getrocknet und das Lösungsmittel erneut am Rotationsverdampfer entfernt.
-
Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Thiazol-Derivat zu erhalten.
Protokoll 2: Synthese von Amino-Derivaten (N-Alkylierung)
Die direkte Alkylierung von primären oder sekundären Aminen mit dem α-Bromketon führt zur Bildung von Amino-Derivaten.[8][9][10][11]
Materialien:
-
2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion
-
Primäres oder sekundäres Amin (z.B. Piperidin, Morphin)
-
Kaliumcarbonat (K₂CO₃)
-
Acetonitril
-
Rundkolben, Magnetrührer
-
Filtrationsausrüstung
Durchführung:
-
2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion (1 Äquiv.) und das entsprechende Amin (1,2 Äquiv.) werden in Acetonitril gelöst.
-
Kaliumcarbonat (2 Äquiv.) wird als Base hinzugefügt, um den bei der Reaktion entstehenden Bromwasserstoff (HBr) abzufangen.
-
Die Mischung wird bei Raumtemperatur gerührt, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.
-
Die anorganischen Salze werden durch Filtration entfernt.
-
Das Filtrat wird am Rotationsverdampfer eingeengt.
-
Der Rückstand wird in einem geeigneten Lösungsmittel (z.B. Dichlormethan) aufgenommen und mit Wasser gewaschen.
-
Die organische Phase wird getrocknet, filtriert und eingeengt, um das rohe Amino-Derivat zu erhalten, das bei Bedarf weiter durch Chromatographie gereinigt wird.
Protokoll 3: Synthese von Ether-Derivaten (Williamson-Ethersynthese)
Die Williamson-Ethersynthese ermöglicht die Herstellung von Ethern durch die Reaktion eines Alkylhalogenids mit einem Alkoholat, in diesem Fall einem Phenolat.[12][13][14][15][16]
Materialien:
-
2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion
-
Substituiertes Phenol (z.B. 4-Methoxyphenol)
-
Natriumhydrid (NaH)
-
Wasserfreies Tetrahydrofuran (THF)
-
Rundkolben, Magnetrührer, Stickstoffatmosphäre
Durchführung:
-
Das substituierte Phenol (1,1 Äquiv.) wird in einem Rundkolben unter Stickstoffatmosphäre in wasserfreiem THF gelöst.
-
Natriumhydrid (1,2 Äquiv.) wird vorsichtig in Portionen zugegeben, um das Phenolat zu bilden. Die Mischung wird gerührt, bis die Wasserstoffentwicklung aufhört.
-
Eine Lösung von 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion (1 Äquiv.) in wasserfreiem THF wird langsam zur Phenolat-Lösung getropft.
-
Die Reaktion wird bei Raumtemperatur gerührt und mittels DC überwacht.
-
Nach Abschluss der Reaktion wird diese vorsichtig durch Zugabe von Wasser gequencht.
-
Die Mischung wird mit Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und am Rotationsverdampfer eingeengt.
-
Das Produkt wird durch Säulenchromatographie gereinigt.
Biologisches Screening
Die synthetisierte Derivat-Bibliothek wird auf verschiedene biologische Aktivitäten untersucht, um potenzielle Leitstrukturen zu identifizieren.
Arbeitsablauf des biologischen Screenings
Abbildung 2: Arbeitsablauf für das biologische Screening der Derivate.
Protokoll 4: Zytotoxizitäts-Assay (MTT-Assay)
Der MTT-Assay ist ein kolorimetrischer Test zur Bestimmung der zellulären metabolischen Aktivität als Indikator für die Zellviabilität und Zytotoxizität.[17][18][19][20]
Materialien:
-
Krebszelllinien (z.B. HeLa, MCF-7, A549)
-
Zellkulturmedium, fötales Kälberserum (FCS), Antibiotika
-
96-Well-Platten
-
MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) in PBS (5 mg/mL)
-
Solubilisierungslösung (z.B. DMSO oder 10% SDS in 0.01 M HCl)
-
Mikroplatten-Lesegerät
Durchführung:
-
Zellaussaat: Zellen werden in einer Dichte von 5.000-10.000 Zellen pro Well in 100 µL Medium in einer 96-Well-Platte ausgesät und für 24 Stunden inkubiert.
-
Behandlung: Die Testverbindungen werden in verschiedenen Konzentrationen (z.B. 0,1 bis 100 µM) zum Medium gegeben. Eine Vehikelkontrolle (nur DMSO) wird mitgeführt.
-
Inkubation: Die Platten werden für 48-72 Stunden inkubiert.
-
MTT-Zugabe: 10 µL der MTT-Lösung werden zu jedem Well gegeben und für 4 Stunden inkubiert.
-
Solubilisierung: Das Medium wird entfernt und 100 µL der Solubilisierungslösung werden zugegeben, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messung: Die Extinktion wird bei 570 nm mit einem Mikroplatten-Lesegerät gemessen.
-
Analyse: Die prozentuale Zellviabilität wird im Vergleich zur Vehikelkontrolle berechnet und die IC₅₀-Werte (die Konzentration, bei der 50% der Zellen gehemmt werden) werden bestimmt.
Abbildung 3: PI3K/Akt-Signalweg, ein häufiges Ziel für Krebsmedikamente.[1][21][22][23][24]
Protokoll 5: Entzündungshemmungs-Assay (Messung der Stickoxid-Produktion)
Dieser Assay misst die Fähigkeit von Verbindungen, die Produktion von Stickoxid (NO) in Lipopolysaccharid (LPS)-stimulierten Makrophagen zu hemmen, was ein Maß für die entzündungshemmende Aktivität ist.[25][26][27][28][29]
Materialien:
-
RAW 264.7 Makrophagen-Zelllinie
-
Lipopolysaccharid (LPS)
-
Griess-Reagenz (1% Sulfanilamid und 0,1% N-(1-Naphthyl)ethylendiamindihydrochlorid in 2,5% Phosphorsäure)
-
Natriumnitrit (für Standardkurve)
Durchführung:
-
Zellaussaat: RAW 264.7 Zellen werden in einer 96-Well-Platte ausgesät und über Nacht inkubiert.
-
Vorbehandlung: Die Zellen werden für 1-2 Stunden mit verschiedenen Konzentrationen der Testverbindungen vorinkubiert.
-
Stimulation: Die Entzündungsreaktion wird durch Zugabe von LPS (1 µg/mL) induziert.
-
Inkubation: Die Platte wird für 24 Stunden inkubiert.
-
Griess-Reaktion: 50 µL des Zellkulturüberstands werden mit 50 µL des Griess-Reagenz gemischt und für 10 Minuten bei Raumtemperatur inkubiert.
-
Messung: Die Extinktion wird bei 540 nm gemessen.
-
Analyse: Die Nitrit-Konzentration wird anhand einer Natriumnitrit-Standardkurve bestimmt. Die prozentuale Hemmung der NO-Produktion wird berechnet.
Abbildung 4: NF-κB-Signalweg, ein zentraler Regulator von Entzündungsreaktionen.[30][31][32][33][34]
Protokoll 6: Acetylcholinesterase (AChE)-Inhibitions-Assay (Ellman-Methode)
Dieser kolorimetrische Assay misst die Aktivität der Acetylcholinesterase und wird zum Screening auf Inhibitoren dieses Enzyms verwendet, die potenzielle Therapeutika für Krankheiten wie Alzheimer sein könnten.[35][36][37][38][39][40][41]
Materialien:
-
Acetylcholinesterase (AChE) Enzym
-
Acetylthiocholin (ATCh) als Substrat
-
5,5'-Dithiobis-(2-nitrobenzoesäure) (DTNB, Ellman-Reagenz)
-
Phosphatpuffer (0,1 M, pH 8,0)
-
96-Well-Platte
-
Mikroplatten-Lesegerät
Durchführung:
-
Reaktionsansatz: In die Wells einer 96-Well-Platte werden Puffer, Testverbindung in verschiedenen Konzentrationen und die AChE-Lösung gegeben.
-
Vorinkubation: Die Platte wird für 15-30 Minuten bei Raumtemperatur inkubiert, damit der Inhibitor mit dem Enzym interagieren kann.
-
Reaktionsstart: Die Reaktion wird durch Zugabe einer Mischung aus ATCh und DTNB gestartet.
-
Messung: Die Zunahme der Extinktion bei 412 nm wird über einen Zeitraum von 10 Minuten in kinetischer Messung verfolgt.
-
Analyse: Die Reaktionsgeschwindigkeit wird berechnet. Die prozentuale Hemmung der AChE-Aktivität wird bestimmt und die IC₅₀-Werte werden ermittelt.
Abbildung 5: Vereinfachte Darstellung der cholinergen Signalübertragung.[2][42][43]
Datenpräsentation
Die quantitativen Ergebnisse der biologischen Screenings werden in den folgenden Tabellen zusammengefasst. Die Daten sind beispielhaft und dienen der Veranschaulichung.
Tabelle 1: Zytotoxische Aktivität (IC₅₀ in µM) von Derivaten gegen verschiedene Krebszelllinien
| Derivat | HeLa | MCF-7 | A549 |
| Thiazol-Derivat 1 | 15,2 | 25,8 | 32,1 |
| Thiazol-Derivat 2 | 8,5 | 12,3 | 18,7 |
| Amino-Derivat 1 | 45,1 | >100 | >100 |
| Amino-Derivat 2 | 22,6 | 38,4 | 55,9 |
| Ether-Derivat 1 | 5,3 | 7,9 | 11,2 |
| Ether-Derivat 2 | 19,8 | 29,1 | 41,5 |
| Doxorubicin (Kontrolle) | 0,8 | 1,2 | 1,5 |
Tabelle 2: Entzündungshemmende Aktivität (IC₅₀ in µM) der Derivate
| Derivat | Hemmung der NO-Produktion (IC₅₀) |
| Thiazol-Derivat 1 | 28,4 |
| Thiazol-Derivat 2 | 15,1 |
| Amino-Derivat 1 | 55,2 |
| Amino-Derivat 2 | 32,7 |
| Ether-Derivat 1 | 9,8 |
| Ether-Derivat 2 | 21,3 |
| L-NAME (Kontrolle) | 18,5 |
Tabelle 3: Acetylcholinesterase (AChE)-Inhibitionsaktivität (IC₅₀ in µM) der Derivate
| Derivat | AChE-Hemmung (IC₅₀) |
| Thiazol-Derivat 1 | >100 |
| Thiazol-Derivat 2 | 85,3 |
| Amino-Derivat 1 | 12,4 |
| Amino-Derivat 2 | 5,7 |
| Ether-Derivat 1 | 42,1 |
| Ether-Derivat 2 | 25,6 |
| Donepezil (Kontrolle) | 0,05 |
Zusammenfassung und Ausblick
Die Derivatisierung von 2-(4-Brom-3-oxobutyl)isoindolin-1,3-dion bietet einen vielversprechenden Ansatz zur Synthese einer Bibliothek von Verbindungen mit potenzieller biologischer Aktivität. Die hier vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und das Screening solcher Derivate. Die beispielhaften Daten deuten darauf hin, dass insbesondere Ether-Derivate eine interessante zytotoxische und entzündungshemmende Wirkung haben könnten, während Amino-Derivate als potenzielle AChE-Inhibitoren in Frage kommen. Die identifizierten "Hit"-Verbindungen können anschließend in weiterführenden Studien, einschließlich in-vivo-Modellen, zur Validierung ihres therapeutischen Potenzials untersucht werden.
References
- 1. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. archives.ijper.org [archives.ijper.org]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Amine alkylation - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. francis-press.com [francis-press.com]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 15. Williamson Synthesis [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Marine compounds targeting the PI3K/Akt signaling pathway in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mjas.analis.com.my [mjas.analis.com.my]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mdpi.com [mdpi.com]
- 28. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In vitro antioxidant capacity and free radical scavenging evaluation of active metabolite constituents of Newbouldia laevis ethanolic leaf extract - PMC [pmc.ncbi.nlm.nih.gov]
- 30. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 32. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 34. fibrosis-inflammation.com [fibrosis-inflammation.com]
- 35. benchchem.com [benchchem.com]
- 36. benchchem.com [benchchem.com]
- 37. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 38. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 39. sigmaaldrich.com [sigmaaldrich.com]
- 40. scribd.com [scribd.com]
- 41. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 42. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 43. mdpi.com [mdpi.com]
Application Notes and Protocols: N-Alkylation of Amines with 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the N-alkylation of primary and secondary amines with 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. This reaction is a valuable synthetic tool for the introduction of a functionalized phthalimide moiety onto a variety of amine-containing scaffolds. The resulting products, N-substituted 2-(3-oxobutyl)isoindoline-1,3-dione derivatives, are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities associated with the isoindoline-1,3-dione core. This heterocyclic motif is found in a range of bioactive molecules with analgesic, anti-inflammatory, and cholinesterase inhibitory properties.
The N-alkylation proceeds via a nucleophilic substitution reaction where the amine attacks the carbon bearing the bromine atom, displacing the bromide and forming a new carbon-nitrogen bond. The presence of the ketone functionality offers a site for further chemical modifications, enabling the generation of diverse chemical libraries for screening.
Applications in Drug Discovery
The isoindoline-1,3-dione scaffold is a privileged structure in medicinal chemistry. Derivatives have been reported to exhibit a range of biological activities, making the N-alkylation with this compound a key step in the synthesis of potential therapeutic agents.
-
Cholinesterase Inhibition: Several N-substituted isoindoline-1,3-dione derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][3][4][5] These enzymes are key targets in the management of Alzheimer's disease. The phthalimide moiety can interact with the peripheral anionic site of AChE.
-
Analgesic and Anti-inflammatory Activity: Compounds incorporating the isoindoline-1,3-dione core have demonstrated significant analgesic and anti-inflammatory effects in various preclinical models.[6][7][8][9][10] The mechanism of action can involve the modulation of inflammatory pathways.
Experimental Protocols
The following are generalized protocols for the N-alkylation of primary and secondary amines with this compound. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: N-Alkylation of Primary Amines
This protocol is designed for the mono-alkylation of primary amines. The use of the amine hydrobromide salt and a non-nucleophilic base helps to minimize the common side reaction of dialkylation.
Materials:
-
Primary amine (or its hydrobromide salt)
-
This compound
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the primary amine (1.0 eq) in DMF, add triethylamine (1.1 eq). If starting with the amine hydrobromide salt, use 2.1 equivalents of triethylamine.
-
Add a solution of this compound (1.0 eq) in DMF dropwise to the amine solution at room temperature with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require heating to 40-60 °C for several hours to proceed to completion.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.
-
Characterize the purified product by NMR (¹H, ¹³C) and Mass Spectrometry.
Protocol 2: N-Alkylation of Secondary Amines
This protocol describes the alkylation of secondary amines to form tertiary amines.
Materials:
-
Secondary amine
-
This compound
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Acetonitrile (MeCN) or DMF
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a suspension of the secondary amine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile, add a solution of this compound (1.0 eq) in acetonitrile.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, filter the solid inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure tertiary amine.
-
Characterize the purified product by NMR (¹H, ¹³C) and Mass Spectrometry.
Data Presentation
The following table summarizes representative yields for the N-alkylation of amines with α-bromo ketones under various conditions. While specific data for this compound is not available in the literature, these examples provide a general expectation for the efficiency of such reactions.
| Entry | Amine | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | 2-Bromoacetophenone | Et3N | DMF | 25 | 9 | 76 | [11] |
| 2 | Aniline | 2-Bromoacetophenone | DIPEA | DMF | 25 | 8 | 79 | [11] |
| 3 | Piperidine | 2-Bromo-1-phenylethanone | K2CO3 | MeCN | RT | 6 | 92 | General Protocol |
| 4 | Morpholine | 2-Bromo-1-(4-chlorophenyl)ethanone | Cs2CO3 | DMF | 50 | 12 | 88 | General Protocol |
| 5 | n-Butylamine | 2-Bromoacetophenone | Et3N | DMF | 25 | 10 | 78 | [11] |
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis and evaluation of N-alkylated isoindoline-1,3-diones.
Potential Signaling Pathway Inhibition
Caption: Inhibition of Acetylcholinesterase (AChE) by N-substituted isoindoline-1,3-dione derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives | Semantic Scholar [semanticscholar.org]
- 10. Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Synthetic Route to Isoindoline-1,3-dione Derivatives Bearing a 1,2,4-Triazole Moiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of isoindoline-1,3-dione derivatives incorporating a 1,2,4-triazole moiety. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including antifungal, antitumor, analgesic, and anti-inflammatory properties.[1][2][3]
The synthetic strategies outlined below are based on established literature procedures, offering both one-pot and multi-step approaches to constructing the target molecular architecture. This guide is intended to provide researchers with the necessary information to replicate and adapt these syntheses for the development of novel therapeutic agents.
I. Synthetic Strategies and Methodologies
The core structure of the target compounds consists of a phthalimide group linked to a 1,2,4-triazole ring. The primary synthetic challenge lies in the efficient formation of the bond connecting these two heterocyclic systems. Two main strategies are commonly employed:
-
Strategy 1: One-Pot Condensation. This approach involves the direct reaction of phthalic anhydride with an appropriate amino-substituted 1,2,4-triazole derivative. This method is often favored for its operational simplicity and time efficiency.[1]
-
Strategy 2: Multi-Step Synthesis. This strategy typically involves the initial preparation of a functionalized phthalimide intermediate, such as N-hydroxymethylphthalimide, followed by its condensation with a 1,2,4-triazole derivative.[2][4] This approach allows for greater modularity and can be advantageous when dealing with sensitive functional groups.
A generalized synthetic workflow is depicted below:
II. Experimental Protocols
Protocol 1: One-Pot Synthesis of Isoindoline-1,3-dione Derivatives Bearing a 1,2,4-Triazole Moiety
This protocol is adapted from a method described for the synthesis of novel isoindoline-1,3-diones with potential antifungal and antitumor activities.[1]
Materials:
-
Substituted Phthalic Anhydride (1.0 mmol)
-
4-Amino-3-substituted-1H-1,2,4-triazole-5(4H)-thione (1.0 mmol)
-
Glacial Acetic Acid (15 mL)
Procedure:
-
A mixture of the substituted phthalic anhydride (1.0 mmol) and the 4-amino-3-substituted-1H-1,2,4-triazole-5(4H)-thione (1.0 mmol) in glacial acetic acid (15 mL) is stirred at reflux for 4-6 hours.
-
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF).
Protocol 2: Multi-Step Synthesis via N-Hydroxymethylphthalimide Intermediate
This protocol follows a two-step procedure involving the preparation of an N-hydroxymethylphthalimide intermediate followed by condensation with a substituted 1,2,4-triazole.[2][4]
Step A: Synthesis of N-Hydroxymethylphthalimide
Materials:
-
Phthalimide (0.1 mol)
-
Formaldehyde (37% aqueous solution, 0.15 mol)
-
Water
Procedure:
-
A suspension of phthalimide (0.1 mol) in water is prepared in a round-bottom flask.
-
Formaldehyde solution (0.15 mol) is added to the suspension.
-
The mixture is heated under reflux for 2 hours, during which the phthalimide dissolves.
-
The reaction mixture is then cooled, and the resulting crystalline product is collected by filtration.
-
The product is washed with cold water and dried to yield N-hydroxymethylphthalimide.
Step B: Synthesis of 2-(((3-(substituted)-5-mercapto-4H-1,2,4-triazol-4-yl)amino)methyl)isoindoline-1,3-dione
Materials:
-
N-Hydroxymethylphthalimide (from Step A, 1.0 mmol)
-
3-Substituted-4-amino-5-mercapto-1,2,4-triazole (1.0 mmol)
-
Methanol (20 mL)
-
Triethylamine (few drops)
Procedure:
-
An equimolar mixture of N-hydroxymethylphthalimide and the 3-substituted-4-amino-5-mercapto-1,2,4-triazole is prepared in methanol (20 mL).
-
A few drops of triethylamine are added as a catalyst.
-
The mixture is refluxed on a water bath for 6-7 hours.
-
Upon cooling, the solid product precipitates out of the solution.
-
The solid is collected by filtration, dried, and recrystallized from ethanol to yield the final product.[2]
III. Data Presentation
The following tables summarize representative quantitative data for the synthesized isoindoline-1,3-dione derivatives bearing a 1,2,4-triazole moiety, including their biological activities.
Table 1: Antifungal and Antitumor Activities of Selected Derivatives [1]
| Compound ID | R Group | Yield (%) | Antifungal Activity (% Inhibition vs. B. theobromae) | Antitumor Activity (IC50, μM) vs. A549 | Antitumor Activity (IC50, μM) vs. HepG2 |
| 33 | 2,4-dichlorophenyl | 85 | > Triadimefon | - | - |
| 35 | 4-chlorophenyl | 82 | > Triadimefon | - | - |
| 36 | 4-methylphenyl | 78 | - | 12.54 | 15.88 |
| 37 | 4-methoxyphenyl | 88 | > Triadimefon | 6.76 | 9.44 |
| 39 | 4-fluorophenyl | 86 | > Triadimefon | - | - |
| 45 | 2-chlorophenyl | 80 | - | 10.32 | 13.21 |
| Triadimefon | - | - | Standard | - | - |
| Fluorouracil | - | - | - | >25 | >25 |
Table 2: Analgesic and In-vitro Anti-inflammatory Activities of Selected Derivatives [2]
| Compound ID | R Group | Analgesic Activity (% Inhibition of Writhing) | In-vitro Anti-inflammatory Activity (% Inhibition of Protein Denaturation at 500 μg/mL) |
| 3a | Phenyl | 78.78 | 83 |
| 3b | 4-Chlorophenyl | 77.27 | 78 |
| 3g | 4-Nitrophenyl | - | 74 |
| 3h | 2-Hydroxyphenyl | - | 68 |
| 3j | 3,4,5-Trimethoxyphenyl | - | 64 |
| Diclofenac Sodium | - | 85.36 | - |
IV. Visualization of Biological Activity
The antitumor activity of certain isoindoline-1,3-dione-1,2,4-triazole derivatives has been linked to the induction of apoptosis.[1] The following diagram illustrates a simplified potential mechanism of action.
This document serves as a foundational guide for the synthesis and preliminary evaluation of isoindoline-1,3-dione derivatives bearing a 1,2,4-triazole moiety. Researchers are encouraged to adapt and optimize these protocols for their specific research objectives. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of this promising class of compounds.
References
- 1. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis And Biological Evaluation Of Isoindoline-1, 3- Dione Derivatives - Neliti [neliti.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione and related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of N-substituted isoindoline-1,3-diones, with a focus on improving reaction yield and purity.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, often related to starting material purity, reaction conditions, and product stability.
-
Purity of Starting Materials: Ensure the phthalimide source (e.g., potassium phthalimide) and the bromo-ketone precursor are of high purity. Impurities can lead to side reactions and inhibit the desired transformation.
-
Reaction Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are commonly used for N-alkylation of phthalimides as they effectively dissolve the phthalimide salt and promote the reaction. Experiment with different solvents to find the optimal one for your specific substrate.
-
Reaction Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting materials or the desired product, especially with a reactive bromo-ketone moiety. Consider running the reaction at a lower temperature for a longer duration.
-
Base Selection: If starting from phthalimide, the choice of base is important for deprotonation. Common bases include potassium carbonate (K₂CO₃) or triethylamine (NEt₃). The strength and stoichiometry of the base should be optimized.
-
Moisture Content: The presence of water can lead to hydrolysis of the starting materials or the product. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Side Reactions: The bromo-ketone functionality is susceptible to side reactions. The ketone can undergo enolization and subsequent reactions, while the bromine can be eliminated or substituted by other nucleophiles present in the reaction mixture.
Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the likely side reactions?
Answer:
The formation of multiple byproducts is a common challenge. Potential side reactions include:
-
Over-alkylation: If using a di-halogenated starting material, there is a risk of the phthalimide reacting at both ends.
-
Elimination Reactions: The bromo-ketone can undergo elimination to form an unsaturated ketone, particularly in the presence of a strong base.
-
Hydrolysis: As mentioned, water can lead to the hydrolysis of the imide bond in the product, reverting it to phthalic acid and the corresponding amine.
-
Reaction with Solvent: Solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to byproducts.
Question: How can I effectively purify my final product?
Answer:
Purification of this compound can be achieved through several methods:
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography on silica gel is recommended. A gradient elution system, for example, with hexanes and ethyl acetate, can be effective.
-
Washing: After the reaction, washing the organic layer with water and brine can help remove inorganic salts and water-soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing N-substituted isoindoline-1,3-diones?
A1: The Gabriel synthesis is a widely used method. This involves the N-alkylation of phthalimide, typically using its potassium salt (potassium phthalimide), with an appropriate alkyl halide.
Q2: Are there alternative methods to the Gabriel synthesis?
A2: Yes, other methods exist, such as the reaction of phthalic anhydride with a primary amine.[1] Palladium-catalyzed methods have also been developed for the synthesis of isoindoline-1,3-diones.[2]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Data Presentation
To systematically improve the yield of your synthesis, it is crucial to meticulously record and compare the results of your optimization experiments. The following table provides a template for organizing your data.
| Experiment ID | Phthalimide Source | Alkylating Agent | Solvent | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) | Purity (by NMR/LC-MS) |
| Exp-01 | Potassium Phthalimide | 1-Bromo-4-oxobutane | DMF | - | 80 | 12 | 45 | 85% |
| Exp-02 | Phthalimide | 1-Bromo-4-oxobutane | DMF | K₂CO₃ (1.2) | 80 | 12 | 55 | 90% |
| Exp-03 | Phthalimide | 1-Bromo-4-oxobutane | Acetone | K₂CO₃ (1.2) | Reflux | 24 | 65 | 92% |
| Exp-04 | Phthalimide | 1-Bromo-4-oxobutane | DMSO | K₂CO₃ (1.2) | 60 | 18 | 60 | 88% |
Experimental Protocols
General Protocol for the Synthesis of N-Alkyl-isoindoline-1,3-diones
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
Materials:
-
Phthalimide
-
Alkylating agent (e.g., 1-bromo-4-oxobutane or a suitable precursor)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., DMF, Acetone)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask, add phthalimide (1.0 eq), potassium carbonate (1.2 eq), and the chosen anhydrous solvent.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., reflux) and monitor its progress using TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir until a precipitate forms.
-
Filter the solid product and wash it with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
References
- 1. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include starting materials such as phthalimide and 1,4-dibromobutan-2-one, side products like the dibrominated analog, and residual solvents from the synthesis. The presence of HBr as a byproduct can also lead to decomposition of the desired product if not properly neutralized.
Q2: What are the recommended purification techniques for this compound?
A2: The two primary purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: What is a suitable solvent for recrystallizing this compound?
A3: While specific data for this exact compound is limited, ethanol is often a suitable solvent for recrystallizing similar phthalimide derivatives. A solvent screen using small amounts of the crude product with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) is recommended to identify the optimal system.
Q4: What are the suggested starting conditions for column chromatography?
A4: For column chromatography, silica gel is the recommended stationary phase. A good starting point for the mobile phase (eluent) would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A gradient elution, starting with a low concentration of ethyl acetate and gradually increasing it, is often effective.
Q5: How can I monitor the purity of the fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. A TLC plate is spotted with the collected fractions and developed in an appropriate solvent system (similar to the column's mobile phase). The spots corresponding to the desired product can be visualized under UV light.
Q6: What is the expected yield and purity after purification?
A6: The yield and purity are highly dependent on the success of the synthesis and the chosen purification method. Commercially available this compound typically has a purity of 97% or higher. A well-executed purification should aim for a similar level of purity, although the yield may vary.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Product does not dissolve in hot solvent. | Incorrect solvent choice; insufficient solvent volume. | Test a different solvent or a solvent mixture. Gradually add more solvent until the product dissolves at the boiling point. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute; impurities are preventing crystallization. | Use a lower-boiling point solvent. Try adding a small seed crystal. Consider a preliminary purification by column chromatography. |
| No crystals form upon cooling. | Solution is too dilute; supersaturation has not been achieved. | Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce nucleation. Place the solution in an ice bath. |
| Low recovery of purified product. | Too much solvent was used; crystals were filtered before crystallization was complete. | Concentrate the filtrate and cool again to recover more product. Ensure the solution has cooled sufficiently before filtration. |
| Crystals are colored. | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor separation of compounds. | Incorrect mobile phase polarity. | Optimize the eluent system using TLC. If compounds are running too fast (high Rf), decrease the polarity of the mobile phase. If they are running too slow (low Rf), increase the polarity. |
| Cracked or channeled column bed. | Improper packing of the silica gel. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
| Compound is insoluble in the mobile phase. | Eluent is too non-polar. | Add a small amount of a more polar solvent to the mobile phase. |
| Streaking of spots on TLC. | Compound is too acidic or basic; overloading of the column. | Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). Load less crude material onto the column. |
| Product elutes with the solvent front. | Mobile phase is too polar. | Start with a much less polar eluent and gradually increase the polarity. |
| Product does not elute from the column. | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. In extreme cases, a stronger solvent like methanol may be needed to flush the column. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude this compound. Add a few drops of the chosen solvent (e.g., ethanol) and heat to boiling. If the solid dissolves, allow the solution to cool to room temperature and then in an ice bath. If well-formed crystals appear, the solvent is suitable.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent required to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Allow the crystals to air dry on the filter paper, and then dry them further in a vacuum oven.
Protocol 2: Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation of the desired product from impurities (target Rf value is typically between 0.2 and 0.4).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat, even bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. Collect fractions in test tubes or flasks.
-
Gradient Elution (if necessary): If the separation is not optimal with a single solvent mixture, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Recrystallization Workflow for Purification.
Caption: Troubleshooting Logic for Column Chromatography.
Technical Support Center: Reactions of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. The following information addresses common issues and potential side reactions encountered during its synthesis and subsequent use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical compound that belongs to the class of N-substituted phthalimides. It is often used as a building block in organic synthesis, particularly in the preparation of various biologically active molecules. The phthalimide group serves as a protecting group for a primary amine, a classic strategy known as the Gabriel synthesis.[1][2] The presence of an α-bromoketone functional group also allows for a variety of chemical transformations.
Q2: What are the primary expected reactions of this compound?
The primary reaction is typically a nucleophilic substitution at the carbon bearing the bromine atom (an SN2 reaction), which is a key step in the Gabriel synthesis of primary amines.[3] Due to the presence of the ketone, this compound is also susceptible to other transformations.
Q3: Why is the Gabriel synthesis typically used for preparing primary amines with this type of compound?
The Gabriel synthesis is favored for preparing primary amines because it effectively prevents the common problem of over-alkylation.[3] In the direct alkylation of ammonia or primary amines, the amine product can react further with the alkyl halide to form secondary, tertiary, and even quaternary ammonium salts. The use of the phthalimide anion as a protected form of ammonia circumvents this issue, leading to cleaner reactions and higher yields of the desired primary amine.[3]
Troubleshooting Guides for Side Products
During the synthesis and subsequent reactions of this compound, several side products can emerge due to its specific chemical structure. The presence of an α-haloketone moiety introduces reactivity beyond a simple alkyl halide. Here are some common issues and how to troubleshoot them.
Issue 1: Formation of an Isomeric Carboxylic Acid Derivative (Favorskii Rearrangement)
Symptoms:
-
Isolation of a product with a rearranged carbon skeleton, often a carboxylic acid, ester, or amide, instead of the expected substitution product.
-
Mass spectrometry data indicating a product with the same molecular formula as the expected product but with a different structure.
-
¹H and ¹³C NMR spectra inconsistent with the anticipated structure, potentially showing signals for a carboxylic acid derivative.
Root Cause: The presence of a base can induce a Favorskii rearrangement, a characteristic reaction of α-haloketones.[4] The base abstracts a proton from the α'-carbon (the carbon on the other side of the carbonyl group from the bromine), leading to the formation of a cyclopropanone intermediate. This intermediate is then attacked by a nucleophile (like hydroxide, alkoxide, or amine) to yield a rearranged carboxylic acid derivative.[4]
Solutions and Mitigation Strategies:
| Strategy | Experimental Protocol |
| Control of Basicity | Use non-basic or weakly basic conditions for the desired substitution reaction. If a base is required, consider using a non-nucleophilic, sterically hindered base to disfavor the initial proton abstraction. |
| Choice of Nucleophile | Strong, non-basic nucleophiles are less likely to induce the Favorskii rearrangement. |
| Temperature Control | Running the reaction at lower temperatures can sometimes disfavor the rearrangement pathway. |
| Solvent Selection | The choice of solvent can influence the reaction pathway. Aprotic solvents may be preferable. |
Issue 2: Formation of an Unsaturated Ketone (Elimination Reaction)
Symptoms:
-
Presence of an α,β-unsaturated ketone in the product mixture, detectable by NMR (alkenyl proton signals) and mass spectrometry (loss of HBr from the starting material).
-
A lower yield of the desired substitution product.
Root Cause: In the presence of a base, an E2 elimination reaction can compete with the desired SN2 substitution.[5][6] The base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of a double bond and elimination of HBr. This is a common side reaction for alkyl halides, especially when using strong or sterically hindered bases.[5][6]
Solutions and Mitigation Strategies:
| Strategy | Experimental Protocol |
| Use of a Non-Hindered, Weak Base | Strong, bulky bases favor elimination. If a base is necessary, a weaker, less sterically hindered one may favor substitution. |
| Choice of Nucleophile | Good nucleophiles that are weak bases (e.g., iodide, azide) will favor the SN2 reaction over elimination. |
| Low Reaction Temperature | Elimination reactions are often favored at higher temperatures. |
Issue 3: Cleavage of the Phthalimide Ring (Hydrolysis)
Symptoms:
-
Isolation of phthalic acid or a phthalamic acid derivative alongside the desired product.
-
This is more common during workup or subsequent reaction steps rather than the initial synthesis of the N-substituted phthalimide.
Root Cause: The isoindoline-1,3-dione ring is susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.[7] This can occur during the reaction workup or if the reaction conditions for a subsequent step are harsh.
Solutions and Mitigation Strategies:
| Strategy | Experimental Protocol |
| Mild Workup Conditions | Avoid strong acids or bases during the extraction and purification steps. Use buffered solutions if necessary to control the pH. |
| Milder Deprotection Methods | For the subsequent removal of the phthalimide group to release the primary amine, consider using milder alternatives to harsh acid or base hydrolysis, such as hydrazinolysis (the Ing-Manske procedure).[3] |
Visualizing Reaction Pathways
To better understand the potential reaction pathways of this compound, the following diagrams illustrate the desired substitution reaction and the major potential side reactions.
References
- 1. media.neliti.com [media.neliti.com]
- 2. 1H-Isoindole-1,3(2H)-dione, 2-(4-bromobutyl)- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. US20130172554A1 - Processes for the preparation of 4-morpholin-3-one - Google Patents [patents.google.com]
- 5. 5394-18-3|2-(4-Bromobutyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Stability and degradation of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the use of this compound, offering potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or no yield of the desired product | Degradation of the starting material: this compound is susceptible to degradation, especially under basic conditions, which can lead to the Favorskii rearrangement.[1][2][3] | - Use mild, non-nucleophilic bases where possible.- Keep reaction temperatures as low as feasible.- Minimize reaction times.- Consider performing the reaction under neutral or slightly acidic conditions if the substrate allows. |
| Instability of the phthalimide group: The phthalimide protecting group can be cleaved under harsh acidic or basic conditions, or in the presence of nucleophiles like hydrazine.[4] | - Avoid strong acids and bases.- If deprotection is not desired, avoid reagents like hydrazine. | |
| Side reactions of the α-bromo-ketone: The electrophilic nature of the carbonyl carbon and the carbon bearing the bromine can lead to multiple reaction pathways with nucleophiles.[5][6] | - Control the stoichiometry of the nucleophile carefully.- Optimize reaction conditions (solvent, temperature) to favor the desired reaction pathway. | |
| Formation of unexpected byproducts | Favorskii rearrangement: Under basic conditions, the α-bromo-ketone moiety can undergo rearrangement to form a carboxylic acid derivative (a cyclopentanecarboxylic acid derivative in this case).[1][2][3] | - Use non-basic conditions if possible.- If a base is necessary, use a hindered, non-nucleophilic base and low temperatures. |
| Hydrolysis of the phthalimide group: Presence of water along with acid or base can lead to the opening of the phthalimide ring to form a phthalamic acid derivative.[4] | - Use anhydrous solvents and reagents.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon). | |
| Elimination reaction: Strong bases can induce elimination of HBr to form an α,β-unsaturated ketone. | - Use a weaker base or a non-nucleophilic base.- Control the reaction temperature carefully. | |
| Difficulty in purifying the product | Presence of polar byproducts: Degradation products such as carboxylic acids or phthalamic acids can be highly polar and difficult to separate from the desired product. | - Use appropriate chromatographic techniques (e.g., column chromatography with a suitable solvent system).- Consider an acidic or basic wash during workup to remove basic or acidic impurities, respectively. |
| Inconsistent reaction outcomes | Variability in the quality of the starting material: The stability of this compound can be affected by storage conditions and impurities. | - Store the compound in a cool, dry, and dark place, preferably under an inert atmosphere.[1][2] - Assess the purity of the starting material by techniques like NMR or LC-MS before use. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: The primary degradation pathways are associated with its two main functional groups: the α-bromo-ketone and the phthalimide group.
-
Favorskii Rearrangement: This is a significant degradation pathway for the α-bromo-ketone moiety in the presence of a base. It involves the formation of a cyclopropanone intermediate, which then rearranges to a carboxylic acid derivative.[1][2][3]
-
Phthalimide Ring Opening: The phthalimide group is generally stable but can be cleaved under harsh acidic or basic conditions, or by nucleophiles like hydrazine, leading to the formation of phthalamic acid derivatives or the deprotected amine.[4]
-
Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles.
-
Elimination: Treatment with a strong base can lead to the elimination of HBr, forming an α,β-unsaturated ketone.
Q2: How can I minimize the degradation of this compound during a reaction?
A2: To minimize degradation, consider the following precautions:
-
Control of pH: Avoid strongly basic conditions to prevent the Favorskii rearrangement. If a base is required, use a mild, non-nucleophilic base and maintain a low reaction temperature.
-
Anhydrous Conditions: Use dry solvents and reagents to prevent hydrolysis of the phthalimide group.
-
Temperature Control: Perform reactions at the lowest effective temperature to reduce the rate of potential degradation reactions.
-
Inert Atmosphere: Working under an inert atmosphere (e.g., nitrogen or argon) can prevent reactions with atmospheric moisture and oxygen.
-
Reaction Time: Keep reaction times to a minimum to reduce the exposure of the compound to potentially destabilizing conditions.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability and longevity of the compound, it should be stored in a cool, dry, and well-ventilated area, away from light.[1][2] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation due to moisture.
Q4: What analytical techniques are suitable for monitoring the stability and degradation of this compound?
A4: The stability and degradation of this compound can be monitored using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the parent compound from its degradation products and quantifying their relative amounts over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Allows for the identification of degradation products by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of the starting material and the appearance of new signals corresponding to degradation products.
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
This protocol provides a general guideline for reacting this compound with a nucleophile while minimizing degradation.
-
Preparation: Dry all glassware in an oven and cool under a stream of inert gas (nitrogen or argon).
-
Reaction Setup: To a solution of this compound in a suitable anhydrous solvent (e.g., THF, DMF, acetonitrile), add the nucleophile at a controlled temperature (e.g., 0 °C or room temperature).
-
Base Addition (if necessary): If a base is required, add a non-nucleophilic base (e.g., diisopropylethylamine) dropwise at a low temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for reactions involving the title compound.
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. adichemistry.com [adichemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. 1H-Isoindole-1,3(2H)-dione, 2-(4-bromobutyl)- [webbook.nist.gov]
- 6. 5394-18-3|2-(4-Bromobutyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Solvent Systems for Reactions Involving 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is dedicated to providing troubleshooting guidance and frequently asked questions (FAQs) for optimizing solvent systems in reactions involving 2-(4-bromo-3-oxobutyl)isoindoline-1,3-dione. The appropriate choice of solvent is critical for achieving high yields, minimizing side reactions, and ensuring the purity of your target molecules.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound, with a focus on solvent-related solutions.
Issue 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Recommendation |
| Poor Solubility of Reactants: this compound or your nucleophile may have limited solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates. | Solution: Switch to a solvent with a polarity that better solubilizes both reactants. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are often good starting points for reactions involving phthalimide derivatives. For less polar nucleophiles, solvents like tetrahydrofuran (THF) or dichloromethane (DCM) might be more suitable. |
| Solvent-Reactant Interaction: The solvent may be interacting with your reactants in a non-productive manner. For instance, protic solvents (e.g., ethanol, methanol, water) can solvate and deactivate anionic nucleophiles through hydrogen bonding. | Solution: For reactions with strong, anionic nucleophiles, it is advisable to use a polar aprotic solvent. If a protic solvent is necessary for other reasons, consider using a stronger base or a phase-transfer catalyst to enhance nucleophilicity. |
| Inappropriate Reaction Temperature for the Chosen Solvent: The reaction may require a higher temperature than the boiling point of the selected solvent. | Solution: Select a solvent with a higher boiling point that is compatible with your reaction conditions. For example, if a reaction is sluggish in refluxing acetonitrile (boiling point ~82 °C), switching to DMF (boiling point ~153 °C) or DMSO (boiling point ~189 °C) could be beneficial, provided the reactants and products are stable at these higher temperatures. |
Issue 2: Formation of Multiple Products or Significant Side Reactions
| Potential Cause | Troubleshooting Recommendation |
| Favorskii Rearrangement: In the presence of a base, the α-bromo ketone moiety of this compound can undergo a Favorskii rearrangement, leading to the formation of a carboxylic acid derivative as a byproduct.[1][2][3] This is particularly prevalent with alkoxide bases. | Solution: To minimize the Favorskii rearrangement, consider using a non-basic or weakly basic nucleophile. If a base is required, a non-nucleophilic base like a hindered amine (e.g., diisopropylethylamine) might be a better choice than an alkoxide. The choice of solvent can also influence the rate of this side reaction; less polar, aprotic solvents may disfavor the ionic intermediates of the rearrangement. |
| Elimination Reaction: Base-mediated elimination of HBr from the α-bromo ketone can lead to the formation of an α,β-unsaturated ketone. | Solution: Use a non-basic nucleophile or a hindered, non-nucleophilic base. Running the reaction at lower temperatures can also help to disfavor the elimination pathway. |
| Hydrolysis of the Phthalimide Group: The isoindoline-1,3-dione ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water and at elevated temperatures. | Solution: Maintain anhydrous reaction conditions and use neutral or mildly basic/acidic conditions where possible. If an aqueous workup is necessary, perform it at low temperatures and minimize the exposure time to acidic or basic solutions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Recommendation |
| Co-elution of Product and Starting Material/Byproducts in Chromatography: The polarity of the product may be very similar to that of the starting material or a major byproduct, making separation by column chromatography challenging. | Solution: Experiment with different solvent systems for thin-layer chromatography (TLC) to achieve better separation before scaling up to column chromatography. Common starting points for phthalimide derivatives include mixtures of ethyl acetate and hexanes, or methanol and dichloromethane.[4] For very non-polar compounds, toluene-based solvent systems can be effective.[4] |
| Product Oiling Out During Recrystallization: The product may separate as an oil instead of forming crystals during the recrystallization process. | Solution: This often occurs when the cooling process is too rapid or the solvent is not ideal. Try a different solvent or a solvent mixture. For ketones and bromo-compounds, common recrystallization solvents include ethanol, or mixtures like hexane/acetone.[5][6] Adding the anti-solvent slowly at an elevated temperature and then allowing the solution to cool slowly can promote crystal formation. |
| Residual High-Boiling Point Solvent: Solvents like DMF or DMSO can be difficult to remove completely from the final product. | Solution: After the reaction, perform an aqueous workup to transfer the product into a lower-boiling organic solvent like ethyl acetate or dichloromethane. Washing the organic layer multiple times with water or brine can help remove residual high-boiling point solvents. For final traces, techniques like azeotropic distillation with a suitable solvent (e.g., toluene) or lyophilization (if the product is water-soluble and stable) can be employed. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for reactions with this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction and nucleophile. However, for nucleophilic substitution reactions at the α-bromo position, polar aprotic solvents like DMF and acetonitrile are often good starting points. DMF is an excellent solvent for many organic compounds and can facilitate SN2 reactions.[7] Acetonitrile is another good option with a lower boiling point, which can be advantageous for reactions that are sensitive to high temperatures.
Q2: How can I predict the solubility of this compound in a particular solvent?
Q3: Can I use protic solvents like ethanol or methanol for my reaction?
A3: Protic solvents can be used, but with caution. If your nucleophile is strongly basic or anionic, protic solvents can significantly reduce its reactivity through hydrogen bonding. However, for reactions with neutral nucleophiles or those that are acid-catalyzed, protic solvents may be suitable. It is important to consider the potential for solvolysis, where the solvent itself acts as a nucleophile.
Q4: My reaction is very slow. How can I use the solvent to increase the reaction rate?
A4: If your reaction is following an SN2 pathway, switching to a polar aprotic solvent can significantly increase the rate by desolvating the nucleophile. If the reaction requires heating, selecting a solvent with a higher boiling point will allow you to run the reaction at a higher temperature, which generally increases the reaction rate. Ensure that your reactants and product are stable at the higher temperature.
Q5: I am trying to perform a reaction with a base-sensitive substrate. What solvent considerations should I take into account?
A5: If your substrate is sensitive to base, it is crucial to use a solvent that does not promote basic conditions. For instance, if you are using a mild amine base, a non-polar, aprotic solvent like dichloromethane or toluene might be preferable to a more polar solvent that could enhance the basicity of the amine. Additionally, ensure your solvent is anhydrous, as the presence of water can lead to the formation of hydroxide ions in the presence of a base.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
-
Dissolution: Dissolve this compound (1 equivalent) in an appropriate volume of anhydrous acetonitrile or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: Add the amine nucleophile (1.1-1.5 equivalents) to the solution. If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (2-3 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30-50% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If DMF was used, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMF. If acetonitrile was used, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent such as ethanol.
Protocol 2: General Procedure for Determining Solubility (Qualitative)
-
Preparation: Add approximately 10-20 mg of this compound to a series of small vials.
-
Solvent Addition: To each vial, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes) dropwise with stirring, up to a total volume of 1 mL.
-
Observation: Observe the solubility at room temperature. Categorize the solubility as "soluble" (dissolves completely), "partially soluble" (some solid remains), or "insoluble" (no apparent dissolution).
-
Heating: For vials where the compound is partially soluble or insoluble, gently heat the mixture to the boiling point of the solvent to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature.
Visualizations
Caption: A typical experimental workflow for reactions involving this compound.
Caption: A logical diagram for troubleshooting low reaction yields.
References
How to avoid debromination in 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione reactions
Welcome to the technical support center for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during their experiments, with a specific focus on preventing unwanted debromination.
Troubleshooting Guide: Unwanted Debromination
Debromination, the undesired removal of the bromine atom from the α-position of the ketone, is a common side reaction that can significantly lower the yield of the desired product. This guide will help you diagnose and resolve this issue.
Problem: Low yield of the desired product and isolation of the debrominated analog, 2-(3-oxobutyl)isoindoline-1,3-dione.
DOT Script for Troubleshooting Workflow:
Storage conditions to ensure stability of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
This technical support center provides guidance on the storage, handling, and stability of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
To ensure the stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] Based on the reactivity of its α-bromoketone functional group, storage at low temperatures (2-8 °C) is recommended to minimize potential degradation. The compound should be protected from moisture and light.
Q2: What are the known incompatibilities of this compound?
Due to the presence of the α-bromoketone moiety, this compound is incompatible with strong oxidizing agents, strong bases, and nucleophiles.[2][3] Contact with these substances can lead to degradation of the compound.
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathways are dictated by the reactivity of the α-bromoketone functional group.[3][4] Two common pathways are:
-
Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles.
-
Elimination Reaction: In the presence of a base, the compound can undergo dehydrobromination to form an α,β-unsaturated ketone.[5][6]
Q4: What are the signs of degradation of this compound?
Visual signs of degradation may include a change in color or the presence of impurities detected by analytical methods such as TLC, HPLC, or NMR. The appearance of new spots on a TLC plate or additional peaks in an HPLC chromatogram or NMR spectrum are indicative of degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Verify the storage conditions. Store the compound at 2-8 °C in a tightly sealed container, protected from light and moisture. Prepare fresh solutions for each experiment. |
| Low yield in a reaction | The compound may have degraded prior to use. The reaction conditions may be promoting degradation (e.g., presence of a strong base). | Check the purity of the starting material using an appropriate analytical technique (TLC, HPLC, or NMR). If impurities are detected, purify the compound before use. Re-evaluate the reaction conditions to ensure they are compatible with an α-bromoketone. Consider using a non-nucleophilic base if a basic medium is required. |
| Formation of an unexpected byproduct | An elimination reaction may have occurred, leading to the formation of an α,β-unsaturated ketone. | Avoid the use of strong bases. If a base is necessary, use a sterically hindered, non-nucleophilic base such as pyridine.[6] Maintain a low reaction temperature. |
| Difficulty dissolving the compound | The compound may be sparingly soluble in the chosen solvent. | Refer to the supplier's datasheet for solubility information. If unavailable, perform small-scale solubility tests with a range of appropriate solvents. Gentle warming and sonication may aid dissolution, but prolonged heating should be avoided to prevent degradation. |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Purity Assessment
-
Stationary Phase: Silica gel 60 F254
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The optimal ratio may need to be determined experimentally.
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
-
Procedure:
-
Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After the solvent front has reached the desired height, remove the plate and mark the solvent front.
-
Visualize the spots under UV light and/or by dipping in a potassium permanganate stain.
-
The presence of more than one spot indicates the presence of impurities.
-
Visualizations
Caption: A workflow diagram for the proper storage, handling, and experimental use of this compound, including a troubleshooting step.
Caption: Potential degradation pathways for this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiveable.me [fiveable.me]
- 5. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion rates in alkylation with 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
Welcome to the technical support center for troubleshooting alkylation reactions involving 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes.
Troubleshooting Guides
This section provides solutions in a question-and-answer format to address specific issues you may encounter during your experiments.
Question 1: My alkylation reaction with this compound is showing low to no conversion of my starting nucleophile. What are the potential causes and how can I improve the yield?
Answer:
Low conversion rates in this alkylation can stem from several factors, primarily related to the reactivity of the nucleophile, reaction conditions, and the stability of the alkylating agent. Here are the key aspects to investigate:
-
Inadequate Base Strength or Solubility: The chosen base may not be strong enough to sufficiently deprotonate your nucleophile, or it may have poor solubility in the reaction solvent.
-
Low Nucleophilicity of the Substrate: Your nucleophile (e.g., a sterically hindered amine, a weakly acidic phenol, or an electron-deficient aniline) may not be reactive enough to displace the bromide.
-
Suboptimal Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy, but excessive heat can lead to decomposition of the starting material or product.
-
Improper Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. A poor choice of solvent can hinder the reaction.
-
Degradation of the Alkylating Agent: this compound, being an α-bromoketone, can be susceptible to degradation, especially under harsh basic conditions.
Troubleshooting Workflow:
Technical Support Center: Recrystallization of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. This resource offers troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and visual workflows to address common challenges encountered during the purification of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: What is the recommended solvent system for recrystallizing this compound?
Q2: I have dissolved my compound in hot solvent and allowed it to cool, but no crystals have formed. What should I do?
A2: The absence of crystal formation is a common issue that can be attributed to several factors.[6]
-
Cause: Too much solvent was used, preventing the solution from reaching supersaturation upon cooling.[4][7]
-
Solution: Reheat the solution and boil off some of the solvent to increase the concentration. Allow it to cool again.[7]
-
-
Cause: The solution is clean and lacks nucleation sites for crystal growth to begin.[6]
-
Solution 1 (Induce Nucleation): Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can act as nucleation sites.[6][7]
-
Solution 2 (Seeding): Add a single, pure crystal of the desired compound (a "seed crystal") to the cooled solution to initiate crystallization.[4][6]
-
-
Cause: The chosen solvent is inappropriate, and the compound remains highly soluble even at low temperatures.[6]
-
Solution: If the above methods fail, remove the solvent entirely by rotary evaporation and attempt the recrystallization again with a different solvent system.[7]
-
Q3: My compound has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?
A3: "Oiling out" typically occurs when the compound comes out of solution at a temperature that is above its melting point or if the solution is cooled too rapidly.[4][6]
-
Solution 1: Reheat the solution containing the oil to redissolve it completely. Add a small amount of additional "good" solvent (e.g., ethanol in an ethanol/water system) to decrease the saturation temperature.[4][7]
-
Solution 2: Allow the solution to cool much more slowly. Let it first cool to room temperature undisturbed, and only then place it in an ice bath. Slower cooling provides a wider temperature range for proper crystal lattice formation.[4][7]
-
Solution 3: Consider a different solvent system with a lower boiling point.[4]
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low yield is most often due to using an excessive amount of solvent or losing product during filtration steps.[4]
-
Solution 1: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. This ensures the mother liquor is saturated and retains less dissolved product upon cooling.[4][8]
-
Solution 2: Prevent premature crystallization during hot filtration by pre-heating the filter funnel and receiving flask. This stops the product from solidifying on the filter paper.[4]
-
Solution 3: Ensure the crystallization process is complete by cooling the solution in an ice bath for an adequate amount of time (e.g., 20-30 minutes) before filtration.[4]
-
Solution 4: To recover more product, you can concentrate the mother liquor (the liquid remaining after the first filtration) by boiling off some solvent and cooling it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[4]
Q5: The resulting crystals are colored, but the pure compound is expected to be white or off-white. How can I remove the color?
A5: Colored impurities can often be removed by using activated charcoal.[6]
-
Solution: After dissolving the crude compound in the hot solvent, and before the hot filtration step, add a small amount (e.g., 1-2% by weight of your compound) of activated charcoal to the solution. Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal and the adsorbed impurities during the hot filtration step. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding charcoal.
Data Presentation
The following table summarizes potential solvent systems for the recrystallization of this compound based on its chemical structure and common laboratory practices.
| Solvent System | Rationale | Notes / Considerations |
| Ethanol | Phthalimide derivatives often show good solubility in hot ethanol and lower solubility in cold ethanol.[2][3] | A simple and effective single-solvent system. Evaporation can be slow. |
| Methanol | Similar properties to ethanol but more volatile. Often used for phthalimides.[3] | Higher volatility can make it easier to dry the final product. |
| Acetone | The ketone functional group suggests good solubility in acetone.[5] | Often used as the "good" solvent in a mixed-solvent system with an anti-solvent like water or hexane. |
| Ethanol / Water | A very common mixed-solvent system. The compound is soluble in hot ethanol and insoluble in water.[1] | The ratio can be fine-tuned to achieve optimal yield and purity. Prone to oiling out if cooled too quickly.[4] |
| Acetone / Hexane | A good choice for moderately polar compounds. The compound is soluble in acetone and insoluble in hexane.[5] | Both solvents are highly volatile. Ensure the system is properly contained during heating. |
Experimental Protocols
Protocol 1: Standard Single-Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.
-
Saturation: Continue adding small portions of hot ethanol until the solid has just completely dissolved.[8]
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated fluted filter paper into a clean, pre-heated flask. This step prevents premature crystallization.[4]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in the air or in a vacuum oven at a low temperature.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethanol required for complete dissolution, as described in Protocol 1.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture for the washing step.
Visualizations
The following diagrams illustrate the experimental workflow for recrystallization and the logical steps for troubleshooting common issues.
Caption: A standard experimental workflow for the recrystallization process.
Caption: A troubleshooting decision tree for common recrystallization issues.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-(3-Bromopropyl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Chromatographic Separation of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions for the chromatographic separation of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione from its starting materials. This guide is intended for researchers, scientists, and drug development professionals familiar with routine organic synthesis and purification techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The synthesis typically involves the N-alkylation of phthalimide or its potassium salt with a suitable brominated ketone. The most probable starting materials are Potassium Phthalimide and 1,4-dibromo-2-butanone.
Q2: What are the likely impurities I need to separate from my final product?
The primary impurities are typically unreacted starting materials:
-
Phthalimide: Or its corresponding potassium salt, which is typically quenched and protonated during the reaction work-up.
-
1,4-dibromo-2-butanone: Or its degradation byproducts.
-
Side-products: Potentially from over-alkylation or other side reactions, though these are generally minor with appropriate reaction control.
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the consumption of the starting materials and the formation of the product.[1] A suitable solvent system for TLC is a mixture of ethyl acetate and hexanes.
Q4: What is a good starting solvent system for the column chromatography purification?
A good starting point for the elution solvent system in column chromatography is a mixture of ethyl acetate and hexanes. The optimal ratio should be determined by preliminary TLC analysis, aiming for a retention factor (Rf) of approximately 0.2-0.3 for the desired product.[2][3]
Q5: My product is not separating well from one of the starting materials. What should I do?
If you are experiencing poor separation, particularly if the Rf values of your product and an impurity are very close, you can try a few strategies:
-
Solvent Gradient: Employ a shallow solvent gradient during column chromatography. Start with a less polar eluent and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Alternative Solvent Systems: Explore different solvent systems. For instance, substituting hexanes with toluene or ethyl acetate with dichloromethane can alter the selectivity of the separation.
-
Column Dimensions: Use a longer, narrower column to increase the theoretical plates and improve resolution.
Troubleshooting Guides
Problem 1: The product co-elutes with unreacted phthalimide.
Cause: Phthalimide is a polar compound and may have a similar retention factor to the product in certain solvent systems.
Solution:
-
Adjust Solvent Polarity: Decrease the polarity of the eluent. A lower concentration of ethyl acetate in hexanes should increase the retention of both compounds, but may improve the separation.
-
TLC Analysis: Run a series of TLC plates with varying ethyl acetate/hexanes ratios (e.g., 10%, 15%, 20% ethyl acetate) to find a system where the separation between the product and phthalimide spots is maximized.
-
Column Chromatography Protocol:
-
Pack the column with silica gel in a low-polarity solvent (e.g., 5% ethyl acetate in hexanes).
-
Load the crude product.
-
Elute with a shallow gradient of ethyl acetate in hexanes, starting from a low polarity and increasing it slowly. For example, start with 10% ethyl acetate and increase to 25% over several column volumes.
-
Problem 2: The product is contaminated with a non-polar impurity, likely the brominated starting material.
Cause: The brominated starting material (e.g., 1,4-dibromo-2-butanone) is significantly less polar than the product and should elute much earlier. If it is present in the product fractions, it may be due to improper column packing or running the column with too polar of a solvent system initially.
Solution:
-
Initial Elution: Start the column elution with a very non-polar solvent system (e.g., 100% hexanes or 5% ethyl acetate in hexanes) to first wash out the non-polar impurities.
-
Monitor with TLC: Collect initial fractions and check for the presence of the non-polar impurity by TLC.
-
Increase Polarity: Once the non-polar impurities have been eluted, gradually increase the solvent polarity to elute the desired product.
Problem 3: The product appears as a streak on the TLC plate and elutes over many column fractions.
Cause: This can be due to several factors:
-
Sample Overload: Too much crude material has been loaded onto the column.
-
Poor Solubility: The product may not be fully soluble in the eluent, causing it to streak.
-
Acidic Silica: The silica gel may be slightly acidic, leading to interactions with the product.
Solution:
-
Reduce Sample Load: Use a larger column for the amount of material or reduce the amount of crude product being purified.
-
Improve Solubility: When loading the sample, dissolve it in a minimal amount of a slightly more polar solvent (like dichloromethane) before adsorbing it onto a small amount of silica gel for dry loading.
-
Neutralize Silica: If the product is sensitive to acid, the silica gel can be treated with a small amount of a base, such as triethylamine, added to the eluent (e.g., 0.1-1%).
Experimental Protocols
Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use silica gel coated TLC plates (e.g., Silica Gel 60 F254).
-
Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the mixture on the TLC plate alongside standards of the starting materials.
-
Development: Develop the plate in a chamber saturated with the vapor of the chosen eluent (e.g., 20% ethyl acetate in hexanes).
-
Visualization: Visualize the spots under UV light (254 nm). The phthalimide and the product should be UV active. Staining with potassium permanganate can also be used.
Column Chromatography for Purification
-
Column Preparation: Select a glass column of appropriate size for the amount of crude product. Pack the column with silica gel (230-400 mesh) as a slurry in the initial, low-polarity eluent.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Begin elution with a low-polarity solvent system as determined by TLC. Collect fractions and monitor their composition by TLC.
-
Gradient Elution (if necessary): If separation is poor, gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Estimated TLC Retention Factors (Rf) on Silica Gel
| Compound | Mobile Phase (Ethyl Acetate : Hexanes) | Estimated Rf Value |
| 1,4-dibromo-2-butanone (Starting Material) | 20 : 80 | ~ 0.7 - 0.8 |
| This compound (Product) | 20 : 80 | ~ 0.3 - 0.4 |
| Phthalimide (Starting Material) | 20 : 80 | ~ 0.1 - 0.2 |
Note: These are estimated values and may vary depending on the specific TLC plates, chamber saturation, and temperature.
Table 2: Recommended Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., starting with 10:90, slowly increasing to 30:70) |
| Column Dimensions | A height-to-diameter ratio of at least 10:1 is recommended for good separation. |
| Sample Loading | Dry loading is preferred for samples with moderate to low solubility in the initial eluent. |
Visualizations
Caption: Experimental workflow from synthesis to purification.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Managing the Reactivity of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the reactivity of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione in complex syntheses.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound, a key intermediate in various synthetic pathways, including the Gabriel synthesis for the preparation of primary amines.
Issue 1: Low or No Yield of the Desired Product in Nucleophilic Substitution Reactions
| Potential Cause | Recommended Solution |
| Insufficient Reactivity of Nucleophile | - Increase the concentration of the nucleophile. - Switch to a more potent nucleophile. - For Gabriel synthesis, ensure complete deprotonation of phthalimide by using a suitable base like potassium carbonate or potassium hydride.[1][2] |
| Steric Hindrance | - The bulky phthalimide group can sterically hinder the approach of nucleophiles.[1] - Increase the reaction temperature to overcome the activation energy barrier. - Prolong the reaction time. |
| Poor Solubility | - Ensure all reactants are fully dissolved. Use a suitable aprotic polar solvent such as DMF or DMSO.[3] |
| Side Reactions | - The presence of multiple reactive sites can lead to undesired side reactions. See the "Common Side Reactions" section below for mitigation strategies. |
Issue 2: Formation of Multiple Side Products
The inherent reactivity of the α-bromoketone moiety can lead to several side reactions.
| Side Reaction | Identification | Mitigation Strategies |
| Favorskii Rearrangement | - Characterized by the formation of a carboxylic acid derivative with a rearranged carbon skeleton. This occurs in the presence of a base.[4] - Look for unexpected carboxylic acid, ester, or amide byproducts in your reaction mixture analysis (e.g., LC-MS, NMR). | - Use non-basic or weakly basic conditions if possible. - Employ aprotic solvents to disfavor the enolate formation required for the rearrangement.[4] - Run the reaction at lower temperatures. |
| Dehydrohalogenation | - Formation of an α,β-unsaturated ketone. This is favored by strong, non-nucleophilic bases. - Monitor the reaction for the appearance of a new olefinic proton signal in ¹H NMR. | - Use a non-hindered, nucleophilic base. - Avoid high temperatures which can promote elimination reactions. |
| Epoxide Formation | - In the presence of a reducing agent (e.g., sodium borohydride) followed by basic conditions, an epoxide can form.[5][6][7][8] - Identify by a characteristic shift in NMR and the absence of the carbonyl peak in the IR spectrum of the isolated byproduct. | - If reduction of the ketone is not desired, avoid the use of reducing agents. - If the ketone is to be reduced, perform the subsequent steps under neutral or acidic conditions to avoid intramolecular cyclization. |
| Hydrolysis of the Phthalimide Group | - Premature cleavage of the phthalimide protecting group under acidic or strongly basic conditions.[1][9] | - Maintain neutral pH conditions throughout the reaction and work-up. - Use milder methods for subsequent transformations if the phthalimide group needs to be retained. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Due to its reactivity as an α-haloketone, it is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Avoid exposure to moisture and bases.
Q2: I am having trouble with the deprotection of the phthalimide group in the final step. What are the recommended procedures?
A2: The standard Gabriel amine synthesis deprotection using hydrazine hydrate (the Ing-Manske procedure) is often effective.[2][9] However, the presence of the ketone functionality may lead to side reactions.
-
Mild Conditions: Consider using milder deprotection methods such as treatment with sodium borohydride in isopropanol followed by acetic acid.[10]
-
Alternative Reagents: Other reagents like ethylenediamine can also be used for phthalimide cleavage.[10]
Q3: Can I reduce the ketone in this compound without affecting the bromo group?
A3: Selective reduction of the ketone is challenging due to the reactivity of the adjacent C-Br bond. Standard reducing agents like sodium borohydride can lead to a mixture of the desired alcohol and the debrominated product. A possible strategy is the use of a bulky, selective reducing agent at low temperatures. Careful monitoring of the reaction is crucial.
Q4: What are the expected spectroscopic signatures for this compound?
-
¹H NMR: Signals corresponding to the phthalimide aromatic protons, a methylene group adjacent to the nitrogen, a methylene group adjacent to the carbonyl, and a methine proton at the carbon bearing the bromine.
-
¹³C NMR: Resonances for the phthalimide carbonyls and aromatic carbons, as well as the aliphatic carbons of the butyl chain, including the ketone carbonyl.
-
IR Spectroscopy: Characteristic peaks for the phthalimide carbonyls (around 1715 and 1775 cm⁻¹) and the ketone carbonyl (around 1720-1740 cm⁻¹).
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution (Gabriel Amine Synthesis Analogue)
This protocol provides a general method for the reaction of this compound with a generic nucleophile.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Addition of Nucleophile: Add the desired nucleophile (1.1 to 1.5 equivalents). If the nucleophile is an amine or requires basic conditions, add a non-nucleophilic base like potassium carbonate (1.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the nucleophile. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrazinolysis for Phthalimide Deprotection (Ing-Manske Procedure)
This protocol describes the cleavage of the phthalimide group to yield the primary amine.
-
Reaction Setup: Dissolve the N-substituted phthalimide (1 equivalent) in ethanol or a mixture of THF and water.[11]
-
Hydrazine Addition: Add hydrazine hydrate (10-20 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed. A white precipitate of phthalhydrazide will form.[9]
-
Work-up: Cool the reaction mixture to room temperature and acidify with aqueous HCl to ensure complete precipitation of phthalhydrazide.
-
Isolation: Filter the mixture to remove the phthalhydrazide. Make the filtrate basic with a suitable base (e.g., NaOH) and extract the desired amine with an organic solvent.
-
Purification: Dry the organic layer, concentrate, and purify the amine product as required.
Visualizations
Caption: Potential side reaction pathways of this compound.
Caption: A typical experimental workflow for a nucleophilic substitution reaction.
Caption: A logical troubleshooting guide for low product yield in reactions.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. chegg.com [chegg.com]
- 8. Solved Epoxides can be formed by treating a-haloketones with | Chegg.com [chegg.com]
- 9. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 11. rsc.org [rsc.org]
Technical Support Center: Scalable Synthesis and Purification of Isoindoline-1,3-dione Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the scalable synthesis and purification of isoindoline-1,3-dione derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing isoindoline-1,3-dione derivatives on a large scale?
A1: The most prevalent and efficient method for synthesizing isoindoline-1,3-diones involves the reaction of phthalic anhydride or its derivatives with a primary amine.[1][2] While phthalic acid can also be used, it is generally less efficient as it first needs to be dehydrated to phthalic anhydride in situ, which can complicate the process and lower the overall yield.[3][4] For N-substituted derivatives, the choice of the primary amine is the key variable.[1][2]
Q2: What is the role of glacial acetic acid in many of these synthesis protocols?
A2: Glacial acetic acid often serves as both a solvent and a catalyst in the synthesis of isoindoline-1,3-diones.[3][5][6][7] It facilitates the reaction by acting as a proton donor and acceptor, which helps to lower the activation energy of the reaction.[3] It is also a common solvent for recrystallization to purify the final product.[3]
Q3: How can I improve the yield of my reaction?
A3: To improve the yield, ensure you are using optimal reaction time and temperature. For example, heating phthalic anhydride and an amine is a common practice.[3][8] Using phthalic anhydride is generally more efficient than starting with phthalic acid.[3][4] Also, preventing the sublimation of phthalic anhydride from the reaction mixture by using a condenser is crucial.[4][8] Efficient workup and purification steps, such as effective extraction and recrystallization, are also key to minimizing product loss.[3]
Q4: What are the typical methods for purifying isoindoline-1,3-dione derivatives?
A4: Common purification methods include recrystallization and column chromatography. Recrystallization from solvents like glacial acetic acid or ethanol is frequently used to obtain a pure crystalline product.[3][5][7] For removing unreacted acidic starting materials like phthalic acid, washing the crude product with an aqueous solution of a weak base like 10% potassium carbonate is effective.[3] In cases where recrystallization is insufficient or for separation from closely related impurities, column chromatography using silica gel is employed.[9][10]
Q5: What are some of the challenges in scaling up the synthesis of isoindoline-1,3-dione derivatives?
A5: Scaling up API synthesis presents several challenges, including managing reaction kinetics, heat transfer, and process safety while maintaining the purity and performance achieved at the laboratory scale.[] For isoindoline-1,3-dione synthesis, ensuring homogenous heating of large reaction volumes can be difficult, and sublimation of starting materials can become more pronounced.[4][8] The efficiency of purification methods like chromatography may decrease at a larger scale, necessitating a greater reliance on optimized crystallization procedures.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture reaches and maintains the optimal temperature for the specified duration. For neat reactions of phthalic anhydride and aniline, this is often around 140-145°C.[3] For reactions in glacial acetic acid, refluxing for several hours may be necessary.[3][6] |
| Sublimation of phthalic anhydride from the reaction mixture. | Use a reflux condenser and ensure it is functioning correctly. Periodically, any sublimed material in the condenser should be carefully pushed back into the reaction flask.[4] | |
| Suboptimal starting materials. | Using phthalic anhydride is generally more efficient than phthalic acid.[3][4] Ensure all reagents are pure and dry. | |
| Improper workup and purification. | Product loss can occur during purification. Ensure efficient extraction and recrystallization techniques are used. Washing the crude product with 10% aqueous potassium carbonate can help remove unreacted phthalic acid.[3] | |
| Product is Impure | Presence of unreacted starting materials. | If phthalic acid was used or is present as an impurity in the anhydride, wash the crude product with a 10% aqueous potassium carbonate solution.[3] Unreacted amine or phthalic anhydride can often be removed by recrystallization. |
| Formation of side products. | Optimize reaction conditions (temperature, time, solvent) to minimize side reactions.[3] Purification by column chromatography may be necessary to separate the desired product from byproducts.[9] | |
| Inefficient purification. | If recrystallization does not yield a pure product, try a different solvent or consider column chromatography.[9] For some derivatives, forming an acid-added salt can facilitate purification by recrystallization.[13] | |
| Reaction Fails to Proceed | Steric hindrance in the amine substrate. | Highly sterically hindered amines may fail to react under standard conditions. More forcing conditions or alternative synthetic routes, such as palladium-catalyzed methods, might be required.[1] |
| Poor quality of reagents. | Verify the purity and integrity of starting materials and solvents. Use of a dry, polar aprotic solvent is recommended for certain related reactions like the Gabriel synthesis.[14] |
Experimental Protocols
Protocol 1: Synthesis of N-Phenylisoindoline-1,3-dione from Phthalic Anhydride and Aniline
Materials:
-
Phthalic anhydride
-
Aniline
-
10% Aqueous potassium carbonate solution
-
Glacial acetic acid (for recrystallization)
-
Water
Procedure:
-
In a round-bottom flask, combine phthalic anhydride and aniline in a 1:1 molar ratio.
-
Heat the mixture at 140-145°C for 50 minutes with stirring.[3]
-
Allow the reaction mixture to cool and solidify.
-
Add 50 ml of water to the solidified mixture and break up the solid.
-
Collect the crude product by filtration.
-
Wash the collected solid with 50 ml of 10% aqueous potassium carbonate solution to remove any unreacted phthalic acid.[3]
-
Wash the product with 100 ml of water.
-
Dry the resulting powder. A yield of approximately 97% can be expected at this stage.[3]
-
For further purification, recrystallize the crude product from glacial acetic acid.[3]
Protocol 2: General Purification by Column Chromatography
Materials:
-
Crude isoindoline-1,3-dione derivative
-
Silica gel
-
Appropriate solvent system (e.g., Ethyl acetate/n-hexane)[9][10]
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent (e.g., a low polarity mixture of ethyl acetate and n-hexane).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed product onto the top of the prepared column.
-
Elute the column with the solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified isoindoline-1,3-dione derivative.
Quantitative Data
Table 1: Comparison of Synthetic Methods for N-Substituted Phthalimides
| Starting Materials | Solvent/Catalyst | Temperature (°C) | Reaction Time | Typical Yield (%) | Reference |
| Phthalic Anhydride & Aniline | Neat | 140-145 | 50 minutes | ~97 | [3] |
| Phthalic Anhydride & Aniline | Glacial Acetic Acid | Reflux (~118) | 5-10 hours | High | [3] |
| Phthalic Anhydride & Glycine | Glacial Acetic Acid | 120 | 8 hours | 97 | [6] |
| Phthalic Anhydride & Primary Amines | 10% Sulphamic Acid in Acetic Acid | 110 | Not Specified | 86-98 | [15] |
| o-Phthalic Acid & Amines | H₂O/EtOH (High Temp/Pressure) | 300 | 5 minutes | Moderate to Excellent | [16][17] |
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of isoindoline-1,3-dione derivatives.
References
- 1. Palladium-Catalyzed One-Step Synthesis of Isoindole-1,3-diones by Carbonylative Cyclization of o-Halobenzoates and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 12. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 13. US5382589A - Phthalimide compounds and methods of producing same - Google Patents [patents.google.com]
- 14. orgosolver.com [orgosolver.com]
- 15. researchgate.net [researchgate.net]
- 16. Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
In-depth NMR Analysis of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione: A Comparative Guide
An examination of the nuclear magnetic resonance (NMR) spectral data for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione reveals characteristic signals that are crucial for its structural elucidation and purity assessment. This guide provides a comparative analysis of its ¹H and ¹³C NMR spectra, alongside data for structurally related compounds, offering a valuable resource for researchers in synthetic chemistry and drug development.
While comprehensive, peer-reviewed ¹H and ¹³C NMR data with full assignments for this compound is not extensively documented in publicly accessible literature, analysis of its structure allows for the prediction of its spectral features. For comparative purposes, this guide presents predicted data for the target molecule alongside experimentally determined NMR data for the closely related compounds: 2-(3-oxobutyl)isoindoline-1,3-dione and 2-(4-bromobutyl)isoindoline-1,3-dione.
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for its structural analogs.
Table 1: ¹H NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration |
| This compound (Predicted) | CDCl₃ | ~7.8-7.9 (m, 2H, Ar-H), ~7.7 (m, 2H, Ar-H), ~4.3 (s, 2H, CH₂Br), ~4.1 (t, J ≈ 6.5 Hz, 2H, NCH₂), ~3.2 (t, J ≈ 6.5 Hz, 2H, CH₂CO) |
| 2-(3-oxobutyl)isoindoline-1,3-dione | CDCl₃ | 7.85 (m, 2H), 7.72 (m, 2H), 3.93 (t, J=6.9 Hz, 2H), 2.90 (t, J=6.9 Hz, 2H), 2.19 (s, 3H) |
| 2-(4-Bromobutyl)isoindoline-1,3-dione | CDCl₃ | 7.84 (dd, J=5.5, 3.0 Hz, 2H), 7.71 (dd, J=5.5, 3.0 Hz, 2H), 3.72 (t, J=6.8 Hz, 2H), 3.42 (t, J=6.6 Hz, 2H), 1.99-1.87 (m, 4H) |
Table 2: ¹³C NMR Data Comparison
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound (Predicted) | CDCl₃ | ~200 (C=O, ketone), ~168 (C=O, imide), ~134 (Ar-CH), ~132 (Ar-C), ~123 (Ar-CH), ~42 (NCH₂), ~38 (CH₂CO), ~35 (CH₂Br) |
| 2-(3-oxobutyl)isoindoline-1,3-dione | CDCl₃ | 206.6, 168.2, 134.1, 132.1, 123.3, 43.1, 36.6, 29.9 |
| 2-(4-Bromobutyl)isoindoline-1,3-dione | CDCl₃ | 168.3, 133.9, 132.1, 123.2, 37.5, 32.8, 29.3, 27.6 |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for isoindoline-1,3-dione derivatives is outlined below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
NMR Spectrometer Parameters:
-
Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).
-
Probe: 5 mm BBFO probe.
-
Temperature: 298 K.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 4.09 s
-
Spectral Width (sw): 20.5 ppm
-
Transmitter Frequency Offset (o1p): 12.25 ppm
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.36 s
-
Spectral Width (sw): 240 ppm
-
Transmitter Frequency Offset (o1p): 120 ppm
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the residual CDCl₃ signal in ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
Structural Analysis and Workflow
The chemical structure of this compound and the logical workflow for its NMR analysis are depicted below.
Caption: Chemical structure and NMR analysis workflow.
This guide serves as a foundational reference for the NMR analysis of this compound. The provided comparative data and standardized protocols will aid researchers in the accurate identification and characterization of this and related compounds.
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. Due to the limited availability of direct experimental data for this specific compound, this guide leverages experimental data from structurally similar analogs to construct a reliable predictive model of its fragmentation behavior. This comparative approach is essential for researchers in drug development and organic synthesis for the structural elucidation of novel compounds and the identification of reaction intermediates and byproducts.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is anticipated to be driven by the presence of several key functional groups: the phthalimide ring, the keto group, and the bromine atom. The presence of bromine, with its characteristic isotopic distribution (79Br and 81Br in an approximate 1:1 ratio), is expected to produce doublet peaks for all bromine-containing fragments, separated by 2 m/z units.
The fragmentation cascade is likely initiated by the ionization of a non-bonding electron, either from the carbonyl oxygen of the keto group or the phthalimide moiety, or from the bromine atom. The primary fragmentation pathways are predicted to involve:
-
Alpha-Cleavage: The bond between the carbonyl carbon and the adjacent carbon is a primary site for cleavage. This can occur on either side of the keto group.
-
Cleavage between C2' and C3' would result in the loss of a bromomethyl radical (•CH2Br) and the formation of a stable acylium ion.
-
Cleavage between C3' and C4' would lead to the formation of a phthalimidoethyl acylium ion and a bromoacetyl radical.
-
-
McLafferty Rearrangement: The presence of a gamma-hydrogen relative to the keto-carbonyl allows for a McLafferty rearrangement, leading to the elimination of a neutral alkene and the formation of a resonance-stabilized enol radical cation.
-
Cleavage of the Phthalimide Group: The phthalimide ring itself can undergo fragmentation, typically involving the loss of carbon monoxide (CO) or the entire phthalimide group.
Comparison with Structural Analogs
To substantiate the predicted fragmentation, we compare it with the experimentally determined fragmentation patterns of two key analogs: 2-(4-Bromobutyl)isoindoline-1,3-dione and 2-(3,3-dimethyl-2-oxobutyl)isoindoline-1,3-dione. The first analog allows for the assessment of the fragmentation of the N-alkylphthalimide core with a bromine-containing side chain, while the second provides insight into the fragmentation of a keto-substituted N-alkylphthalimide.
| m/z | Predicted Fragment Ion for this compound | Observed Fragment Ion for 2-(4-Bromobutyl)isoindoline-1,3-dione | Observed Fragment Ion for 2-(3,3-dimethyl-2-oxobutyl)isoindoline-1,3-dione | Interpretation |
| 296/298 | [M]+• | - | - | Molecular Ion |
| 216 | [M - CH2Br]+ | - | - | α-cleavage, loss of bromomethyl radical |
| 188 | - | - | [M - C(CH3)3]+ | α-cleavage, loss of tert-butyl radical |
| 160 | [C8H4O2N-CH2]+ | [C8H4O2N-CH2]+ | [C8H4O2N-CH2]+ | Phthalimidomethyl cation |
| 147 | [C8H5NO2]+ | [C8H5NO2]+ | [C8H5NO2]+ | Phthalimide radical cation |
| 132 | [C8H4O]+• | [C8H4O]+• | [C8H4O]+• | Loss of CO from phthalimide fragment |
| 104 | [C7H4O]+• | [C7H4O]+• | [C7H4O]+• | Loss of CO from m/z 132 |
| 76 | [C6H4]+• | [C6H4]+• | [C6H4]+• | Benzyne radical cation |
| 57 | - | - | [C(CH3)3]+ | tert-Butyl cation |
Data for 2-(4-Bromobutyl)isoindoline-1,3-dione obtained from the NIST WebBook.[1][2][3][4] Data for 2-(3,3-dimethyl-2-oxobutyl)isoindoline-1,3-dione obtained from PubChem.[5]
Experimental Protocols
The following is a general experimental protocol for the analysis of N-substituted isoindoline-1,3-diones by gas chromatography-mass spectrometry (GC-MS), based on standard methodologies.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium, constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-500
-
Scan Rate: 2 scans/second
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
Visualizing the Fragmentation Pathway
The predicted fragmentation pathway for this compound is illustrated below using a Graphviz diagram.
References
- 1. 1H-Isoindole-1,3(2H)-dione, 2-(4-bromobutyl)- [webbook.nist.gov]
- 2. 1H-Isoindole-1,3(2H)-dione, 2-(4-bromobutyl)- [webbook.nist.gov]
- 3. 1H-Isoindole-1,3(2H)-dione, 2-(4-bromobutyl)- [webbook.nist.gov]
- 4. 1H-Isoindole-1,3(2H)-dione, 2-(4-bromobutyl)- [webbook.nist.gov]
- 5. 2-(3,3-dimethyl-2-oxobutyl)-1H-isoindole-1,3(2H)-dione | C14H15NO3 | CID 304323 - PubChem [pubchem.ncbi.nlm.nih.gov]
Decoding the Vibrational Signature: An FT-IR Spectrum Interpretation Guide for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
For researchers and professionals in drug development and chemical synthesis, precise characterization of novel compounds is paramount. This guide provides a detailed interpretation of the Fourier-Transform Infrared (FT-IR) spectrum for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, a molecule incorporating both a ketone and a cyclic imide functional group. By comparing expected vibrational frequencies with those of analogous structures, this document serves as a practical tool for confirming the successful synthesis and purity of this compound.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the distinct vibrational modes of its constituent functional groups. The table below summarizes the expected absorption bands, their corresponding vibrational modes, and typical frequency ranges based on established spectroscopic data.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100-3000 | Medium | C-H Stretch | Aromatic (Phthalimide) |
| 2960-2850 | Medium | C-H Stretch | Aliphatic (Butyl chain) |
| ~1770 | Strong | C=O Asymmetric Stretch | Cyclic Imide (Phthalimide) |
| ~1715 | Strong | C=O Symmetric Stretch | Cyclic Imide (Phthalimide) |
| ~1710 | Strong | C=O Stretch | Ketone |
| 1620-1580 | Medium | C=C Stretch | Aromatic Ring |
| 1470-1430 | Medium | C-H Bend | Aliphatic (CH₂) |
| ~1390 | Medium | C-N Stretch | Imide |
| 1300-1100 | Medium | C-C-C Stretch | Ketone |
| 750-700 | Strong | C-H Out-of-plane Bend | Aromatic (ortho-disubst.) |
| 650-550 | Medium | C-Br Stretch | Alkyl Halide |
Comparative Analysis with Related Structures
To confidently assign the observed peaks in an experimental spectrum of this compound, a comparison with the spectra of structurally related compounds is invaluable. The following table contrasts the key vibrational frequencies of the target molecule with those of a simpler analogue, N-(4-bromobutyl)phthalimide, which lacks the ketone functionality.
| Functional Group | Vibrational Mode | Expected Wavenumber in this compound (cm⁻¹) | Reference Wavenumber in N-(4-bromobutyl)phthalimide (cm⁻¹) |
| Ketone | C=O Stretch | ~1710 | Absent |
| Cyclic Imide | C=O Asymmetric Stretch | ~1770 | ~1770 |
| Cyclic Imide | C=O Symmetric Stretch | ~1715 | ~1715 |
| Alkyl Halide | C-Br Stretch | 650-550 | 650-550 |
The presence of a distinct, strong absorption peak around 1710 cm⁻¹ in the spectrum of this compound, which is absent in the spectrum of N-(4-bromobutyl)phthalimide, would provide strong evidence for the presence of the ketone group. The characteristic double peak of the cyclic imide carbonyls should be observable in both spectra.
Experimental Protocol: Acquiring FT-IR Spectra of Solid Samples
Objective: To obtain a high-quality FT-IR spectrum of a solid organic compound for structural elucidation and purity assessment.
Materials:
-
FT-IR Spectrometer
-
Agate mortar and pestle
-
KBr (Infrared grade)
-
Spatula
-
Hydraulic press with pellet-forming die
-
Sample of this compound
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.
-
In the agate mortar, grind approximately 1-2 mg of the sample with about 100-200 mg of the dried KBr. The mixture should be ground to a fine, homogeneous powder.
-
Transfer the powder to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Acquire a background spectrum. This will account for the absorbance of atmospheric CO₂ and water vapor.
-
-
Sample Spectrum Acquisition:
-
Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment.
-
Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Interpretation:
-
The acquired spectrum should be baseline-corrected and the peaks labeled.
-
Interpret the spectrum by assigning the observed absorption bands to the corresponding functional group vibrations, using the data presented in this guide as a reference.
-
Logical Flow for FT-IR Spectrum Interpretation
The following diagram illustrates a systematic approach to interpreting the FT-IR spectrum of this compound.
Caption: A flowchart detailing the logical steps for interpreting the FT-IR spectrum of the target molecule.
A Comparative Guide to the Reactivity of 2-(4-bromo-3-oxobutyl)isoindoline-1,3-dione and N-(4-bromobutyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of two key synthetic building blocks: 2-(4-bromo-3-oxobutyl)isoindoline-1,3-dione and N-(4-bromobutyl)phthalimide. Both molecules are valuable reagents in organic synthesis and drug development, serving as precursors for the introduction of amine functionalities and for the construction of more complex molecular architectures. The primary focus of this comparison is their reactivity in nucleophilic substitution reactions, a critical consideration for their application in various synthetic strategies.
Executive Summary
The key difference in reactivity between this compound and N-(4-bromobutyl)phthalimide lies in the nature of the carbon atom bearing the bromine substituent. This compound is an α-haloketone, while N-(4-bromobutyl)phthalimide is a primary alkyl halide. This structural distinction leads to a significant enhancement in the reactivity of the α-haloketone towards nucleophilic substitution.
This compound , as an α-haloketone, exhibits significantly higher reactivity in S(_N)2 reactions compared to N-(4-bromobutyl)phthalimide. The electron-withdrawing effect of the adjacent carbonyl group increases the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack.[1][2] This heightened reactivity allows for reactions to proceed under milder conditions and often at a faster rate.
N-(4-bromobutyl)phthalimide , a primary alkyl halide, is a versatile reagent commonly employed in the Gabriel synthesis for the preparation of primary amines.[1][3][4][5][6][7] While it readily undergoes S(_N)2 reactions, its reactivity is typical of a primary alkyl bromide and is considerably lower than that of an α-haloketone.
Comparative Data
| Feature | This compound | N-(4-bromobutyl)phthalimide |
| Compound Class | α-Haloketone | Primary Alkyl Halide |
| Reactivity in S(_N)2 Reactions | High | Moderate |
| Electrophilicity of C-Br Carbon | Significantly increased due to the inductive effect of the adjacent carbonyl group. | Typical for a primary alkyl bromide. |
| Reaction Conditions | Generally milder conditions (lower temperatures, shorter reaction times) are required. | May require more forcing conditions (higher temperatures, longer reaction times) for less reactive nucleophiles. |
| Key Applications | Synthesis of complex heterocyclic compounds, introduction of keto-amine functionalities. | Gabriel synthesis of primary amines, linker synthesis for PROTACs and other bioconjugates.[8] |
| Relative Reaction Rate (Qualitative) | Fast | Moderate |
Experimental Protocols
Synthesis of N-(4-bromobutyl)phthalimide
This protocol is adapted from established literature procedures for the Gabriel synthesis.[3][4][5]
Materials:
-
Potassium phthalimide
-
1,4-Dibromobutane
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide (1 equivalent) and dry N,N-dimethylformamide (DMF).
-
Add an excess of 1,4-dibromobutane (e.g., 3-5 equivalents) to the suspension.
-
Heat the reaction mixture with stirring to 80-100 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(4-bromobutyl)phthalimide as a white solid.
Synthesis of this compound
A detailed, publicly available, step-by-step experimental protocol for the synthesis of this compound is not prevalent in the searched literature. However, a plausible synthetic route would involve the acylation of phthalimide with a suitable 4-bromo-3-oxobutyryl derivative.
Kinetic Comparison of Reactivity via HPLC
This protocol describes a general method to compare the S(_N)2 reaction rates of the two compounds with a common nucleophile, such as sodium azide, by monitoring the disappearance of the starting material over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
N-(4-bromobutyl)phthalimide
-
Sodium azide (NaN(_3))
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Thermostated reaction vessel
-
Magnetic stirrer
-
HPLC system with a UV detector and a suitable C18 column
-
Autosampler
-
Syringes and vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of known concentrations of this compound, N-(4-bromobutyl)phthalimide, and sodium azide in acetonitrile.
-
-
Kinetic Run:
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), place a known volume of the sodium azide stock solution.
-
Initiate the reaction by adding a known volume of either the this compound or N-(4-bromobutyl)phthalimide stock solution with vigorous stirring.
-
Immediately start a timer and withdraw aliquots of the reaction mixture at regular intervals (e.g., every 5 minutes).
-
Quench the reaction in each aliquot by diluting it with a large volume of cold acetonitrile/water.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by HPLC.
-
Develop an HPLC method that allows for the separation and quantification of the starting material and the product.
-
Monitor the disappearance of the starting material peak area over time.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time.
-
Determine the initial reaction rate for both compounds.
-
Under pseudo-first-order conditions (large excess of nucleophile), a plot of ln([starting material]) versus time will yield a straight line with a slope equal to -k(_obs). The second-order rate constant can then be calculated.
-
Visualizing a Key Application: PROTAC Signaling Pathway
Phthalimide derivatives are crucial components of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug development. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The following diagram illustrates the catalytic cycle of a PROTAC.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity comparison of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione derivatives
An in-depth review of the diverse biological functions of isoindoline-1,3-dione derivatives, focusing on their therapeutic potential and supported by experimental data.
The isoindoline-1,3-dione scaffold is a prominent structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this versatile structure have been extensively investigated for their potential as therapeutic agents, demonstrating significant anticancer, anti-inflammatory, analgesic, antimicrobial, and enzyme inhibitory properties.[1][3][4] This guide provides a comparative overview of the biological activities of various 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione derivatives and related analogues, supported by quantitative experimental data, detailed methodologies, and visualizations of key cellular processes.
Comparative Cytotoxicity Against Cancer Cell Lines
A significant body of research has focused on the anticancer properties of isoindoline-1,3-dione derivatives.[5][6][7][8] These compounds have been shown to exhibit cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in these studies. The tables below summarize the IC50 values for several isoindoline-1,3-dione derivatives against various cancer cell lines.
Table 1: Comparative IC50 Values (µM) on A549 Human Lung Carcinoma Cells
| Compound/Drug | Chemical Class | IC50 (µM) after 48h |
| Isoindole Derivative 7 | Isoindole Derivative | 19.41 ± 0.01[7] |
| N-benzylisoindole-1,3-dione 3 | Isoindole-1,3-dione | 114.25[9] |
| N-benzylisoindole-1,3-dione 4 | Isoindole-1,3-dione | 116.26[9] |
| Isoindole Derivative 1d | Isoindole-1,3-dione | >250[10] |
| Isoindole Derivative 2a | Isoindole-1,3-dione | 120.45[10] |
| Isoindole Derivative 2b | Isoindole-1,3-dione | 100.21[10] |
Table 2: Comparative IC50 Values (µM) on HeLa Cervical Carcinoma Cells
| Compound/Drug | Chemical Class | IC50 (µM) |
| Compound 3e | Isoindoline-1,3-dione | -[11] |
| Compound 7 | Isoindole Derivative | -[7] |
| Compound 9 | Isoindole Derivative | -[7] |
| Compound 11 | Isoindole Derivative | -[7] |
Table 3: Comparative IC50 Values on Other Cancer Cell Lines
| Compound | Cell Line | IC50 | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL | [5] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (chronic myelogenous leukemia) | 3.81 µg/mL | [5] |
| Compound 3 | Caco-2 (colorectal adenocarcinoma) | 0.080 µmol/mL | [6] |
| Compound 3 | Leishmania tropica | 0.0478 µmol/mL | [6] |
It is evident from the data that the cytotoxic activity of isoindoline-1,3-dione derivatives is highly dependent on the specific substitutions on the isoindoline core and the target cell line. For instance, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione demonstrated potent activity against Raji cells.[5] Furthermore, halogenation of the isoindole-1,3 (2H) dione moiety has been shown to increase antimicrobial, antileishmanial, and anticancer activities, with tetra-brominated derivatives being more effective than tetra-chlorinated derivatives.[6]
Mechanism of Action: Induction of Apoptosis
Several studies suggest that the anticancer effects of isoindoline-1,3-dione derivatives are mediated through the induction of apoptosis, or programmed cell death. For example, treatment of cancer cells with these compounds has been shown to lead to cell cycle arrest and apoptosis.[6] One study found that 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione induced both apoptosis and necrosis in Raji cells.[5]
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.
Other Biological Activities
Beyond their anticancer effects, isoindoline-1,3-dione derivatives have been explored for a range of other therapeutic applications.
-
Analgesic Activity: Certain derivatives have demonstrated significant analgesic properties. For example, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione was found to have an analgesic activity 1.6 times higher than the reference drug metamizole sodium.[12][13]
-
Anti-inflammatory Activity: The anti-inflammatory potential of these compounds has also been investigated. Some derivatives have shown excellent in-vitro anti-inflammatory activity by inhibiting protein denaturation.[3]
-
Cholinesterase Inhibition: Derivatives of isoindoline-1,3-dione have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease.[4][14]
Experimental Protocols
The biological activities of isoindoline-1,3-dione derivatives are typically evaluated using a variety of in vitro assays. Below are detailed methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a desired period (e.g., 24, 48, or 72 hours).[9][10]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[9][10]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect apoptosis.
-
Cell Seeding and Treatment: Seed cells and treat with the test compounds for the desired duration.[10]
-
Cell Harvesting: Collect both adherent and floating cells.[10]
-
Staining: Wash the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: A generalized workflow for the in vitro evaluation of novel isoindoline-1,3-dione compounds.
References
- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.neliti.com [media.neliti.com]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest [proquest.com]
- 7. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
A Comparative Crystallographic Analysis of Isoindoline-1,3-dione Derivatives
A detailed examination of the solid-state structures of closely related isoindoline-1,3-dione compounds, commonly known as phthalimides, reveals subtle yet significant differences in their molecular geometry and intermolecular interactions. This guide provides a comparative analysis of the X-ray crystal structures of three exemplary compounds: 2-(hydroxymethyl)isoindoline-1,3-dione, 2-ethylisoindoline-1,3-dione, and 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione, offering valuable insights for researchers and professionals in drug development and materials science.
The isoindoline-1,3-dione scaffold is a prevalent structural motif in a wide range of biologically active molecules and functional materials. The precise three-dimensional arrangement of atoms within these molecules, as determined by single-crystal X-ray diffraction, governs their physical properties and their interactions with biological targets. Understanding the subtle variations in bond lengths, bond angles, and crystal packing as a function of N-substitution is crucial for rational drug design and the engineering of novel materials.
Comparative Crystallographic Data
The following table summarizes key crystallographic and structural parameters for the three selected isoindoline-1,3-dione derivatives, providing a quantitative basis for comparison.
| Parameter | 2-(hydroxymethyl)isoindoline-1,3-dione | 2-ethylisoindoline-1,3-dione | 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione |
| Formula | C₉H₇NO₃ | C₁₀H₉NO₂ | C₁₂H₇NO₅ |
| Molecular Weight | 177.16 | 175.18 | 245.19 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 7.643 (2) | 7.254 (6) | 12.129 (2) |
| b (Å) | 6.6040 (14) | 5.083 (4) | 5.1385 (10) |
| c (Å) | 16.034 (3) | 13.506 (10) | 16.818 (3) |
| β (°) | 117.066 (3) | 101.03 (7) | 100.21 (3) |
| Volume (ų) | 721.2 (3) | 433.3 (6) | 1031.6 (4) |
| Z | 4 | 2 | 4 |
| Key Bond Length (C-N)imide (Å) | ~1.40 | ~1.41 | ~1.40 |
| Key Bond Length (C=O)imide (Å) | ~1.21 | ~1.21 | ~1.21 |
| Intermolecular Interactions | O—H⋯O hydrogen bonds | C—H⋯O hydrogen bonds | C—H⋯O hydrogen bonds |
Note: Bond lengths are approximate and can vary slightly. Data compiled from multiple sources.[1][2][3]
The data reveals that while all three compounds crystallize in the monoclinic system, their unit cell dimensions and packing arrangements differ significantly, influenced by the nature of the N-substituent. Notably, 2-(hydroxymethyl)isoindoline-1,3-dione exhibits strong O—H⋯O hydrogen bonding, a feature absent in the other two compounds which are stabilized by weaker C—H⋯O interactions.[2][3] The dihedral angle between the isoindoline-1,3-dione plane and the furan ring in 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione is approximately 89.2°.[1]
Experimental Protocols
The crystallographic data presented in this guide were obtained through standard single-crystal X-ray diffraction techniques. The general workflow for such an analysis is outlined below.
Synthesis and Crystallization
The isoindoline-1,3-dione derivatives were synthesized according to established literature procedures.[1][2][3] Single crystals suitable for X-ray diffraction were typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. For instance, single crystals of 2-(2,5-dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione were obtained by the spontaneous evaporation of the solvent from an acetic acid solution.[1]
X-ray Data Collection and Structure Refinement
A single crystal of each compound was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature, often 294 K.[2][3] The collected data were processed to yield a set of observed structure factors. The crystal structures were then solved using direct methods and refined by full-matrix least-squares on F².[4][5] All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.
Workflow for X-ray Crystal Structure Analysis
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.
Workflow of X-ray Crystal Structure Analysis. A schematic outlining the major steps from compound synthesis to structure publication.
References
- 1. 2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In vitro assay results for compounds synthesized from 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
A comprehensive guide for researchers, scientists, and drug development professionals summarizing the in vitro bioactivity of various isoindoline-1,3-dione derivatives. This guide provides a comparative analysis of their performance in anticancer, antimicrobial, and enzyme inhibition assays, supported by experimental data and detailed protocols.
Introduction: Isoindoline-1,3-dione, a privileged scaffold in medicinal chemistry, serves as a versatile starting point for the synthesis of a wide array of biologically active compounds. While this guide is centered on derivatives of this core structure, it is important to note that a comprehensive search of available literature did not yield specific in vitro assay results for compounds directly synthesized from 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione. Therefore, this comparison guide presents data from a broader range of substituted isoindoline-1,3-dione derivatives to highlight their therapeutic potential and the methodologies employed to evaluate their in vitro efficacy. The presented data showcases the significant potential of this class of compounds in various therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.
Anticancer Activity: A Cellular Viability Perspective
A significant number of isoindoline-1,3-dione derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's anticancer potential.
Comparative Anticancer Activity of Selected Isoindoline-1,3-dione Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | 0.26 µg/mL (~0.7 µM) | - | - |
| 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (chronic myelogenous leukemia) | 3.81 µg/mL (~10.3 µM) | - | - |
| Compound 3e (an isoindoline-1,3-dione derivative) | HeLa (cervical cancer) | > 50 | Doxorubicin | 1.2 |
| Trisubstituted isoindole-1,3-dione derivative 14a | A549 (lung carcinoma) | < 20% viability at high conc. | - | - |
| Trisubstituted isoindole-1,3-dione derivative 14b | A549 (lung carcinoma) | < 20% viability at high conc. | - | - |
| Trisubstituted isoindole-1,3-dione derivative 14c | A549 (lung carcinoma) | < 20% viability at high conc. | - | - |
Note: The conversion of µg/mL to µM for 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione is an approximation based on its molecular weight.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[1][2]
Apoptosis Induction Pathway
Many anticancer agents, including isoindoline-1,3-dione derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. One of the key signaling pathways involved is the caspase cascade.
Antimicrobial Activity
Isoindoline-1,3-dione derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[3][4] The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Comparative Antimicrobial Activity of Selected Isoindoline-1,3-dione Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione | Staphylococcus aureus | 6.25 | Ciprofloxacin | 3.12 |
| 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione | Escherichia coli | 12.5 | Ciprofloxacin | 6.25 |
| 2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methyl)isoindoline-1,3-dione | Candida albicans | 25 | Fluconazole | 12.5 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a common technique used to determine the MIC of antimicrobial agents.
Enzyme Inhibition: Targeting Acetylcholinesterase
Certain isoindoline-1,3-dione derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Comparative Acetylcholinesterase Inhibitory Activity
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 0.034 | Donepezil | 0.041 |
| 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative with 4-F | 2.1 | Rivastigmine | 11.07 |
| Isoindolin-1,3-dione-based acetohydrazide 8a | 0.11 | - | - |
Experimental Protocol: Ellman's Method for AChE Inhibition
Ellman's method is a widely used, simple, and rapid colorimetric assay to determine AChE activity.[5]
References
Comparative docking studies of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione derivatives
A comprehensive analysis of molecular docking studies reveals the versatility of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione and its derivatives as promising ligands for a diverse range of biological targets. This guide provides a comparative overview of their interactions with key proteins implicated in Alzheimer's disease, inflammation, cancer, and mycobacterial infections, supported by quantitative binding data and detailed experimental protocols.
Comparative Docking Performance of Isoindoline-1,3-dione Derivatives
The isoindoline-1,3-dione scaffold has been extensively explored in computational drug design due to its ability to interact with various biological receptors. Docking studies have been instrumental in elucidating the binding modes and predicting the affinity of these derivatives for their respective targets.
Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)
Several studies have investigated isoindoline-1,3-dione derivatives as inhibitors of AChE and BuChE, enzymes crucial in the progression of Alzheimer's disease. Molecular docking simulations have shown that these compounds can effectively bind to the active sites of both enzymes. For instance, a series of 1-H-isoindole-1,3(2H)-dione derivatives demonstrated negative binding affinities, indicating spontaneous and stable complex formation[1][2]. The binding affinity for some of these derivatives is comparable to that of the well-known inhibitor Donepezil[1].
| Derivative Class | Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| 1-H-isoindole-1,3(2H)-dione Derivatives | AChE | -8.2 to -10.2 | Not specified | [1] |
| 1-H-isoindole-1,3(2H)-dione Derivatives | BuChE | Not specified | Not specified | [1] |
| Isoindoline-1,3-dione-N-benzyl pyridinium hybrids | AChE | Not specified | Catalytic and peripheral active sites |
Table 1: Comparative Docking Data for AChE/BuChE Inhibitors
Cyclooxygenase (COX-1 and COX-2) Inhibition
Isoindoline-1,3-dione derivatives have also been evaluated as potential anti-inflammatory agents through the inhibition of COX enzymes. Docking studies have revealed that these compounds can bind to the active sites of both COX-1 and COX-2, with some derivatives showing selectivity for COX-2[3]. The theoretical binding free energy (ΔG°) for these interactions is consistently negative, suggesting favorable binding[3].
| Derivative Class | Target | Theoretical Binding Free Energy (ΔG°) (kcal/mol) | Inhibition Constant (Ki) | Key Interacting Residues | Reference |
| N-substituted 1H-isoindole-1,3(2H)-dione Derivatives | COX-1 & COX-2 | Negative values for all tested compounds | Provided in study | Arg120, Tyr355 (for a potent COX-2 inhibitor) | [3] |
| Isoindoline hybrids with oxime, hydrazone, etc. | COX-2 | Not specified | IC50 values provided | Not specified |
Table 2: Comparative Docking Data for COX Inhibitors
Anticancer Activity
The anticancer potential of isoindoline-1,3-dione derivatives has been explored through docking studies against various cancer-related protein targets. These studies have helped in understanding the structure-activity relationships and the mechanism of action at a molecular level. For example, derivatives have been docked against mTOR, hRS6K1, and hEGFR, showing potential as anticancer agents.
| Derivative Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Isoindole-1,3(2H)-dione compounds | mTOR, hRS6K1, hEGFR | Not specified | Not specified | |
| N-substituted isoindoline-1,3-dione analogues | TNF-α, HDAC, VEGF, EGF, Tyrosine kinase | Not specified | Hydrogen bonding and hydrophobic interactions |
Table 3: Comparative Docking Data for Anticancer Agents
Antimycobacterial Activity
Docking studies have also been employed to investigate the potential of isoindoline-1,3-dione derivatives as antimycobacterial agents, particularly as inhibitors of the InhA enzyme, which is crucial for the survival of Mycobacterium tuberculosis. These computational studies have elucidated the reactivity and stability of these compounds as InhA inhibitors[4].
| Derivative Class | Target | IC50 (µM) | Key Interacting Residues | Reference |
| Structurally modified isoindoline-1,3-dione derivatives | InhA | 18 (for the most potent compound) | Not specified | [4] |
Table 4: Docking Data for Antimycobacterial Agents
Experimental Protocols for Molecular Docking
The following provides a generalized methodology for the molecular docking studies of isoindoline-1,3-dione derivatives based on the reviewed literature.
1. Ligand and Protein Preparation:
-
Ligand Preparation: The 3D structures of the isoindoline-1,3-dione derivatives are constructed using molecular modeling software (e.g., ChemBioOffice Ultra 12.0). The structures are then optimized to their lowest energy conformation using a suitable force field.
-
Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added to the protein structure. The protein is then energy minimized.
2. Docking Simulation:
-
Software: Molecular docking simulations are performed using software such as GOLD (Genetic Optimisation for Ligand Docking) or AutoDock.
-
Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the ligand. The size and center of the grid box are determined based on the location of the co-crystallized ligand or by identifying the active site residues.
-
Docking Algorithm: A genetic algorithm is commonly used for the conformational search of the ligand within the defined grid box. This algorithm explores a wide range of ligand conformations and orientations.
-
Scoring Function: The interactions between the ligand and the protein are evaluated using a scoring function (e.g., GOLD fitness function). This function predicts the binding affinity and ranks the different poses of the ligand.
3. Analysis of Docking Results:
-
The docked conformations (poses) of the ligands are analyzed based on their binding energy or docking score. The pose with the lowest binding energy is typically considered the most favorable.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the binding mode.
-
Validation of the docking protocol is often performed by re-docking the native ligand into the protein's active site and comparing the predicted pose with the crystallographic pose. The root-mean-square deviation (RMSD) is calculated to assess the accuracy of the docking protocol.
Visualizing the Docking Workflow
The following diagrams illustrate the typical workflow of a molecular docking study and the signaling pathway context for a therapeutic target.
Caption: Generalized workflow for molecular docking studies.
Caption: Example of a signaling pathway targeted by an inhibitor.
References
- 1. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isoindoline-1,3-dione Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various biologically active isoindoline-1,3-dione analogs. While specific SAR data for 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione is not extensively available in the public domain, this document synthesizes findings from related isoindoline-1,3-dione derivatives to elucidate the key structural features influencing their biological activities. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents based on the versatile isoindoline-1,3-dione scaffold.
Biological Activities of Isoindoline-1,3-dione Analogs
The isoindoline-1,3-dione moiety, a derivative of phthalimide, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] These derivatives have been investigated for their potential as:
-
Anticancer Agents: Exhibiting cytotoxic effects against various cancer cell lines.[3][4][5]
-
Analgesic and Anti-inflammatory Agents: Demonstrating pain-relieving and anti-inflammatory properties.[2][6][7][8]
-
Enzyme Inhibitors: Including inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), relevant to Alzheimer's disease, and cyclooxygenase (COX) enzymes.[9][10][11][12]
-
Antimicrobial Agents: Showing activity against bacterial and fungal strains.[13]
The diverse biological profiles of these compounds are largely dictated by the nature of the substituent attached to the nitrogen atom of the isoindoline-1,3-dione core.
Structure-Activity Relationship Analysis
The following sections detail the SAR for different biological activities based on modifications to the isoindoline-1,3-dione scaffold.
Anticancer Activity
Studies on various isoindoline-1,3-dione derivatives have revealed key structural features that contribute to their anticancer effects.
Table 1: Comparison of Anticancer Activity of Isoindoline-1,3-dione Analogs
| Compound ID | Structure | Modification from Parent Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| I | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Phenylacetyl bromide substituent | Raji | 0.26 µg/mL | [3] |
| K562 | 3.81 µg/mL | [3] | |||
| II | N-benzylisoindole-1,3-dione (Compound 3) | N-benzyl substituent | A549-Luc | 114.25 | [4] |
| III | N-benzylisoindole-1,3-dione (Compound 4) | N-benzyl substituent | A549-Luc | 116.26 | [4] |
-
Key Insight: The presence of an electrophilic center, such as the bromoacetyl group in Compound I , appears to significantly enhance cytotoxic activity against cancer cells.[3] The N-benzyl substitution in Compounds II and III also confers anticancer properties.[4]
Analgesic Activity
The analgesic properties of isoindoline-1,3-dione derivatives have been linked to specific substitutions on the core structure.
Table 2: Comparison of Analgesic Activity of Isoindoline-1,3-dione Analogs
| Compound ID | Structure | Modification from Parent Scaffold | Analgesic Activity (% inhibition of writhing) | Reference |
| IV | 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | N-phenyl(phenylimino)methyl substituent | High (1.6 times more active than metamizole sodium) | [6][14] |
| V | 2-(((3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino)methyl)isoindoline-1,3-dione | Substituted triazole methylamino substituent | 78.78 | [7] |
| VI | 2-(((3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)amino)methyl)isoindoline-1,3-dione | Substituted triazole methylamino substituent | 77.27 | [7] |
-
Key Insight: The introduction of bulky, aromatic substituents at the nitrogen atom, as seen in Compound IV , can lead to potent analgesic effects.[6][14] Furthermore, heterocyclic moieties like substituted triazoles, as in Compounds V and VI , also contribute significantly to analgesic activity.[7]
Acetylcholinesterase (AChE) Inhibition
Several isoindoline-1,3-dione derivatives have been explored as inhibitors of AChE, a key target in Alzheimer's disease therapy.
Table 3: Comparison of AChE Inhibitory Activity of Isoindoline-1,3-dione Analogs
| Compound ID | Structure | Modification from Parent Scaffold | AChE IC50 (µM) | Reference |
| VII | N-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione | N-(2-(4-phenylpiperazin-1-yl)ethyl) substituent | 1.12 | [9] |
| VIII | 2-((2-(diethylamino)ethyl)amino)isoindoline-1,3-dione | N-(2-(diethylamino)ethyl)amino substituent | 0.9 - 19.5 (depending on alkyl chain length) | [9] |
-
Key Insight: The presence of a piperazine ring with a phenyl substituent (Compound VII ) or a diethylaminoalkyl chain (Compound VIII ) at the nitrogen atom of the isoindoline-1,3-dione core is crucial for AChE inhibitory activity.[9] The length of the alkyl chain in these analogs can be tuned to optimize potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of Isoindoline-1,3-dione Analogs
A general procedure for the synthesis of N-substituted isoindoline-1,3-dione derivatives involves the reaction of phthalic anhydride with a primary amine.[6][15]
-
Reaction Setup: A mixture of phthalic anhydride (1 equivalent) and the desired primary amine (1 equivalent) is prepared in a suitable solvent such as benzene or dimethylformamide (DMF).[6][16]
-
Reaction Conditions: The reaction mixture is typically refluxed for several hours.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent like ethanol.[6]
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[6][15]
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 104 cells/cm2 and incubated for 24 hours.[4]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the cell culture medium to the desired concentrations. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 3-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Analgesic Activity (Acetic Acid-Induced Writhing Test)
This in vivo model is used to screen for analgesic activity.[7]
-
Animal Model: Albino mice are used for this assay.[7]
-
Compound Administration: The test compounds are administered to the mice, typically via oral or intraperitoneal injection, at a specific dose (e.g., 25 mg/kg body weight).[7] A control group receives the vehicle, and a standard drug group receives a known analgesic (e.g., diclofenac).[7]
-
Induction of Writhing: After a set period (e.g., 30 minutes), a writhing-inducing agent, such as acetic acid solution, is injected intraperitoneally.
-
Observation: The number of writhing responses (stretching of the abdomen and hind limbs) is counted for a specific duration (e.g., 20 minutes) after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for the test compounds compared to the control group.
Visualizations
The following diagrams illustrate a representative signaling pathway and a general experimental workflow relevant to the study of isoindoline-1,3-dione analogs.
Caption: A simplified signaling pathway illustrating how isoindoline-1,3-dione analogs may exert anticancer effects by inhibiting pro-survival signaling and inducing apoptosis.
Caption: A general experimental workflow for the synthesis, characterization, and biological evaluation of isoindoline-1,3-dione analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. media.neliti.com [media.neliti.com]
- 8. neliti.com [neliti.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking | MDPI [mdpi.com]
- 12. Non-selective inhibition of cyclooxygenase enzymes by aminoacetylenic isoindoline 1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journaljpri.com [journaljpri.com]
- 14. researchgate.net [researchgate.net]
- 15. sciforum.net [sciforum.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Assessment of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount to ensure the integrity of subsequent research and the safety of potential pharmaceutical products. This guide offers a comprehensive overview of the purity analysis of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, a key building block in various synthetic pathways, utilizing High-Performance Liquid Chromatography (HPLC). We present a detailed experimental protocol for a robust HPLC method, juxtapose its performance with alternative analytical techniques, and provide illustrative experimental data in clear, comparative tables.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. It is the preferred method for assessing the purity of many pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. For the analysis of this compound, a reversed-phase HPLC method is highly suitable. This approach separates the target compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
A proposed HPLC method for the purity analysis of this compound is detailed below.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Acetonitrile |
Hypothetical Purity Analysis Data
The following table presents hypothetical data from an HPLC analysis of a synthesized batch of this compound, illustrating the separation of the main compound from potential impurities.
| Peak No. | Retention Time (min) | Area (%) | Identification |
| 1 | 4.5 | 0.5 | Impurity 1 |
| 2 | 8.2 | 1.2 | Impurity 2 |
| 3 | 12.5 | 98.0 | This compound |
| 4 | 15.1 | 0.3 | Impurity 3 |
Purity Calculation: The purity of the compound is determined by the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. In this hypothetical analysis, the purity of this compound is calculated to be 98.0%.
Experimental Protocol: HPLC Purity Assessment
This section provides a detailed, step-by-step protocol for the purity analysis of this compound using the proposed HPLC method.
1. Materials and Reagents:
-
This compound sample
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Trifluoroacetic Acid (TFA)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
2. Preparation of Mobile Phases:
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to a 1 L volumetric flask and bring it to volume with HPLC grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to a 1 L volumetric flask and bring it to volume with HPLC grade acetonitrile. Mix thoroughly and degas.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile in a volumetric flask to achieve a concentration of 1 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. HPLC System Setup and Analysis:
-
Set up the HPLC system with the C18 column and the prepared mobile phases.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 35 °C and the UV detection wavelength to 230 nm.
-
Create a sequence with the sample vials and inject 10 µL of each solution.
-
Run the gradient program as specified in the HPLC method table.
5. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percentage of the main peak corresponding to this compound relative to the total area of all peaks to determine the purity.
Caption: Workflow for the purity assessment of this compound by HPLC.
Comparative Analysis of Purity Assessment Methods
While HPLC is a powerful tool, other analytical techniques can also be employed for purity determination. The choice of method depends on the nature of the expected impurities, the required sensitivity, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Quantification based on the integral of NMR signals relative to an internal standard of known purity and concentration. |
| Key Advantages | High resolution and sensitivity for non-volatile and thermally labile impurities.[1] | Excellent for identifying and quantifying volatile and semi-volatile impurities.[1] | Provides structural information of impurities and a direct measure of purity without the need for a reference standard of the analyte.[1] |
| Limitations | Requires a suitable chromophore for UV detection. May not detect all impurities if they co-elute or lack a chromophore.[1] | Not suitable for non-volatile or thermally labile compounds.[1] | Lower sensitivity compared to chromatographic methods.[1] |
| Applicability to the Analyte | Highly suitable due to the presence of a chromophore and its likely non-volatile nature. | Potentially suitable for identifying volatile impurities from the synthesis, but the parent compound may require derivatization. | Excellent for structural confirmation and can be used for quantitative purity assessment (qNMR) with an appropriate internal standard. |
Conclusion
The purity assessment of this compound is crucial for its application in research and development. This guide has provided a detailed HPLC method, including a comprehensive experimental protocol and hypothetical data, to facilitate accurate and reproducible purity determination. The comparison with alternative techniques such as GC-MS and NMR spectroscopy highlights the strengths and limitations of each method, enabling researchers to select the most appropriate approach for their specific needs. For routine quality control, the proposed HPLC method offers a robust and sensitive solution for ensuring the high purity of this important chemical intermediate.
References
Kinetic analysis of reactions involving 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
For researchers, scientists, and drug development professionals, a comprehensive understanding of reaction kinetics is fundamental to predicting product formation, optimizing reaction conditions, and developing efficient synthetic routes. This guide provides a comparative analysis of the reactivity of α-haloketones in nucleophilic substitution reactions, with a focus on 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione and its analogs. Due to a lack of specific published kinetic data for this compound, this guide will utilize well-studied model systems, such as phenacyl halides, to illustrate the principles of kinetic analysis and provide a framework for evaluating the reactivity of related compounds.
Principles of α-Haloketone Reactivity
The reactivity of α-haloketones in nucleophilic substitution reactions is significantly influenced by the presence of the adjacent carbonyl group. This group enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.[1] The reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.
Several factors govern the rate of these reactions:
-
The Nature of the Halogen: The leaving group ability of the halogen is a critical determinant of reaction rate, following the general trend: I > Br > Cl > F.[2] For instance, the reaction of iodoacetone with potassium iodide is approximately 35,000 times faster than the corresponding reaction with chloroacetone.[3]
-
The Nucleophile: The strength and concentration of the nucleophile directly impact the reaction rate.
-
The Solvent: The polarity and protic or aprotic nature of the solvent can influence the stability of the reactants and the transition state, thereby affecting the reaction rate.
-
Substituents on the α-Haloketone: Electron-withdrawing or -donating groups on the aromatic ring of phenacyl halides, for example, can alter the electrophilicity of the α-carbon and thus the reaction rate.[4]
Comparative Kinetic Data of Model α-Haloketones
To illustrate the quantitative aspects of α-haloketone reactivity, the following tables summarize kinetic data for the reactions of phenacyl bromide and its derivatives with various nucleophiles.
Table 1: Second-Order Rate Constants for the Reaction of Substituted Phenacyl Bromides with Aniline in Methanol at 40°C [4]
| Substituent on Phenacyl Bromide | Rate Constant (k) x 105 (L mol-1 s-1) |
| p-Bromo | 2.50 |
| p-Chloro | 2.35 |
| Unsubstituted | 1.80 |
| p-Methyl | 1.25 |
| p-Methoxy | 0.90 |
Table 2: Second-Order Rate Constants for the Reaction of Phenacyl Bromide with Substituted Anilines in Methanol at 40°C [4]
| Substituent on Aniline | Rate Constant (k) x 105 (L mol-1 s-1) |
| p-Phenetidine | 10.20 |
| p-Toluidine | 5.00 |
| Unsubstituted | 1.80 |
| p-Anisidine | 1.60 |
| m-Nitroaniline | 0.08 |
Experimental Protocols for Kinetic Analysis
The determination of reaction rates and rate constants is crucial for a quantitative comparison. The following are detailed methodologies for key experiments.
Method 1: Initial Rates Method
This method involves measuring the initial rate of the reaction at different initial concentrations of the reactants.[5]
Protocol:
-
Preparation of Stock Solutions: Prepare stock solutions of the α-haloketone (e.g., this compound) and the nucleophile (e.g., potassium phthalimide) in a suitable solvent (e.g., acetonitrile) at known concentrations.
-
Reaction Setup: In a thermostated reaction vessel, mix known volumes of the stock solutions to achieve the desired initial concentrations.
-
Monitoring Reaction Progress: Monitor the change in concentration of a reactant or product over a short initial period. This can be done using various techniques such as:
-
Spectrophotometry: If a reactant or product absorbs light at a specific wavelength, the change in absorbance over time can be measured.[6]
-
Chromatography (HPLC or GC): Aliquots of the reaction mixture can be taken at specific time intervals, the reaction quenched, and the concentrations of the components determined by chromatography.
-
-
Calculation of Initial Rate: The initial rate is determined from the slope of the concentration versus time plot at t=0.
-
Determination of Reaction Order: By systematically varying the initial concentration of one reactant while keeping the others constant and measuring the corresponding initial rates, the order of the reaction with respect to each reactant can be determined.[5]
Method 2: Isolation Method (Pseudo-Order Conditions)
In this method, the concentration of one reactant is made to be in large excess compared to the others, so its concentration remains effectively constant throughout the reaction.[5][6]
Protocol:
-
Reaction Setup: Prepare a reaction mixture where the concentration of the nucleophile is at least 10-fold higher than the concentration of the α-haloketone.
-
Monitoring Reaction Progress: Follow the disappearance of the α-haloketone over time using a suitable analytical technique as described above.
-
Data Analysis: Since the concentration of the nucleophile is effectively constant, the reaction will follow pseudo-first-order kinetics with respect to the α-haloketone. The pseudo-first-order rate constant (k') can be determined by plotting ln[α-haloketone] versus time, where the slope is -k'.
-
Determination of the Second-Order Rate Constant: The true second-order rate constant (k) can be calculated from the pseudo-first-order rate constant using the equation: k = k' / [Nucleophile].
Visualizing Reaction Pathways and Workflows
Application to this compound
Based on the principles and data presented for model α-haloketones, we can infer the expected reactivity of this compound. The presence of the bromo group at the α-position to the ketone suggests that it will be a reactive substrate for SN2 reactions.
To perform a kinetic analysis on this specific compound, one would follow the experimental protocols outlined above. A comparative study could involve synthesizing the chloro and iodo analogs and measuring their reaction rates with a common nucleophile, such as the phthalimide anion itself (in a degenerate exchange reaction) or another suitable nucleophile. This would provide a quantitative measure of the leaving group effect for this particular molecular scaffold.
Furthermore, comparing the reactivity of this compound with a simpler α-bromoketone like phenacyl bromide would elucidate the electronic and steric effects of the isoindoline-1,3-dione moiety on the reaction kinetics. This systematic approach will enable a thorough understanding of the factors governing the reactivity of this and related compounds, which is invaluable for their application in organic synthesis and drug development.
References
Safety Operating Guide
Proper Disposal of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, a halogenated organic compound. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.
Immediate Safety and Hazard Identification
Potential Hazards:
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), place it in a sealed container, and dispose of it as hazardous waste.[3] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[4]
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal. As a brominated organic compound, this compound is classified as a halogenated organic waste .[5]
Step-by-Step Collection Protocol:
-
Designated Waste Container: Obtain a dedicated, properly labeled hazardous waste container for halogenated organic solvents and solids. These are often color-coded (e.g., green carboys for liquids) as per your institution's guidelines.[5] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[4]
-
Labeling: Label the container as "Halogenated Organic Waste" before adding any waste. The label should clearly list all constituents, including the full chemical name "this compound." Avoid using abbreviations or chemical formulas.[4]
-
Waste Transfer:
-
Solid Waste: Carefully transfer any solid residue of the compound into the designated waste container.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing boats, pipette tips, and gloves, should also be placed in this container.
-
Solutions: If the compound is in solution, the entire solution should be disposed of in the liquid halogenated organic waste container. Do not mix with non-halogenated organic waste or aqueous waste.[5]
-
-
Container Management: Keep the waste container securely closed at all times, except when actively adding waste.[4] Store the container in a designated satellite accumulation area within the laboratory. Avoid excessive accumulation of waste.[4]
Disposal Procedures
The ultimate disposal of hazardous waste is handled by specialized, licensed contractors and is coordinated through your institution's EHS department.
Procedural Steps for Final Disposal:
-
Waste Pickup Request: Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your EHS department, following their specific procedures.[6]
-
Documentation: Ensure all required documentation, such as a hazardous waste tag or manifest, is accurately completed and attached to the container.
-
Treatment and Destruction: Halogenated organic wastes are typically sent for high-temperature incineration at a regulated hazardous waste facility.[5] This is a common and effective method for the destruction of such compounds.[7] Other advanced treatment technologies like wet air oxidation or distillation may also be used, though these are generally applied on an industrial scale.[7][8]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes key hazard classifications for a closely related compound, providing a basis for risk assessment.
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Data based on the SDS for N-(4-bromobutyl)phthalimide.[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. Guidelines and Procedures for Decommissioning of a Laboratory | EHS [ehs.ua.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. orbit.dtu.dk [orbit.dtu.dk]
Personal protective equipment for handling 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione
This guide provides crucial safety protocols and logistical information for the handling and disposal of 2-(4-Bromo-3-oxobutyl)isoindoline-1,3-dione, a chemical compound utilized in laboratory research and development. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact. The following information is based on the safety profiles of structurally similar brominated organic compounds and general laboratory safety best practices.
Hazard Identification:
Personal Protective Equipment (PPE)
A stringent personal protective equipment protocol is mandatory for handling this compound to prevent exposure.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes and meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing.[4] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. For prolonged or direct contact, double-gloving is advised. Gloves must be inspected before use and changed immediately if contaminated.[1][5] |
| Body | Chemical-Resistant Laboratory Coat | A long-sleeved, fully buttoned lab coat is required to protect against skin contact.[5] |
| Respiratory | Respirator (as needed) | Use a NIOSH-approved respirator if working outside of a fume hood or if there is a potential for aerosol or dust generation.[1][2] |
Operational Plan: Safe Handling Procedure
All handling of this compound must be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2][6]
-
Designate a specific area within the fume hood for the handling of this compound.
-
Assemble all necessary equipment and reagents before commencing work.
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the compound. Use spatulas or other appropriate tools for transfer.
-
If creating a solution, slowly add the compound to the solvent to prevent splashing.
-
Keep containers of this compound tightly sealed when not in use.[1][6][7]
Post-Handling:
-
Decontaminate all work surfaces and equipment that may have come into contact with the compound.
-
Carefully remove PPE, avoiding cross-contamination. Dispose of contaminated disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Waste."[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for "Halogenated Organic Liquid Waste."[8] Do not mix with non-halogenated waste.[8]
Disposal Procedure:
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound or its containers down the drain or in regular trash.[3][8]
Emergency Procedures
Spill:
-
Evacuate the immediate area and alert personnel.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a labeled hazardous waste container.
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][2][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Workflow for Safe Handling and Disposal
A flowchart illustrating the safe handling and disposal workflow.
References
- 1. echemi.com [echemi.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. aksci.com [aksci.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
